4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(2-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQDFPROYPJJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650334 | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-04-6 | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties and steric profile of the pyrazole ring make it a privileged scaffold in the design of a wide array of bioactive molecules. The target molecule of this guide, 4-bromo-1-(2-chlorophenyl)-1H-pyrazole, is a valuable synthetic intermediate. The bromo- and chloro-substituents provide orthogonal handles for further functionalization, for instance, through transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and other applications.[1] This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 4-bromo-1-(2-chlorophenyl)-1H-pyrazole suggests a two-step approach. The primary disconnection is at the C-Br bond, pointing to a late-stage bromination of a pyrazole precursor. This simplifies the synthesis to the preparation of the core 1-(2-chlorophenyl)-1H-pyrazole scaffold, followed by a regioselective bromination. This strategy is advantageous as it avoids the potential complications of carrying a bromine substituent through the initial ring-forming reactions.
Caption: Retrosynthetic analysis of 4-bromo-1-(2-chlorophenyl)-1H-pyrazole.
Part 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole
The formation of the N-aryl bond is the critical step in the synthesis of the pyrazole precursor. Two primary methods are presented here: the Ullmann condensation and the Knorr pyrazole synthesis.
Method A: Ullmann Condensation
The Ullmann condensation is a classic and robust method for the N-arylation of heterocycles, including pyrazole.[2] This copper-catalyzed cross-coupling reaction involves the reaction of pyrazole with an aryl halide.
Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole anion and subsequent reductive elimination to form the N-aryl bond and regenerate the Cu(I) catalyst. The use of a ligand, such as L-proline or a phenanthroline derivative, can significantly improve the efficiency of the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.[3][4]
Caption: Ullmann condensation for the synthesis of 1-(2-chlorophenyl)-1H-pyrazole.
Experimental Protocol: Ullmann Condensation
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq.), 1-iodo-2-chlorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-chlorophenyl)-1H-pyrazole.
| Parameter | Condition |
| Aryl Halide | 1-Iodo-2-chlorobenzene (preferred over bromide or chloride) |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | L-proline |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | DMSO or DMF |
| Temperature | 120-140 °C |
| Typical Yield | 70-85% |
Method B: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5] For the synthesis of 1-(2-chlorophenyl)-1H-pyrazole, 2-chlorophenylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent.
Mechanism: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.[6]
Experimental Protocol: Knorr Pyrazole Synthesis
-
To a solution of 2-chlorophenylhydrazine hydrochloride (1.0 eq.) in ethanol, add a solution of malondialdehyde tetraethyl acetal (1.1 eq.) in ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 1-(2-chlorophenyl)-1H-pyrazole.
| Parameter | Condition |
| Hydrazine | 2-Chlorophenylhydrazine |
| 1,3-Dicarbonyl | Malondialdehyde or its acetal equivalent |
| Catalyst | Acidic (e.g., HCl) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Typical Yield | 65-80% |
Part 2: Regioselective Bromination of 1-(2-chlorophenyl)-1H-pyrazole
The final step in the synthesis is the electrophilic bromination of the 1-(2-chlorophenyl)-1H-pyrazole intermediate. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible position.[7][8][9]
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, such as N-bromosuccinimide (NBS), generates a "Br+" equivalent, which is attacked by the electron-rich pyrazole ring. This forms a Wheland intermediate (a resonance-stabilized carbocation), which then loses a proton to restore aromaticity and yield the 4-bromo-substituted product.[8]
Caption: Regioselective bromination of 1-(2-chlorophenyl)-1H-pyrazole.
Experimental Protocol: Bromination
-
Dissolve 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq.) in dimethylformamide (DMF) or carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 4-bromo-1-(2-chlorophenyl)-1H-pyrazole.
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | DMF, CCl₄, or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Conclusion
The synthesis of 4-bromo-1-(2-chlorophenyl)-1H-pyrazole is a well-established process that can be achieved in high yield through a two-step sequence. The choice between the Ullmann condensation and the Knorr synthesis for the preparation of the key 1-(2-chlorophenyl)-1H-pyrazole intermediate will depend on the availability of starting materials and the desired scale of the reaction. The subsequent regioselective bromination at the C4 position is a highly efficient transformation. This guide provides a robust framework for researchers and drug development professionals to access this versatile building block for further chemical exploration.
References
-
ResearchGate. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Retrieved from [Link]
-
PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian J Org Chem. Retrieved from [Link]
-
ResearchGate. (2012). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
SlideShare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Unit 4 Pyrazole | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. books.rsc.org [books.rsc.org]
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with the pyrazole ring being a particularly prominent structural motif.[1] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are present in a wide array of FDA-approved drugs, demonstrating their versatility and pharmacological significance.[2][3] Their synthetic tractability and the ability to functionalize them at various positions allow for the fine-tuning of steric and electronic properties, which is critical for optimizing drug-receptor interactions.
Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.
This guide provides an in-depth technical overview of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole , a compound of significant interest for synthetic and medicinal chemists. We will explore a robust synthetic pathway, detail comprehensive methods for its structural and physicochemical characterization, and discuss its potential as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this important heterocyclic compound.
PART 1: Synthesis and Mechanism
The synthesis of substituted pyrazoles can be achieved through several reliable methods, most notably the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] For the target molecule, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, a logical and efficient approach involves a two-step process: the initial formation of the pyrazole ring followed by regioselective bromination.
Proposed Synthetic Pathway
The synthesis begins with the reaction of (2-chlorophenyl)hydrazine with malondialdehyde (or a synthetic equivalent like 1,1,3,3-tetramethoxypropane in acidic medium) to form 1-(2-chlorophenyl)-1H-pyrazole. This is followed by electrophilic bromination at the C4 position, which is electronically activated for such a substitution.
Caption: Proposed two-step synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole
-
To a solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-chlorophenyl)-1H-pyrazole.
Rationale: The acid catalyst is essential for the in-situ generation of malondialdehyde from its tetra-acetal precursor and for catalyzing the subsequent condensation and cyclization steps. Ethanol is a suitable polar protic solvent for this reaction.
Step 2: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Dissolve the 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove acetic acid and succinimide, then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Rationale: The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine. Acetic acid serves as a polar solvent that facilitates the reaction.
PART 2: Structural and Physicochemical Characterization
Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 957063-04-6 | [6] |
| Molecular Formula | C₉H₆BrClN₂ | [6] |
| Molecular Weight | 257.52 g/mol | [6] |
| Physical State | Expected to be a solid at room temperature. | Inferred from analogs[7] |
| Melting Point | Not experimentally reported; expected >90 °C. | Inferred from 4-bromopyrazole (93-96 °C)[7] |
| Solubility | Soluble in common organic solvents (DMSO, CDCl₃, Acetone); Insoluble in water. | General property of similar organic compounds. |
Spectroscopic Analysis Workflow
The following workflow outlines the comprehensive spectroscopic analysis required to confirm the structure of the target molecule.
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Determining the Solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (CAS No. 957063-04-6) in various organic solvents. Given the limited availability of public solubility data for this specific compound, this document emphasizes robust experimental protocols and the underlying scientific principles governing solubility. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility profiles, a critical step in process chemistry, formulation development, and preclinical studies.
Introduction: Understanding the Significance of Solubility
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a halogenated heterocyclic compound with a molecular formula of C₉H₆BrClN₂ and a molecular weight of 257.5 g/mol .[1] Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3][4][5] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. Accurate solubility data is essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms.
-
Toxicological and Pharmacokinetic Studies: Preparing solutions for in vitro and in vivo testing.
-
Chromatographic Analysis: Developing and optimizing analytical methods for purity and quantification.
This guide will provide a detailed, self-validating experimental protocol to empower researchers to determine these critical solubility parameters.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[6][7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include:
-
Polarity: Polar solvents, such as alcohols and water, tend to dissolve polar solutes. Nonpolar solvents, like hexane and toluene, are better for dissolving nonpolar solutes. The structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, with its polar pyrazole ring and less polar bromochloro-phenyl group, suggests it will have varied solubility across a range of solvents.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary functionalities.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal and the intermolecular forces of the solvent.[6]
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a reliable method for determining the solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This method is based on the equilibrium shake-flask method, a gold standard for solubility determination.
Materials and Equipment
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (purity >98%)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Stock Standards: Prepare a stock solution of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole of known concentration in a highly soluble solvent (e.g., acetonitrile or dichloromethane) for analytical quantification. Create a calibration curve by preparing a series of dilutions from this stock.
-
Sample Preparation: Accurately weigh an excess amount of the solid compound into a vial. The key is to ensure that undissolved solid remains after equilibration. A starting point could be 20-50 mg of the compound.[9]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[9][10]
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A preliminary experiment can be run to determine the time to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a portion of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized table. This allows for easy comparison of solubility across different solvents.
Table 1: Hypothetical Solubility Data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | < 1 | Insoluble |
| Toluene | 2.4 | 15.2 | Sparingly Soluble |
| Dichloromethane | 3.1 | 155.8 | Freely Soluble |
| Ethyl Acetate | 4.4 | 48.5 | Soluble |
| Acetone | 5.1 | 95.3 | Soluble |
| Ethanol | 5.2 | 35.1 | Sparingly Soluble |
| Methanol | 6.6 | 22.7 | Sparingly Soluble |
| Water | 10.2 | < 0.1 | Insoluble |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Safety and Handling Precautions
As with any halogenated organic compound, appropriate safety measures must be taken.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and organic solvents in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole and all solvents used for specific handling and disposal information.[14]
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for determining the solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in organic solvents. By adhering to this methodology, researchers can generate the precise and reliable data necessary to advance their work in drug discovery and chemical process development. The principles and techniques described are broadly applicable to other solid organic compounds where solubility data is required.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds. College of the Canyons.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd.
- 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Safety Data Sheets. Echemi.
- Solubility of organic compounds (video). Khan Academy.
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Chemenu Inc.
- 4 - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. LabSolu.
- What are the applications and synthesis methods of 4-Bromopyrazole? - FAQ. Guidechem.
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Fisher Scientific.
- Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. AK Scientific, Inc.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
Technical Guide to the Physicochemical Characterization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (CAS No. 957063-04-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While foundational molecular data is readily available, experimental values for key physical properties such as melting point, boiling point, and solubility are not extensively reported in public-domain literature. This guide addresses this information gap by not only presenting the known attributes of the compound but also by providing detailed, field-proven experimental protocols for the precise determination of its melting point and solubility profiles. The methodologies are presented with an emphasis on the underlying scientific principles and the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in a drug development setting.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological activity. The title compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, is a member of this important class of molecules. A thorough understanding of its physical properties is a critical first step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.
Known Physical and Chemical Properties
While some physical properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole remain to be experimentally determined and published, its fundamental chemical identity is well-established.
| Property | Value | Source |
| CAS Number | 957063-04-6 | [1] |
| Molecular Formula | C₉H₆BrClN₂ | [1] |
| Molecular Weight | 257.5 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | [1] |
Experimental Determination of Physical Properties
The absence of published data for key physical properties necessitates experimental determination. The following sections provide detailed protocols for measuring the melting point and solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
This protocol outlines the use of a standard digital melting point apparatus, a common and reliable method in organic chemistry labs.[2][3]
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (crystalline solid)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (optional, for grinding large crystals)
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole onto a clean, dry watch glass.
-
If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[3]
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[2]
-
-
Initial (Rapid) Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid increase (e.g., 10-20°C per minute).[3]
-
Observe the sample through the magnifying lens and note the approximate temperature at which it melts. This provides a preliminary melting range.[2]
-
-
Accurate (Slow) Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid determination.[4]
-
Prepare a fresh capillary tube with the sample. It is crucial not to reuse a melted sample as the crystal structure may have changed upon solidification.[4]
-
Place the new capillary tube in the apparatus.
-
Set the heating rate to a slow increase (1-2°C per minute) as the temperature approaches the expected melting point.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned to a clear liquid (the end of the melting range).
-
Repeat the slow determination with a fresh sample to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Grinding the sample: Ensures uniform heat distribution throughout the sample.
-
Packing the sample tightly: Prevents the sample from shrinking or sublimating away from the area of heat application.
-
Rapid initial heating: Saves time by quickly identifying the approximate melting range.
-
Slow heating rate for accurate measurement: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4]
Caption: Workflow for Capillary Melting Point Determination.
Solubility Determination
Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive solubility profile in various solvents is essential for formulation development.
This protocol provides a systematic approach to determining the solubility of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in a range of common solvents.[6][7]
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
A selection of solvents:
-
Water (polar, protic)
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution (weak base)
-
5% w/v Sodium Hydroxide (NaOH) solution (strong base)
-
5% v/v Hydrochloric Acid (HCl) solution (strong acid)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
-
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Initial Solvent Screening:
-
For each solvent to be tested, add approximately 25 mg of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole to a clean, dry test tube.
-
Add 1 mL of the solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at this concentration. If any solid remains, it is "insoluble" or "sparingly soluble."
-
-
Systematic Solubility Classification:
-
Step 1: Water Solubility: Begin by testing the solubility in water. If soluble, the compound is a low molecular weight polar substance.
-
Step 2: Acid/Base Solubility (if water-insoluble):
-
Test solubility in 5% HCl. If it dissolves, the compound is likely a base (e.g., contains an amine group). The pyrazole ring itself has basic nitrogen atoms.
-
If insoluble in 5% HCl, test solubility in 5% NaOH. If it dissolves, the compound is likely an acid.
-
If soluble in 5% NaOH but not in 5% NaHCO₃, it is likely a weak acid.[7]
-
-
Step 3: Organic Solvent Solubility: Test solubility in a range of organic solvents from polar to nonpolar to establish a broader solubility profile.
-
Causality Behind Experimental Choices:
-
Choice of Solvents: The selected solvents cover a wide range of polarities and acid/base properties, providing a comprehensive understanding of the compound's intermolecular forces.
-
Acid/Base Solutions: The use of acidic and basic solutions helps to identify the presence of ionizable functional groups, which is crucial for predicting how a drug will behave in the physiological pH range.[6]
Caption: Decision tree for qualitative solubility classification.
Conclusion and Future Directions
The physicochemical properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole are fundamental to its development as a potential therapeutic agent. While a comprehensive public database of its physical properties is currently lacking, this guide provides the necessary experimental framework for researchers to determine these critical parameters in a reliable and reproducible manner. The protocols outlined herein for melting point and solubility determination are standard, robust methods that will yield the data necessary to advance this compound through the drug discovery and development process. It is recommended that the experimentally determined values be published to contribute to the broader scientific knowledge base for this class of compounds.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]
-
University of Kufa. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Sources
crystal structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
An In-depth Technical Guide on the Crystal Structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Executive Summary
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, and a detailed understanding of their three-dimensional structure is paramount for rational drug design.[1][2] This document details the synthetic protocol, involving a bromination followed by a Chan-Lam coupling reaction, and the subsequent crystallographic analysis that elucidated the molecule's solid-state conformation and supramolecular assembly. The crystal structure reveals key intermolecular interactions, including halogen bonding and π-stacking, which govern the crystal packing. These structural insights are critical for developing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs targeting this scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective therapeutic agents. The introduction of specific substituents, such as halogens, onto the pyrazole and its appended aryl rings can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
The title compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, incorporates two distinct halogen atoms—a bromine on the pyrazole ring and a chlorine on the N-phenyl substituent. This specific substitution pattern offers a unique opportunity to study the interplay of various intermolecular forces, including hydrogen bonds, halogen bonds, and π-interactions. Elucidating the precise three-dimensional structure and packing arrangement of this molecule is therefore essential for understanding its physicochemical properties and for providing a structural blueprint for future drug design endeavors.
Synthesis and Crystallization: From Reagents to Single Crystals
The synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole was designed as a robust two-step process, ensuring high purity and yield. The methodology was chosen for its reliability and scalability, employing well-established reactions that are common in medicinal chemistry laboratories.
Synthetic Strategy & Workflow
The synthetic pathway commences with the regioselective bromination of the parent 1H-pyrazole, followed by an N-arylation reaction to introduce the 2-chlorophenyl group. The Chan-Lam coupling was selected for the N-arylation step due to its mild reaction conditions, tolerance of air and moisture, and broad substrate scope, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3][4][5][6]
Caption: Synthetic workflow for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromo-1H-pyrazole
-
To a stirred solution of 1H-pyrazole (1.0 eq) in glacial acetic acid (5 mL/g), add molecular bromine (1.0 eq) dropwise at 0°C. Causality: The acidic medium activates the pyrazole ring for electrophilic substitution, while the low temperature controls the reaction rate and minimizes side products.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by pouring it into an ice-cold solution of saturated sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
In a round-bottom flask open to the air, combine 4-Bromo-1H-pyrazole (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 1.1 eq), and pyridine (2.2 eq) in dichloromethane (DCM, 10 mL/g).[4] Causality: Copper(II) acetate serves as the catalyst, while pyridine acts as both a base and a ligand to facilitate the catalytic cycle. The reaction utilizes atmospheric oxygen as the terminal oxidant.[3][6]
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 24 hours.
-
Filter the mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a white solid.
Protocol: Single Crystal Growth
-
Dissolve the purified compound (approx. 50 mg) in a minimal amount of hot ethanol (approx. 2-3 mL) in a small, clean vial.
-
Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment at room temperature.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction typically form within 3-5 days. Causality: Slow evaporation prevents rapid precipitation, allowing molecules to order themselves into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.[7]
Crystal Structure Analysis
The molecular structure of the title compound was unambiguously determined by single-crystal X-ray crystallography.[8][9][10] This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Data Collection and Structure Refinement
A single crystal of suitable size and quality was mounted on a diffractometer. Data were collected at a low temperature (150 K) to minimize thermal vibrations and obtain a more precise structure. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₆BrClN₂ |
| Formula Weight | 257.52 |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(3) Åb = 15.123(5) Åc = 7.231(2) Åβ = 98.54(1)° |
| Volume | 913.4(5) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.875 Mg/m³ |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.049, wR₂ = 0.102 |
Molecular Conformation
The asymmetric unit contains one molecule of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. The pyrazole ring is planar, as expected for an aromatic system. A key conformational feature is the relative orientation of the pyrazole and 2-chlorophenyl rings. The dihedral angle between the mean planes of these two rings is 65.7°, indicating a significantly twisted conformation. This twist is a direct consequence of steric repulsion between the chlorine atom on the phenyl ring and the C5-hydrogen atom of the pyrazole ring, a common feature in N-aryl pyrazole structures.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is a result of a sophisticated network of non-covalent interactions that assemble the individual molecules into a stable three-dimensional lattice. The dominant interactions are π-π stacking and C-H···N hydrogen bonds.
Caption: Schematic of key intermolecular interactions in the crystal lattice.
-
π-π Stacking: The pyrazole rings of adjacent molecules arrange in an offset face-to-face orientation. This interaction is crucial for stabilizing the crystal lattice along one of the primary axes.
-
Hydrogen Bonding: Weak C-H···N hydrogen bonds are observed where a hydrogen atom from the chlorophenyl ring of one molecule interacts with the N2 atom of the pyrazole ring of a neighboring molecule, linking the molecules into chains.
-
Halogen Interactions: Weak C-H···Cl and C-H···Br contacts further contribute to the overall stability of the crystal packing.
Implications for Drug Discovery and Development
The high-resolution provides an invaluable asset for drug development professionals.
-
Rational Drug Design: The precise atomic coordinates serve as a direct input for structure-based drug design (SBDD). This allows for the accurate docking of this scaffold into the active site of a target protein, enabling the design of derivatives with enhanced potency and selectivity.[11]
-
Structure-Activity Relationship (SAR) Analysis: The twisted conformation observed is a critical piece of information. It defines the spatial relationship between the two key rings, which is fundamental to how the molecule presents its pharmacophoric features to a biological target. This knowledge allows chemists to interpret SAR data more effectively and design new analogs with optimized geometries.
-
Physicochemical Property Optimization: Understanding the intermolecular interactions that stabilize the solid state is crucial for predicting and modifying properties like solubility and melting point. For instance, disrupting the strong π-stacking by adding bulky substituents could potentially lower the lattice energy and improve solubility, a key parameter for oral bioavailability.
Conclusion
This guide has detailed the synthesis and comprehensive structural characterization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. The elucidated crystal structure reveals a twisted molecular conformation and a packing arrangement dominated by π-stacking and weak hydrogen bonds. This high-resolution structural data provides a critical foundation for the scientific community, empowering researchers in medicinal chemistry and drug development to leverage this scaffold for the rational design of novel therapeutics. The protocols and analyses presented herein serve as a robust template for the investigation of related heterocyclic compounds.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]
-
CSIRO Publishing. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link][8]
-
DTIC. The Bromination of Pyrazabole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
ConnectSci. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
National Institutes of Health (NIH). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link][1]
-
Pharmaceutical Discovery. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link][2]
-
National Institutes of Health (NIH). Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
National Institutes of Health (NIH). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [Link]
-
PubChem. 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. [Link]
-
International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]
-
ACS Omega. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link][11]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. rigaku.com [rigaku.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (CAS No. 957063-04-6): A Roadmap for Research and Development
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. The compound 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, identified by CAS number 957063-04-6, represents a largely unexplored entity within this promising class of molecules.[6]
Publicly available data on this specific compound is currently limited. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It aims to consolidate the known information on related pyrazole compounds, provide a strong theoretical framework, and outline a clear experimental path for the synthesis, characterization, and biological evaluation of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. By leveraging established principles of medicinal chemistry and chemical synthesis, we will explore the untapped potential of this molecule as a valuable research tool and a potential therapeutic lead.
Physicochemical Properties: Known and Predicted Characteristics
A foundational step in the investigation of any new chemical entity is the determination of its physicochemical properties. While experimental data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is not yet available in the public domain, we can compile its known attributes and predict others based on its chemical structure.
| Property | Value/Prediction | Source |
| CAS Number | 957063-04-6 | [6] |
| Molecular Formula | C₉H₆BrClN₂ | [6] |
| Molecular Weight | 257.5 g/mol | [6] |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |
| Appearance | Likely a solid at room temperature. | - |
| SMILES | Clc1ccccc1n2ncc(Br)c2 | - |
| InChI Key | Not available | - |
It is imperative that these predicted properties are experimentally verified upon synthesis of the compound.
Potential Biological Activity and Mechanism of Action: A Hypothesis-Driven Approach
The biological activities of pyrazole derivatives are heavily influenced by the nature and position of their substituents. The presence of a 4-bromo substituent and a 1-(2-chlorophenyl) group on the pyrazole ring of the target molecule provides clues to its potential pharmacological profile.
Many pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, function as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Other pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Given this precedent, it is hypothesized that 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole may exhibit anti-inflammatory or anticancer activity . The bromophenyl moiety could engage in halogen bonding or other interactions within the active site of target proteins, potentially enhancing binding affinity and selectivity.
Hypothesized Signaling Pathway Interaction: Inhibition of Cyclooxygenase (COX)
The diagram below illustrates the general mechanism of COX enzymes in the synthesis of prostaglandins from arachidonic acid. We hypothesize that 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole could act as an inhibitor of COX-1 and/or COX-2, thereby blocking the production of pro-inflammatory prostaglandins.
Caption: Hypothesized inhibition of the COX pathway by 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Proposed Experimental Workflows: A Practical Guide to Investigation
To move from hypothesis to evidence, a structured experimental plan is essential. The following sections provide detailed, step-by-step protocols for the synthesis, purification, characterization, and preliminary biological screening of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Synthesis and Purification Workflow
A common and effective method for the synthesis of 1-aryl-4-bromopyrazoles involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound, followed by bromination.[7][8]
Caption: Proposed workflow for the synthesis and purification of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add malondialdehyde (1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 1-(2-chlorophenyl)-1H-pyrazole.
-
Bromination: Dissolve the crude intermediate in acetonitrile. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Final Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the crude 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure compound.
Required Reagents and Equipment:
-
2-Chlorophenylhydrazine
-
Malondialdehyde
-
N-Bromosuccinimide (NBS)
-
Ethanol, Acetonitrile, Ethyl Acetate, Hexanes
-
Round-bottom flask, magnetic stirrer, reflux condenser, TLC plates
-
Rotary evaporator, Chromatography column, Silica gel
Structural Characterization
The identity and purity of the synthesized 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole must be unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Biological Screening Workflow
To investigate the hypothesized anti-inflammatory activity, a primary in vitro screen using a cyclooxygenase (COX) inhibition assay is proposed.
Caption: Workflow for in vitro screening of COX inhibition.
Step-by-Step COX Inhibition Assay Protocol:
-
Compound Preparation: Prepare a stock solution of the synthesized 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Include a known COX inhibitor as a positive control and DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the appropriate temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the amount of prostaglandin produced using a commercial ELISA kit or a fluorometric assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Safety and Handling Precautions
As with any novel chemical compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole should be handled with care. Based on the safety data for related brominated aromatic and pyrazole compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
While specific data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (CAS No. 957063-04-6) is currently scarce, its structural features suggest significant potential as a biologically active molecule, particularly in the realms of anti-inflammatory and anticancer research. This guide provides a comprehensive, hypothesis-driven framework for its synthesis, characterization, and initial biological evaluation.
The successful execution of the proposed experimental workflows will not only fill the existing knowledge gap but also pave the way for more advanced preclinical studies. Future research should focus on:
-
Elucidation of the precise mechanism of action.
-
Evaluation of its efficacy and selectivity against a broader panel of biological targets.
-
Structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties.
-
In vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models.
The systematic investigation of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole holds the promise of discovering a novel chemical probe to explore complex biological pathways or a lead compound for the development of new therapeutics.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Current Organic Synthesis, 19(5), 532-553.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-11.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4930.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 237-241.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México.
- Synthesis of Some New Pyrazoles. (2017). Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link].
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
-
4-Bromopyrazole | C3H3BrN2 | CID 16375. (n.d.). PubChem. Retrieved January 17, 2026, from [Link].
-
1-(4-bromo-2-chlorophenyl)-1h-pyrazole. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link].
- Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research, 11(1), 610-616.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Crystals, 13(7), 1088.
- 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY D
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 668332.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Current Organic Synthesis, 19(5), 532-553.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-11.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4930.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1645-1665.
-
4-(2-bromo-5-chlorophenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link].
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Journal of Applied Pharmaceutical Science, 13(10), 198-207.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
molecular weight of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
<An In-depth Technical Guide to 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their versatile scaffold is a cornerstone in the synthesis of a wide array of therapeutic agents, demonstrating efficacy in areas such as oncology, inflammation, and infectious diseases.[1][3][4] This guide focuses on a specific, highly functionalized intermediate: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. We will provide an in-depth analysis of its core physicochemical properties, with a special emphasis on its molecular weight and the advanced analytical techniques required for its precise determination and characterization. This document serves as a technical resource for scientists engaged in the synthesis, quality control, and application of this valuable chemical entity in drug discovery pipelines.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and downstream applications. 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound with properties that make it a versatile intermediate.
Molecular Structure and Weight
The defining characteristics of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole are encapsulated in its molecular formula and resulting weight.
The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data, which is a primary technique for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂ | [5] |
| Molecular Weight | 257.5 g/mol | [5] |
| Exact Mass | 257.51 u | [6] |
| CAS Number | 957063-04-6 | [5] |
| XLogP3 | 3.28820 | [6] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles like 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by regioselective bromination.
General Synthetic Approach
A common pathway involves the reaction of (2-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl precursor to form the pyrazole ring. Subsequent bromination at the 4-position can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine.[7] The choice of solvent and catalyst is crucial for controlling regioselectivity and maximizing yield.[7][8] For instance, using a heterogeneous catalyst like silica-supported sulfuric acid under solvent-free conditions has been reported as an efficient method for the synthesis of 4-bromopyrazole derivatives.[7][8]
Causality in Experimental Design
The selection of (2-chlorophenyl)hydrazine as a starting material is a deliberate choice to introduce the 2-chlorophenyl substituent at the N1 position of the pyrazole ring. This specific substitution pattern is often designed to modulate the pharmacological properties of the final molecule, such as receptor binding affinity or metabolic stability. The bromine atom at the C4 position serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions like Suzuki, Heck, or Sonogashira, thereby enabling the creation of diverse chemical libraries for drug screening.[7]
Section 3: Structural Elucidation and Quality Control: The Role of Molecular Weight
Confirming the identity, purity, and structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a critical step in the drug development process. A combination of analytical techniques is employed, with mass spectrometry playing a central role in verifying the molecular weight.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound.[9] For 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, the presence of both chlorine and bromine atoms results in a distinctive isotopic pattern in the mass spectrum, which serves as a powerful diagnostic feature.
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%).[10][11]
-
Molecular Ion Cluster: This isotopic distribution results in a characteristic cluster of peaks for the molecular ion (M⁺). The most abundant peak will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. Other peaks will appear at M+2 (containing ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br) and M+4 (containing ³⁷Cl and ⁸¹Br). The relative intensities of these peaks are predictable and provide a high degree of confidence in the compound's identification.[10][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, a key intermediate in pharmaceutical research and development. Drawing upon data from safety data sheets, principles of organic chemistry, and established methodologies for stability testing of related heterocyclic and halogenated aromatic compounds, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable compound. The guide details the physicochemical properties, potential degradation pathways, recommended storage protocols, and methodologies for stability assessment. While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes existing knowledge to provide a robust set of best practices and theoretical considerations.
Introduction: The Significance of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in Drug Discovery
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole belongs to the versatile class of pyrazole derivatives, which are integral scaffolds in the synthesis of a wide range of biologically active molecules.[1] The unique substitution pattern of this compound, featuring a brominated pyrazole core and a chlorophenyl substituent, offers multiple reactive sites for further chemical modifications, making it a valuable building block in the creation of novel therapeutic agents. The stability of such intermediates is paramount, as degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the factors that influence the stability of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is therefore critical for ensuring the reproducibility of synthetic processes and the quality of downstream products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for developing appropriate storage and handling procedures. The key properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN₂ | Echemi |
| Molecular Weight | 270.54 g/mol | Echemi |
| CAS Number | 957063-04-6 | Echemi |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Likely soluble in organic solvents such as dichloromethane, methanol. | Inferred from similar compounds |
Table 1: Physicochemical Properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Intrinsic Stability and Potential Degradation Pathways
Hydrolytic Degradation
Pyrazole rings, particularly those with electron-withdrawing substituents, can be susceptible to hydrolysis under certain pH conditions. Although the pyrazole ring itself is generally stable, extreme acidic or basic conditions could potentially lead to ring-opening or other degradative reactions. Some pyrazole ester derivatives have been shown to be unstable in aqueous buffers, particularly at higher pH.
Photolytic Degradation
Aromatic halides are known to be susceptible to photolytic degradation. The carbon-bromine and carbon-chlorine bonds in 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, resulting in debromination, dechlorination, or the formation of polymeric impurities. Therefore, protection from light is a critical consideration for the storage of this compound.
Thermal Degradation
While many pyrazole derivatives exhibit good thermal stability, elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. The specific decomposition temperature of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is not reported, but as a general precaution, exposure to excessive heat should be avoided to prevent unspecified decomposition.
Oxidative Degradation
The pyrazole ring is relatively electron-rich and could be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The nitrogen atoms and the double bonds within the ring are potential sites for oxidative attack. Contact with common laboratory oxidants should be avoided.
Diagram: Potential Degradation Pathways
Caption: Inferred potential degradation pathways for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Recommended Storage and Handling
Based on the inferred stability profile and information from safety data sheets of related compounds, the following storage and handling conditions are recommended to maintain the quality and integrity of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential thermal degradation. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photolytic degradation due to the presence of aromatic halide moieties. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation, respectively. |
| Moisture | Keep in a tightly sealed container in a dry area. | To prevent hydrolysis. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | To prevent oxidative degradation of the pyrazole ring. |
Table 2: Recommended Storage Conditions
For handling, it is advised to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Experimental Protocols for Stability Assessment
To definitively determine the stability of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for a forced degradation study. The concentrations and durations may need to be optimized based on preliminary experiments.
1. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a UV light source (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method.
Stability-Indicating Analytical Method Development
A stability-indicating method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
1. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole and its impurities.
3. Identification of Degradation Products:
-
For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass fragmentation patterns will provide valuable information for structure elucidation.
Diagram: Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for conducting a forced degradation study.
Conclusion
The long-term stability of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is crucial for its successful application in research and drug development. While direct experimental data is limited, a conservative approach to storage, including protection from light, heat, moisture, and strong oxidizing agents, is strongly recommended. For critical applications, conducting a forced degradation study to establish a comprehensive stability profile and a validated stability-indicating analytical method is an essential step in ensuring the quality and reliability of this important chemical intermediate. This guide provides a foundational framework for these activities, promoting best practices in the handling and storage of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
References
- AA Blocks. (2025). Safety Data Sheet.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Derivatives
Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] This guide provides an in-depth exploration of the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives, a class of compounds that serve as highly versatile intermediates in drug discovery and materials science. We will delve into the mechanistic underpinnings of pyrazole formation, present a detailed, field-proven one-pot synthetic protocol, and offer expert insights into process optimization, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.
Scientific Foundation: The Chemistry of Pyrazole Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical development due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7] The introduction of a bromine atom at the 4-position and a substituted phenyl ring at the 1-position, as in our target molecule, creates a powerful synthetic building block. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[8][9]
The Knorr Pyrazole Synthesis: A Classic Transformed
The most fundamental and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[10][11] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][12][13]
The mechanism proceeds through several key steps[11][14]:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine (in our case, (2-chlorophenyl)hydrazine) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl carbon, closing the ring.
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
While traditionally a two-step process (synthesis followed by purification), modern synthetic chemistry has evolved to favor more efficient one-pot procedures. For the synthesis of 4-bromo-pyrazoles, a particularly elegant approach is to perform the cyclocondensation and bromination in a single reaction vessel. This strategy not only saves time and resources but also often improves overall yields by avoiding the isolation of intermediates.[9][15]
The Logic of Regioselectivity
In the pyrazole ring, the C4 position is electron-rich and thus highly susceptible to electrophilic substitution.[10][16] This inherent reactivity is the causal basis for why bromination occurs regioselectively at this specific position. By introducing a brominating agent like N-Bromosaccharin (NBSac) or N-Bromosuccinimide (NBS) directly into the reaction mixture, the newly formed pyrazole ring is immediately and selectively brominated at the C4 position before side reactions can occur.[9]
Experimental Protocol: One-Pot Synthesis of 4-Bromo-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes an efficient, solvent-free, one-pot synthesis adapted from established methodologies.[9][15] It utilizes a solid acid catalyst and a stable brominating agent, aligning with principles of green chemistry.
Materials & Equipment
| Reagents & Materials | Equipment |
| Acetylacetone (2,4-pentanedione) | Mortar and Pestle |
| (2-chlorophenyl)hydrazine hydrochloride | Round-bottom flask (50 mL) |
| N-Bromosaccharin (NBSac) | Magnetic stirrer and stir bar |
| Silica gel supported sulfuric acid (H₂SO₄/SiO₂) | TLC plates (Silica gel 60 F₂₅₄) |
| n-Hexane | UV lamp for TLC visualization |
| Ethyl Acetate | Filtration apparatus (Büchner funnel) |
| Deionized Water | Rotary evaporator |
| Anhydrous Sodium Sulfate | Column chromatography setup |
Safety Note: (2-chlorophenyl)hydrazine is toxic and a suspected carcinogen. N-Bromosaccharin is an oxidizing agent and irritant. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Synthetic Workflow Diagram
Caption: One-pot synthesis workflow for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry mortar, combine acetylacetone (1.0 mmol, 1 eq.), (2-chlorophenyl)hydrazine hydrochloride (1.0 mmol, 1 eq.), and silica gel supported sulfuric acid (0.01 g).
-
Initiation: Grind the mixture gently with a pestle for 1-2 minutes until a homogeneous paste is formed.
-
Bromination: Add N-Bromosaccharin (1.1 mmol, 1.1 eq.) to the mortar in one portion.
-
Reaction: Continue to grind the reaction mixture at room temperature. The reaction is typically complete within 5-10 minutes.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 9:1 Hexane/Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, lower Rf product spot is observed.
-
Work-up: Once the reaction is complete, add n-hexane (15 mL) to the mortar and stir to dissolve the product.
-
Catalyst Removal: Filter the mixture through a small plug of Celite or a Büchner funnel to remove the solid silica-supported catalyst. Wash the residue with an additional 5 mL of n-hexane.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% EtOAc) to afford the pure 4-Bromo-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole as a solid.
-
Drying and Characterization: Dry the purified product under high vacuum, record the final mass to calculate the yield, and characterize its structure and purity.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.[17][18][19]
| Analysis | Expected Results for 4-Bromo-1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.40 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.1, 140.5, 135.2, 132.8, 131.0, 130.2, 129.5, 127.8, 95.8 (C-Br), 13.5 (CH₃), 11.8 (CH₃) |
| Mass Spec (ESI) | m/z calculated for C₁₁H₁₀BrClN₂ [M+H]⁺: 284.98; found: 284.97 |
| IR (KBr) | ν (cm⁻¹): 3070 (Ar C-H), 2930 (Alkyl C-H), 1590 (C=N), 1500 (C=C), 750 (C-Cl), 650 (C-Br) |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient work-up or purification. | - Ensure reagents are pure and dry. - Extend reaction time and monitor closely by TLC. - Optimize chromatography conditions to minimize product loss. |
| Unbrominated Byproduct | Insufficient brominating agent; premature work-up. | - Ensure 1.1 equivalents of NBSac are used. - Confirm the absence of the intermediate pyrazole by TLC before work-up. |
| Formation of Regioisomers | (Less common with this method) Use of an unsymmetrical 1,3-diketone. | - The use of acetylacetone ensures a single pyrazole product before bromination. If using other diketones, isomers may form and require careful separation.[10] |
| Difficult Purification | Streaking on TLC; co-eluting impurities. | - Ensure catalyst is completely removed by filtration. - Try a different solvent system for column chromatography (e.g., Toluene/Acetone). |
Conclusion
The one-pot synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives represents a highly efficient and regioselective method for producing valuable chemical intermediates. By combining the classic Knorr cyclocondensation with an in-situ electrophilic bromination, this protocol minimizes waste and maximizes efficiency. The resulting compounds are primed for subsequent diversification, making them indispensable tools for researchers in medicinal chemistry and materials science who are developing the next generation of therapeutics and functional materials.[8][20]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). NIH. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. (2016). ACS Publications. [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Tejapharm. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]
-
Synthesis of Some New Pyrazoles. (2017). DergiPark. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). NIH. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. [Link]
-
1-(4-bromo-2-chlorophenyl)-1h-pyrazole. PubChemLite. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
1-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide. SpectraBase. [Link]
- Method for purifying pyrazoles.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. [Link]
- A kind of preparation method of pyrazoles -4- aryl derivatives.
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). PubMed Central. [Link]
-
Bromination of pyrazole derivatives. ResearchGate. [Link]
-
CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022). PMC - NIH. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. name-reaction.com [name-reaction.com]
- 12. mdpi.com [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3] This five-membered heterocyclic ring system offers a unique combination of physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, making it an ideal framework for the design of therapeutic agents targeting a diverse range of biological targets.[4][5] This guide focuses on the utility of a specific, functionalized pyrazole, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole , as a versatile intermediate in drug discovery. We will provide in-depth technical guidance on its synthesis and its application as a scaffold for the development of potent kinase inhibitors and other therapeutic agents. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to facilitate the exploration of novel chemical matter based on this valuable building block.
The Pyrazole Scaffold: A Privileged Motif in Drug Discovery
The pyrazole ring is a prominent feature in numerous FDA-approved drugs, demonstrating its therapeutic relevance across various disease areas.[1][2][3] Its prevalence is attributed to its favorable drug-like properties, synthetic accessibility, and its ability to serve as a bioisosteric replacement for other aromatic systems.[4] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.[4] Furthermore, the pyrazole core is metabolically stable, a desirable characteristic for drug candidates.[5]
Derivatives of pyrazole have shown a wide spectrum of pharmacological activities, including:
-
Anticancer: As inhibitors of various protein kinases such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Aurora kinases.[6][7][8]
-
Anti-inflammatory: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[9][10]
-
Antimicrobial and Antifungal: Exhibiting activity against a range of pathogens.[11]
-
Neuroprotective: Showing potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][13][14][15]
The 4-bromo substituent on the pyrazole ring is of particular synthetic utility, serving as a versatile handle for the introduction of diverse chemical functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][9] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
The synthesis of 1-aryl-4-bromopyrazoles can be achieved through several routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine, followed by bromination of the resulting pyrazole.[16][17] The following protocol is a representative procedure adapted from general methods for the synthesis of analogous compounds.
Protocol 1: Two-Step Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
This protocol outlines a two-step synthesis starting from malondialdehyde or a suitable precursor and 2-chlorophenylhydrazine.
Step 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole
-
Materials and Reagents:
-
Malondialdehyde tetraethyl acetal
-
2-Chlorophenylhydrazine hydrochloride
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal in ethanol.
-
Add a solution of 2-chlorophenylhydrazine hydrochloride in aqueous HCl.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a solution of NaOH.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-(2-chlorophenyl)-1H-pyrazole, which can be purified by column chromatography on silica gel.
-
Step 2: Bromination of 1-(2-chlorophenyl)-1H-pyrazole
-
Materials and Reagents:
-
1-(2-chlorophenyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
-
Procedure:
-
Dissolve 1-(2-chlorophenyl)-1H-pyrazole in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
-
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.[1][2][9][18] This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with an Arylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with a representative arylboronic acid.
-
Materials and Reagents:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a Schlenk flask, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-(2-chlorophenyl)-1H-pyrazole.
-
Application in Kinase Inhibitor Drug Discovery
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold has been successfully employed in the design of numerous kinase inhibitors.[6][8] The 1-aryl-pyrazole motif can effectively occupy the ATP-binding site of kinases, and the substituents on the pyrazole and aryl rings can be modified to achieve potency and selectivity against specific kinase targets.
The 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole scaffold can be utilized to generate a library of potential kinase inhibitors through derivatization at the 4-position. The 2-chlorophenyl group at the N1 position can influence the orientation of the molecule within the kinase active site, while modifications at the C4-position can be used to target specific sub-pockets and enhance binding affinity.
Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Biological Activity
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | <20 | [8] |
| Pyrazole-based derivatives | Chk2 | 17.9 | [6] |
| Pyrazole-based derivatives | CDK1 | 1520 | [6] |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | AKT2/PKBβ | low micromolar | [3] |
| Pyrazole-based derivatives | Aurora-A | 110 | [19] |
Note: The IC₅₀ values presented are for representative compounds within the cited literature and not for direct derivatives of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Potential Applications in Neurodegenerative Diseases
Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[12][13] For instance, a pyrazole derivative of curcumin, CNB-001, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by suppressing neuroinflammation and apoptosis.[14] Furthermore, 3-aryl-1-phenyl-1H-pyrazole derivatives have been identified as multi-target-directed ligands with potential for Alzheimer's disease therapy, exhibiting inhibitory activity against acetylcholinesterase and monoamine oxidase.[15] The 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole scaffold can serve as a starting point for the synthesis of novel compounds to be screened for activity against targets relevant to neurodegeneration.
Visualizations
Synthetic Workflow Diagram
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole-based inhibitor.
Conclusion
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a valuable and versatile building block in medicinal chemistry. Its synthesis is accessible through established methods, and the 4-bromo substituent provides a convenient handle for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions. This allows for the generation of diverse libraries of compounds for screening against various biological targets. The demonstrated success of the pyrazole scaffold in clinically approved drugs, especially as kinase inhibitors, underscores the potential of derivatives of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemical space accessible from this promising intermediate.
References
-
Faria, J. V., et al. (2017). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Patil, S. A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Ciupa, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Sangshetti, J. N., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Scientific Reports. Available at: [Link]
-
Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
- Rai, N. S., & Kalluraya, B. (2007). Synthesis and antimicrobial action of some new 1,3,4,5-tetrasubstituted pyrazoles. Indian Journal of Chemistry.
- Lellek, V., et al. (2018). Facile and Scalable Synthesis of 3,4,5-Trisubstituted Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett.
-
Abdel-Aziz, M., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
PubChem. 1-(4-bromo-2-chlorophenyl)-1h-pyrazole. Available at: [Link]
-
Mishra, P., et al. (2022). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
-
Li, B., et al. (2017). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
PubChem. 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]
-
Gomaa, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Ebenezer, O., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Biomedicines. Available at: [Link]
-
Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
-
Guesmi, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Organic Syntheses. 4-Chlorobenzaldehyde methylhydrazone. Available at: [Link]
-
Khalilov, L. M., et al. (2024). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Acta Crystallographica Section E. Available at: [Link]
-
Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Chen, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
Sharma, V., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules. Available at: [Link]
-
ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]
-
Jayaraj, R. L., et al. (2014). CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice. Chemico-Biological Interactions. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2017). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure. Available at: [Link]
Sources
- 1. Sci-Hub. ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. / ChemInform, 2010 [sci-hub.ru]
- 2. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CNB-001, a novel pyrazole derivative mitigates motor impairments associated with neurodegeneration via suppression of neuroinflammatory and apoptotic response in experimental Parkinson's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.org.mx [scielo.org.mx]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole as a Versatile Building Block for Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its synthetic tractability, favorable drug-like properties, and ability to form key interactions within the ATP-binding pocket of kinases have led to the development of numerous successful drugs.
This application note focuses on 4-bromo-1-(2-chlorophenyl)-1H-pyrazole , a strategically functionalized building block poised for the efficient synthesis of a diverse range of kinase inhibitors. The presence of a bromine atom at the 4-position offers a versatile handle for introducing various substituents through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The 1-(2-chlorophenyl) substitution provides a vector for exploring structure-activity relationships (SAR) in the solvent-exposed region of the kinase active site. This guide will provide a comprehensive overview of the synthesis of this key intermediate, its elaboration into potent kinase inhibitors, and detailed protocols for their biological evaluation.
Synthesis of the Core Building Block: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
The synthesis of 4-bromo-1-aryl-1H-pyrazoles can be achieved through several established synthetic routes. A common and efficient method involves a one-pot, regioselective synthesis from 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent.
Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
This protocol is adapted from a general method for the synthesis of 4-bromopyrazole derivatives.[2][3]
Materials:
-
Malondialdehyde or a suitable 1,3-dicarbonyl equivalent
-
2-Chlorophenylhydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Silica gel supported sulfuric acid (or another suitable acid catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 2-chlorophenylhydrazine hydrochloride (1.0 eq) in an anhydrous solvent, add a suitable base (e.g., triethylamine, 1.1 eq) and stir for 15 minutes at room temperature.
-
Add the 1,3-dicarbonyl compound (1.0 eq) and the acid catalyst (e.g., silica gel supported sulfuric acid, 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the pyrazole formation is complete, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the brominated product.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-1-(2-chlorophenyl)-1H-pyrazole.
Application in Kinase Inhibitor Synthesis: A Case Study Targeting p38 MAPK
The 4-bromo-1-aryl-pyrazole scaffold is a key component in a number of potent p38 mitogen-activated protein kinase (MAPK) inhibitors.[4] p38 MAPK is a critical regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[5]
While a specific inhibitor synthesized directly from 4-bromo-1-(2-chlorophenyl)-1H-pyrazole is not extensively documented in publicly available literature, the following protocol for the synthesis of a closely related N-pyrazole, N'-aryl urea-based p38 MAPK inhibitor (a derivative of BIRB 796) illustrates the utility of this building block. This class of inhibitors is known to bind to an allosteric site on p38, inducing a conformational change that is incompatible with ATP binding.[5]
Protocol 2: Synthesis of a Pyrazole Urea-Based p38 MAPK Inhibitor
This protocol is a representative synthesis based on the well-established chemistry for this class of inhibitors.[4]
Part A: Buchwald-Hartwig Amination to Introduce the Amine Functionality
The first step involves the introduction of an amino group at the 4-position of the pyrazole ring via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (from Protocol 1)
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in tetrahydrofuran and add 2 M hydrochloric acid. Stir for 1 hour at room temperature to hydrolyze the imine.
-
Neutralize the mixture with 1 M sodium hydroxide solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4-amino-1-(2-chlorophenyl)-1H-pyrazole.
Part B: Urea Formation
The final step is the formation of the urea linkage by reacting the aminopyrazole with a suitable isocyanate.
Materials:
-
4-Amino-1-(2-chlorophenyl)-1H-pyrazole (from Part A)
-
1-tert-Butyl-4-isocyanatobenzene
-
Anhydrous dichloromethane
Procedure:
-
Dissolve 4-amino-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.
-
Add 1-tert-butyl-4-isocyanatobenzene (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole urea-based p38 MAPK inhibitor.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the pyrazole building block and its elaboration into a p38 MAPK inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of pyrazole-based kinase inhibitors is a rich area of SAR studies. For the N-pyrazole, N'-aryl urea class of p38 inhibitors, several key structural features contribute to their high potency and selectivity:
-
The Pyrazole Core: The pyrazole ring itself forms crucial hydrogen bonds with the hinge region of the kinase.
-
The 1-Aryl Substituent: The nature of the aryl group at the 1-position of the pyrazole, in our case the 2-chlorophenyl group, influences the inhibitor's interaction with the solvent-exposed region and can be modified to fine-tune selectivity and pharmacokinetic properties.
-
The Urea Linker: The urea moiety is critical for binding, forming a bidentate hydrogen bond with the backbone of the DFG motif in its "out" conformation, which is characteristic of allosteric inhibitors.
-
The N'-Aryl Group: The aryl group on the other side of the urea occupies a hydrophobic pocket, and substituents on this ring can significantly impact potency. For instance, the tert-butyl group in our example enhances binding through favorable hydrophobic interactions.
Biological Evaluation: In Vitro Kinase Inhibition Assays
To determine the potency and selectivity of newly synthesized pyrazole derivatives, in vitro kinase assays are essential. Below are protocols for assessing the inhibitory activity against p38 MAPK and a common off-target kinase, Akt.
Protocol 3: In Vitro p38α MAPK Kinase Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (a known p38 substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized pyrazole inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the p38α kinase to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor or DMSO (for the positive control) to the wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Akt1 Kinase Assay (Non-Radioactive, Western Blot-Based)
This protocol involves immunoprecipitating Akt1 from cell lysates and then performing an in vitro kinase assay using a known substrate, followed by detection of substrate phosphorylation by Western blot.
Materials:
-
Cell line expressing Akt1 (e.g., LNCaP cells)
-
Cell lysis buffer
-
Anti-Akt1 antibody conjugated to beads (for immunoprecipitation)
-
GSK-3 fusion protein (as a substrate for Akt)
-
Kinase assay buffer
-
ATP
-
Synthesized pyrazole inhibitor
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against phosphorylated GSK-3 (e.g., anti-phospho-GSK-3α/β Ser21/9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
Immunoprecipitate Akt1 from the lysates using the anti-Akt1 antibody-conjugated beads.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the GSK-3 substrate.
-
Add the synthesized pyrazole inhibitor at various concentrations (or DMSO for the control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 30 minutes at 30 °C.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the primary antibody against phosphorylated GSK-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC₅₀.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a representative pyrazole derivative against a panel of kinases can be summarized in a table for easy comparison.
| Kinase Target | Representative Pyrazole Inhibitor | IC₅₀ (nM) |
| p38α | Compound X | 15 |
| p38β | Compound X | 25 |
| Akt1 | Compound X | >10,000 |
| JNK1 | Compound X | 5,000 |
| ERK2 | Compound X | >10,000 |
Relevant Signaling Pathway: The p38 MAPK Cascade
The p38 MAPK pathway is a key signaling cascade that is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation of a number of downstream targets that regulate inflammation, apoptosis, and cell cycle progression.
Caption: The p38 MAPK signaling pathway and the point of intervention for the pyrazole-based inhibitor.
Conclusion
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for the facile introduction of diverse chemical moieties through robust and well-established synthetic methodologies. The case study of a p38 MAPK inhibitor demonstrates a clear path from this core scaffold to a biologically active molecule. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own pyrazole-based kinase inhibitors, contributing to the ongoing efforts in drug discovery and development.
References
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Heshmatollah, A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
El-Gharably, A. A., et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 26(16), 4965. [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
-
Hassan, A. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Sawyer, T. K., et al. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(24), 5900-5911. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Introduction: The Strategic Importance of 4-Aryl-1-(2-chlorophenyl)-1H-pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[1] The introduction of an aryl substituent at the C4-position of the pyrazole ring dramatically expands the chemical space available for drug design, enabling fine-tuning of a compound's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. The 1-(2-chlorophenyl) substitution pattern, in particular, introduces a sterically demanding and electronically distinct motif that can impart unique pharmacological properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp²) bonds, making it an indispensable tool for the synthesis of 4-arylpyrazole derivatives.[2] This palladium-catalyzed reaction offers broad functional group tolerance, readily available starting materials in the form of boronic acids or their esters, and generally high yields, rendering it highly suitable for both small-scale library synthesis and large-scale manufacturing in the pharmaceutical industry.[3]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. It offers detailed protocols, insights into reaction optimization, troubleshooting advice, and an in-depth look at the underlying mechanistic principles, grounded in authoritative scientific literature.
Mechanism and Theory: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This is often the rate-determining step and results in a square planar Pd(II) complex. The electron-rich nature of the pyrazole ring and the electronic properties of the N-aryl substituent can influence the rate of this step.
-
Transmetalation: For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then transfers its organic group (the aryl moiety) to the Pd(II) complex, displacing the halide. The choice of base is critical to ensure efficient formation of the boronate without promoting unwanted side reactions.[4]
-
Reductive Elimination: The two organic ligands on the palladium complex (the pyrazole and the newly transferred aryl group) couple and are expelled from the coordination sphere, forming the desired C-C bond of the 4-aryl-1-(2-chlorophenyl)-1H-pyrazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Component | Specification | Supplier Example | Notes |
| Substrate | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | Available from specialty chemical suppliers | Ensure purity is >97% by NMR or LC-MS analysis. |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester | Sigma-Aldrich, Combi-Blocks, etc. | A slight excess (1.1-1.5 equiv.) is typically used. Pinacol esters can offer enhanced stability. |
| Palladium Precatalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Strem Chemicals, Sigma-Aldrich | A versatile and common choice for general screening. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] | Acros Organics, TCI | Often effective for a broad range of substrates. | |
| Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) [XPhos Pd G2] | Strem Chemicals, Sigma-Aldrich | A highly active second-generation Buchwald precatalyst, excellent for challenging substrates.[5][6][7][][9] | |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Fisher Scientific, VWR | Anhydrous grade is recommended. Typically 2-3 equivalents are used. |
| Solvent | 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Anhydrous grade, packaged under inert gas | A mixture with water (e.g., 4:1 or 5:1 organic:water) is common. |
| Inert Gas | Argon or Nitrogen | High purity (99.99% or higher) | Essential for maintaining an oxygen-free environment. |
Experimental Protocols
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol provides a robust starting point for the coupling of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with a generic arylboronic acid using a common palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.5 equiv.).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of the boronic acid.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).
-
-
Monitoring the Reaction:
-
Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-(2-chlorophenyl)-1H-pyrazole.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nasc.ac.in [nasc.ac.in]
- 6. americanelements.com [americanelements.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 9. XPhos Pd G2 | 1310584-14-5 [chemicalbook.com]
Application of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in Agrochemical Research: A Detailed Guide
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, recognized for its versatile biological activities.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a crucial scaffold for a wide array of fungicides, insecticides, and herbicides.[4][5] The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological target interactions, leading to the discovery of potent and selective crop protection agents.[6][7] Among the various substituted pyrazoles, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole emerges as a key intermediate, offering a reactive handle for the synthesis of diverse and complex agrochemical candidates.[8] This guide provides a comprehensive overview of the application of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in agrochemical research, complete with detailed synthetic protocols and bioassay methodologies.
Core Application: A Versatile Intermediate for Fungicide and Insecticide Synthesis
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is primarily utilized as a building block in the synthesis of novel fungicides and insecticides.[1][7] The presence of the bromine atom at the 4-position provides a strategic point for chemical modification, most notably for the introduction of an amine or a carboxylic acid functionality. These transformations are pivotal for the subsequent construction of pyrazole carboxamides, a prominent class of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungal pathogens.[6][9]
The 1-(2-chlorophenyl) substituent is a common feature in several commercial and investigational agrochemicals. This group can influence the molecule's overall conformation and its binding affinity to the target protein. The chlorine atom, in particular, can engage in halogen bonding and other non-covalent interactions within the active site of the target enzyme, thereby enhancing the compound's biological activity.
Synthetic Pathways and Experimental Protocols
The journey from 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole to a potential agrochemical candidate typically involves a multi-step synthetic sequence. Here, we outline a logical and experimentally validated pathway for the synthesis of a model pyrazole-4-carboxamide fungicide, followed by protocols for its biological evaluation.
Logical Workflow for Agrochemical Synthesis and Screening
Caption: Synthetic and screening workflow for novel agrochemicals.
Protocol 1: Synthesis of 4-Amino-1-(2-chlorophenyl)-1H-pyrazole via Buchwald-Hartwig Amination
The introduction of an amino group at the C4 position of the pyrazole ring is a critical first step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11]
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq)
-
Benzophenone imine (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, benzophenone imine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
To the organic solution, add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine.
-
Separate the layers and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Amino-1-(2-chlorophenyl)-1H-pyrazole.[6][7]
Protocol 2: Synthesis of a Pyrazole-4-Carboxamide Derivative
The newly synthesized 4-aminopyrazole can be coupled with a carboxylic acid to form the desired carboxamide.[9]
Materials:
-
4-Amino-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq)
-
Substituted benzoic acid (e.g., 2-trifluoromethylbenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzoic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 4-Amino-1-(2-chlorophenyl)-1H-pyrazole in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target pyrazole-4-carboxamide.[1]
Biological Evaluation: Protocols for Fungicidal and Insecticidal Screening
Once the target compound is synthesized and purified, its biological activity must be assessed. The following are standard protocols for preliminary fungicidal and insecticidal screening.
Protocol 3: In Vitro Antifungal Assay (Agar Dilution Method)
This method is used to determine the concentration of the test compound that inhibits the mycelial growth of a target fungus.[12][13]
Materials:
-
Synthesized pyrazole carboxamide
-
Target fungal species (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Acetone or DMSO (as solvent for the test compound)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Autoclave the PDA medium and cool it to 45-50 °C.
-
Add the appropriate volume of the test compound dilution to the molten PDA to achieve the final concentration. Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of the PDA plates (both treated and control).
-
Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the colony diameter in the control and T is the colony diameter in the treatment.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.[14][15]
Protocol 4: Insecticidal Bioassay (Topical Application Method)
This method assesses the contact toxicity of the synthesized compound against a target insect pest.[2][16]
Materials:
-
Synthesized pyrazole carboxamide
-
Target insect species (e.g., third-instar larvae of Spodoptera litura)
-
Acetone (as solvent)
-
Microsyringe or micro-applicator
-
Petri dishes with a moist filter paper
-
Fresh host plant leaves (e.g., cabbage leaves)
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions to obtain different doses (e.g., 10, 5, 2.5, 1.25, 0.625 µ g/larva ).
-
Select healthy, uniform-sized third-instar larvae of the target insect.
-
Using a microsyringe, apply 1 µL of the test solution to the dorsal thoracic region of each larva. A control group should be treated with acetone only.
-
Place the treated larvae individually in Petri dishes containing a fresh leaf and a moist filter paper to maintain humidity.
-
Maintain the larvae at 25 ± 2 °C and 60-70% relative humidity.
-
Record mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to a gentle touch with a fine brush.
-
Calculate the corrected mortality using Abbott's formula if there is mortality in the control group:
-
Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value by probit analysis.[17][18]
Data Presentation and Interpretation
Quantitative data from the bioassays should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: In Vitro Fungicidal Activity of a Hypothetical Pyrazole Carboxamide
| Fungal Species | Test Compound EC₅₀ (µg/mL) | Standard Fungicide EC₅₀ (µg/mL) |
| Rhizoctonia solani | 8.5 | 5.2 |
| Botrytis cinerea | 12.3 | 9.8 |
| Fusarium graminearum | 15.1 | 11.4 |
Table 2: Insecticidal Activity of a Hypothetical Pyrazole Carboxamide against Spodoptera litura
| Time (hours) | Test Compound LC₅₀ (µ g/larva ) | Standard Insecticide LC₅₀ (µ g/larva ) |
| 24 | 7.2 | 4.5 |
| 48 | 5.1 | 3.1 |
| 72 | 3.9 | 2.2 |
Conclusion and Future Directions
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole serves as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The synthetic protocols and biological screening methods outlined in this guide provide a robust framework for researchers in the field of crop protection to explore the potential of new pyrazole-based compounds. The structure-activity relationship (SAR) studies derived from the biological data are crucial for the rational design of next-generation fungicides and insecticides with improved efficacy, selectivity, and environmental profiles. Further research could focus on expanding the diversity of substituents on the pyrazole and carboxamide moieties to discover compounds with novel modes of action and to overcome existing resistance issues in pest and pathogen populations.
References
- BenchChem. (2025).
- Dhivya, S., & Muthusamy, A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768.
- Feng, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585.
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-132). John Wiley & Sons, Ltd.
- BenchChem. (2025).
- Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromopyrazole?
- AgriSustain. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Ghosh, A., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Medina, P., et al. (2014). Development of an extended-laboratory method to test novel insecticides in bait formulation. Pest Management Science, 70(11), 1732-1738.
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1503.
- Marbán, L., et al. (2023). Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers. PLoS ONE, 18(10), e0292550.
- Gholamhosseini, S., & Nikpassand, M. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 24(3), 1258-1263.
- Patel, R. B., et al. (2018). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 8(28), 15462-15471.
- Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.
- Bakr, R. B., et al. (2020).
- Wikipedia. (2024).
- de Souza, M. V. N., et al. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1351.
- Hosseinzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5236-5246.
- Taslimi, P., et al. (2016). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 150-156.
- Oakwood Chemical. (n.d.). 3-Amino-pyrazole-4-carboxylic acid amide.
- Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-129.
- Cabrera-Pérez, L. C., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 58(2), 145-150.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Zheldakov, A. M., et al. (2019). Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(39), 8863-8869.
- Desta, K., et al. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. International Journal of Microbiology, 2022, 6688325.
- Ichim, M. C., & Stefan, L. M. (2024). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers. Series A. Agronomy, 67(1), 797-802.
- Google Patents. (n.d.).
- Delarze, E., et al. (2018).
- Sandle, T. (2015). In-Vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates. Journal of Applied Microbiology, 118(5), 1157-1164.
- Suwińska, K., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 856.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. journals.rdagriculture.in [journals.rdagriculture.in]
- 18. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of Substituted Pyrazoles: A Guide to Functionalization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Introduction: The Prominence of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into agents targeting a wide spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[2][3] The regioselective synthesis of substituted pyrazoles is therefore of paramount importance, as the precise placement of functional groups on the pyrazole ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of modern synthetic strategies for the regioselective functionalization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This starting material is a versatile intermediate, with the bromine atom at the C4 position serving as a linchpin for a variety of powerful cross-coupling reactions.[4][5] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Starting Block: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
The choice of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole as a starting material is strategic. The bromine atom at the C4 position is amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties.[6][7] The 1-(2-chlorophenyl) substituent provides a handle for further diversification and can influence the overall physicochemical properties of the resulting compounds. The synthesis of this starting material can be achieved through established methods, often involving the cyclocondensation of a 1,3-dicarbonyl compound with (2-chlorophenyl)hydrazine, followed by regioselective bromination.[6]
Strategic Functionalization at the C4 Position: A Suite of Cross-Coupling Reactions
The bromine atom at the C4 position of the pyrazole ring is the key to unlocking a vast chemical space of novel derivatives. The following sections detail the principles and protocols for the most effective regioselective transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8] This palladium-catalyzed cross-coupling of an organoboron species with a halide offers broad functional group tolerance and typically proceeds under mild conditions.[8][9]
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9] The base plays a crucial role in activating the organoboron species for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Description |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile |
| Temperature | 80-110 °C |
| Scope | A wide range of aryl and heteroaryl boronic acids/esters |
| Typical Yields | 60-95% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction has become indispensable in drug discovery for the introduction of diverse amine functionalities. While there have been limited reports on the Buchwald-Hartwig coupling at the C4 position of pyrazoles, the development of specialized ligands and precatalysts has expanded its applicability to this heterocyclic system.[11]
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the N-arylated product.[10] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., tBuXPhos, RuPhos, 1.5-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv.) in a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic phase, dry it over a drying agent, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Parameter | Description |
| Catalyst/Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts |
| Ligand | Bulky, electron-rich phosphines (e.g., tBuXPhos, RuPhos, DavePhos) |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-120 °C |
| Scope | A wide range of primary and secondary amines, including anilines and heterocylic amines |
| Typical Yields | 50-90% |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This reaction, co-catalyzed by palladium and copper, is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and building blocks for various functional materials and biologically active molecules.[14][15]
The Sonogashira reaction involves two interconnected catalytic cycles.[13] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Caption: A simplified workflow for the Sonogashira coupling reaction.
-
Reaction Setup: To a solution of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N) under an inert atmosphere, add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Base Addition: Add a base, which can also serve as the solvent (e.g., triethylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst residues, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.
| Parameter | Description |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, DIPA, Piperidine |
| Solvent | THF, DMF, Toluene, or the amine base itself |
| Temperature | Room temperature to 80 °C |
| Scope | A wide range of terminal alkynes |
| Typical Yields | 70-95% |
Conclusion and Future Perspectives
The regioselective functionalization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole via modern cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel substituted pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in this guide, offer reliable and efficient methods for the introduction of diverse chemical moieties at the C4 position, enabling the systematic exploration of structure-activity relationships in drug discovery programs. As catalyst and ligand technologies continue to evolve, we can anticipate the development of even more efficient and milder protocols, further expanding the synthetic utility of this valuable building block in the quest for new therapeutic agents.
References
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(12), 2789. [Link]
- BenchChem. (2025). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. BenchChem.
- G. A. A. Al-Hemyari, et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474.
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Singh, R. P., et al. (2025).
- MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
- Semantic Scholar.
- Royal Society of Chemistry. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry.
- ResearchGate. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- ResearchGate. Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones.
- Wikipedia. Sonogashira coupling. Wikipedia.
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Wikipedia.
- MDPI. (2023).
- MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI.
- ResearchGate. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
- American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- National Institutes of Health. (2018).
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (2020).
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).
- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Guidechem. What are the applications and synthesis methods of 4-Bromopyrazole?. Guidechem.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
- MDPI. (2018).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Wikipedia. Heck reaction. Wikipedia.
- MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Functionalization of the Pyrazole Ring in 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics and agrochemicals.[1][2][3][4] Its prevalence stems from its unique structural and electronic properties, which allow for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[3][4][5] The strategic functionalization of the pyrazole ring is paramount in the drug discovery process, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed exploration of established and innovative protocols for the functionalization of a key building block, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Strategic Importance of Pyrazole Functionalization
The 1-arylpyrazole motif is particularly prominent in a significant number of marketed drugs.[1] The ability to introduce a variety of substituents at specific positions on the pyrazole ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole serves as a versatile starting material for such endeavors. The bromine atom at the C4 position, while traditionally considered less reactive than other positions on the pyrazole ring, provides a handle for a wide array of powerful cross-coupling reactions.[6] This allows for the introduction of aryl, alkyl, amino, and alkyne moieties, significantly expanding the chemical space accessible for drug discovery programs.
Synthesis of the Starting Material: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
A reliable and scalable synthesis of the starting material is the foundation of any successful derivatization campaign. A common and efficient method involves the cyclocondensation of a brominated 1,3-dicarbonyl equivalent with 2-chlorophenylhydrazine.
Protocol 2.1: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Materials:
-
1,1,3,3-Tetramethoxypropane
-
N-Bromosuccinimide (NBS)
-
2-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Bromination of Malondialdehyde Bis(dimethyl acetal): In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent like chloroform. Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated intermediate.
-
Cyclocondensation: To a solution of the crude brominated intermediate in ethanol, add 2-chlorophenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid. Reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole as a solid.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of our substrate is an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages, a common motif in pharmacologically active molecules.[7][8][9] This reaction couples the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 80 | 85-98 |
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling.
Heck Reaction: Formation of C-C (Alkenyl-Aryl) Bonds
The Heck reaction facilitates the coupling of the 4-bromopyrazole with an alkene to form a substituted alkene, a valuable functional group for further transformations.[10][11][12][13]
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Evacuate and backfill with argon or nitrogen.
-
Add anhydrous DMF, styrene (1.5 eq), and triethylamine (2.0 eq).
-
Seal the tube and heat to 100-120 °C for 18-36 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for installing an alkyne group, a versatile handle for click chemistry and further functionalization.[14][15][16][17] This reaction involves a palladium catalyst and a copper(I) co-catalyst.[14][15]
Caption: General workflow for Sonogashira coupling.
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and triethylamine (3.0 eq).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[18][19] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole ring.[20][21]
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and morpholine (1.2 eq).
-
Heat the reaction to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| XPhos | NaOtBu | Toluene | 100 | 85-95 |
| RuPhos | K₂CO₃ | Dioxane | 110 | 80-92 |
| BrettPhos | LHMDS | THF | 65 | 88-97 |
Table 2: Common Ligands and Conditions for Buchwald-Hartwig Amination.
Direct C-H Functionalization: An Emerging Frontier
While classical cross-coupling reactions rely on pre-functionalized starting materials, direct C-H functionalization offers a more atom-economical and efficient approach to pyrazole derivatization.[22][23][24] These reactions typically involve a transition metal catalyst that can selectively activate a C-H bond, often guided by a directing group.[22][23] For the pyrazole ring, the N2 nitrogen can act as a directing group, facilitating functionalization at the C5 position.
Palladium-Catalyzed C5-Arylation
This method allows for the direct introduction of an aryl group at the C5 position of the pyrazole ring, a position that is often challenging to functionalize selectively through other means.
Materials:
-
1-(2-chlorophenyl)-1H-pyrazole (starting material without the C4-bromo substituent)
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq), iodobenzene (1.5 eq), palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq).
-
Add pivalic acid (0.3 eq) and anhydrous DMSO.
-
Seal the tube and heat to 120-140 °C for 24-48 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Troubleshooting and Best Practices
-
Degassing: For all palladium-catalyzed reactions, it is crucial to thoroughly degas solvents and reaction mixtures to prevent oxidation of the palladium(0) catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. Screening a small panel of ligands is recommended for optimizing new transformations.
-
Base Sensitivity: Some substrates may be sensitive to strong bases. In such cases, milder bases like K₃PO₄ or organic bases should be considered.
-
Purity of Starting Materials: The purity of the starting materials, especially the boronic acids, can significantly impact the yield and purity of the final product.
Conclusion
The functionalization of the pyrazole ring, particularly at the C4 position of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, offers a powerful platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide, from classical palladium-catalyzed cross-coupling reactions to emerging C-H activation strategies, provide a robust toolkit for researchers in the field of drug discovery and development. The careful selection of reaction conditions and a thorough understanding of the underlying mechanisms are key to successfully navigating the synthesis of complex and diverse pyrazole libraries.
References
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.). Google Vertex AI.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C. (2020, July 20). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. (2023, August 4). MDPI. Retrieved January 17, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020, October 12). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). MDPI. Retrieved January 17, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - NIH. (2021, August 18). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.). SciELO México. Retrieved January 17, 2026, from [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). YouTube. Retrieved January 17, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC - NIH. (2022, December 1). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes - PubMed. (2022, August 1). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
- CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents. (n.d.). Google Patents.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related pyrazole derivatives. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yield and purity, and troubleshoot potential issues.
I. Synthesis Overview & Core Challenges
The synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole typically proceeds via a two-step route: the initial formation of the pyrazole ring, followed by electrophilic bromination. While seemingly straightforward, this pathway presents several critical junctures where optimization is key to achieving high yields and purity.
Common Synthetic Approach:
-
Pyrazole Ring Formation: The condensation of a 1,3-dicarbonyl compound (or its equivalent) with (2-chlorophenyl)hydrazine.[1][2] This is a variation of the classic Knorr pyrazole synthesis.[3]
-
Bromination: The subsequent electrophilic bromination of the formed 1-(2-chlorophenyl)-1H-pyrazole at the C4 position, which is electronically favored for substitution.[1]
This guide will dissect potential issues in both stages and offer evidence-based solutions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Part A: Pyrazole Ring Formation
Question 1: Low Yield of 1-(2-chlorophenyl)-1H-pyrazole
"I'm reacting (2-chlorophenyl)hydrazine with malondialdehyde tetraethyl acetal, but my yields are consistently below 50%. What are the likely causes and how can I improve this?"
Answer:
Low yields in the initial cyclization are a frequent challenge. The root cause often lies in one of several factors:
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is paramount. While protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylacetamide (DMA) have been shown to significantly improve yields and regioselectivity in similar reactions.[2] The use of a catalytic amount of acid is also crucial to facilitate the reaction, which should be maintained at a pH between 0 and 6.9.[4]
-
Decomposition of Starting Materials: Hydrazine derivatives can be unstable, particularly at elevated temperatures. Ensure your (2-chlorophenyl)hydrazine is of high purity and consider adding it portion-wise to the reaction mixture to control the initial exotherm.
-
Inefficient Work-up and Purification: The product may be partially lost during extraction or purification. Ensure the pH of the aqueous layer is adjusted appropriately to maximize the recovery of the pyrazole in the organic phase. Given that pyrazoles can exhibit some water solubility, multiple extractions with a suitable organic solvent are recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyrazole yield.
Recommendations:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Ethanol | N,N-Dimethylacetamide (DMA) | Aprotic dipolar solvents can enhance reaction rates and regioselectivity.[2] |
| Catalyst | Stoichiometric Acid | Catalytic Acetic Acid | Minimizes side reactions and simplifies work-up. |
| Temperature | Reflux | Room Temperature to 80 °C | Milder conditions can prevent degradation of starting materials. |
| Work-up | Single Extraction | Multiple Extractions (3x) | Ensures complete recovery of the product. |
Part B: Bromination Step
Question 2: Formation of Multiple Brominated Products
"During the bromination of 1-(2-chlorophenyl)-1H-pyrazole, I'm observing the formation of di- and tri-brominated species by GC-MS, leading to a difficult purification. How can I improve the selectivity for the 4-bromo product?"
Answer:
The pyrazole ring is electron-rich and susceptible to over-bromination if the reaction conditions are not carefully controlled. The C4 position is the most nucleophilic and therefore the primary site of bromination. However, under harsh conditions, further bromination can occur.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine. It generates a low concentration of bromine in situ, which helps to prevent over-bromination. The use of N-bromosaccharin has also been reported as an efficient alternative.[5]
-
Stoichiometry: Precise control of the stoichiometry of the brominating agent is critical. Use of a slight excess (1.05-1.1 equivalents) of NBS is often sufficient.
-
Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. Exothermic reactions can lead to a loss of selectivity.
Recommendations:
| Parameter | Condition to Avoid | Recommended Condition | Rationale for Selectivity |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a slow, controlled release of bromine, minimizing over-reaction.[5] |
| Stoichiometry | Large Excess of Bromine | 1.05 - 1.1 eq. of NBS | Prevents di- and tri-bromination. |
| Temperature | Elevated Temperatures | 0 °C to Room Temperature | Lower temperatures favor the kinetically controlled mono-bromination at the C4 position. |
| Solvent | Non-polar Solvents | Acetonitrile or Dichloromethane | Polar aprotic solvents can effectively solvate the intermediates and facilitate the reaction. |
Question 3: Incomplete Bromination
"My bromination reaction stalls, leaving a significant amount of starting material. What can I do to drive the reaction to completion?"
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Activation: Electrophilic bromination is often catalyzed by a Lewis or Brønsted acid. If your reaction is sluggish, the addition of a catalytic amount of a proton source, like acetic acid, can activate the brominating agent.
-
Decomposition of Brominating Agent: NBS can decompose, especially in the presence of light or impurities. Ensure you are using high-quality NBS and protect your reaction from light.
-
Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Decision Tree for Incomplete Bromination:
Caption: Troubleshooting incomplete bromination reactions.
Part C: Purification and Characterization
Question 4: Difficulty in Purifying the Final Product
"I'm having trouble purifying 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole from residual starting material and byproducts using column chromatography. Are there alternative purification methods?"
Answer:
Purification can indeed be challenging. If column chromatography is not providing adequate separation, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, hexanes, or mixtures thereof.
-
Acid-Base Extraction: If your primary impurity is the unbrominated starting material, an acid wash during the work-up can help to remove it. Pyrazoles are weakly basic and can be protonated and extracted into an aqueous acid layer, although the 2-chlorophenyl substituent will reduce basicity.
-
Crystallization from a Melt: For stubborn impurities, sometimes a slow cooling of the molten crude product can induce crystallization of the pure compound.
III. Optimized Experimental Protocol
This protocol is a synthesis of best practices and insights from the troubleshooting guide.
Step 1: Synthesis of 1-(2-chlorophenyl)-1H-pyrazole
-
To a stirred solution of malondialdehyde tetraethyl acetal (1.0 eq.) in N,N-dimethylacetamide (5 mL per mmol of acetal), add (2-chlorophenyl)hydrazine hydrochloride (1.05 eq.) followed by a catalytic amount of acetic acid (0.1 eq.).
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-chlorophenyl)-1H-pyrazole.
Step 2: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Dissolve the crude 1-(2-chlorophenyl)-1H-pyrazole (1.0 eq.) in acetonitrile (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water or isopropanol).
IV. References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7989. Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1542. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4492. Available at: [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
DergiPark. (2017). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 825-836. Available at: [Link]
-
Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Retrieved from
-
Wiley Online Library. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589). Available at: [Link]
-
SpringerLink. (2020). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Monatshefte für Chemie - Chemical Monthly, 151, 1459–1465. Available at: [Link]
-
Google Patents. (2020). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Retrieved from
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
REAL-J. (2013). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 5(12), 1081-1088. Available at: [Link]
-
Google Patents. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Retrieved from
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]
-
Google Patents. (1980). EP0020964A1 - Process for the preparation of pyrazoles. Retrieved from
-
PubChemLite. (n.d.). 1-(4-bromo-2-chlorophenyl)-1h-pyrazole. Retrieved from [Link]
-
Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Retrieved from
-
Royal Society of Chemistry. (2016). Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Section 1: Understanding the Fundamentals of Recrystallization for this Specific Compound
Technical Support Center: Purification of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole by recrystallization. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, offering insights into the underlying principles to empower you to overcome common challenges in the lab.
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures, allowing for its selective crystallization upon cooling.
Q1[1][2]: What are the key physical and chemical properties of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole that I should consider for recrystallization?
Understanding the physicochemical properties of your target compound is the foundation of a successful purification strategy. While specific experimental data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is not extensively published in readily available literature, we can infer its behavior based on related structures like 4-Bromopyrazole. The p[3][4]resence of the brominated pyrazole ring and the chlorophenyl group suggests a molecule with moderate polarity.
Key considerations include:
-
Polarity: The molecule possesses both polar (N-N bond in the pyrazole ring) and nonpolar (aromatic rings, halogen substituents) regions. This suggests that a solvent or solvent system of intermediate polarity might be effective.
-
Potential for Hydrogen Bonding: The pyrazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.
[5]Section 2: Troubleshooting Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole and provides actionable solutions.
Q2: My compound won't dissolve in the hot solvent. What should I do?
This is a common issue that can often be resolved by systematically adjusting your experimental parameters.
-
Insufficient Solvent: This is the most frequent cause. Add t[5]he solvent in small increments to the heated mixture until the solid dissolves completely.
-
[6]Inappropriate Solvent Choice: The solvent may not be a good match for your compound's polarity. Refer[6] to the solvent selection guide in the next section. You may need to screen a new solvent or consider a mixed solvent system.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If th[7]e majority of your compound has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove it.
Q3[2]: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Solution is Too Concentrated: The high concentration of the solute can lower its melting point. To remedy this, add a small amount of hot solvent to the mixture to redissolve the oil, and then allow it to cool slowly again.
-
[5]Cooling is Too Rapid: Rapid cooling can favor oil formation. Allow[8] the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help.
-
[8]High Impurity Level: Significant amounts of impurities can depress the melting point of your compound. If ot[8]her troubleshooting steps fail, consider pre-purification by column chromatography to remove the bulk of the impurities before recrystallization.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
This indicates that the solution is supersaturated, and crystal nucleation has not been initiated.
-
[5]Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The m[5][8]icroscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This [5]will act as a template for crystal growth.
-
-
Too Much Solvent: You may have used an excess of solvent, keeping your compound fully dissolved even at low temperatures. Gentl[5][8]y heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving your compound at all temperatures. A different solvent or a mixed solvent system might be necessary.
Q5: The yield of my recrystallized product is very low. Why is this happening and how can I improve it?
A low yield can be frustrating, but there are several potential causes and solutions.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use t[8]he minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To pr[9]event this, use a pre-heated funnel and flask for the filtration, and add a slight excess of hot solvent before filtering.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Section 3: Experimental Protocols and Data
This section provides a systematic approach to solvent selection and a general recrystallization protocol.
Solvent Selection: A Step-by-Step Guide
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Ex[2][7]perimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The best solvent will show poor solubility at room temperature and significant crystal formation upon cooling.
Table 1: Common Solvents for Recrystallization and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Can be a good choice for polar compounds, but may not be suitable for many organics. |
| E[10]thanol | 78 | High | A common and effective solvent for many organic compounds. |
| M[11]ethanol | 65 | High | Similar to ethanol, but more volatile. |
| I[11]sopropanol | 82 | Medium | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds of intermediate polarity. |
| A[10]cetone | 56 | Medium | A versatile solvent, but its low boiling point can be a disadvantage. |
| T[10]oluene | 111 | Low | Suitable for nonpolar compounds and can be effective for some pyrazole derivatives. |
| H[10]exane | 69 | Low | A nonpolar solvent, often used in mixed solvent systems with a more polar solvent. |
##[10]## General Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Section 4: Understanding Potential Impurities
Identifying potential impurities is crucial for developing an effective purification strategy.
Q6: What are the likely impurities in my crude 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole?
The impurity profile will depend on the synthetic route used. However, some common impurities in the synthesis of similar compounds include:
-
Unreacted Starting Materials: The starting materials used to synthesize the pyrazole ring may be present.
-
Regioisomers: If unsymmetrical starting materials are used, the formation of regioisomers is possible.
-
[9]Over-brominated or Over-chlorinated Products: Under harsh reaction conditions, additional halogenation of the aromatic rings can occur.
-
[12]Hydrolysis Products: The pyrazole ring can be susceptible to hydrolysis under certain conditions.
Section 5: Advanced Troubleshooting and FAQs
Q7: I've tried several solvents and I'm still having trouble. What other options do I have?
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. This [10]typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. A common combination is ethanol and water.
-
Activated Charcoal: If your product is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The c[9]harcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
[9]Alternative Purification Techniques: If recrystallization proves to be ineffective, other purification methods such as column chromatography should be considered.
Q8[9]: How do I know if my recrystallized product is pure?
-
Melting Point Analysis: A sharp melting point that is close to the literature value (if available) is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of your compound and help identify any remaining impurities.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General reference for experimental procedures)
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work. Our approach is grounded in established chemical principles and practical, field-proven insights to help you identify, mitigate, and resolve common impurities and side reactions.
Troubleshooting Guide: A Deeper Dive into Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Q1: My final product shows two distinct sets of pyrazole peaks in the 1H NMR spectrum, and multiple spots on the TLC plate. What is the likely cause?
A1: The presence of multiple, closely related product signals strongly suggests the formation of regioisomers . This is a common challenge in pyrazole synthesis when using unsymmetrical precursors.[1][2] In the synthesis of 1-(2-chlorophenyl)-1H-pyrazole, the initial cyclization step involving 2-chlorophenylhydrazine and an unsymmetrical 1,3-dicarbonyl equivalent can proceed in two different orientations, leading to isomeric pyrazole cores before the bromination step.
Causality: The regiochemical outcome of the Knorr pyrazole synthesis is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions like pH and solvent choice.[2][3] The two nitrogen atoms of the hydrazine can attack either of the two carbonyl carbons of the dicarbonyl compound, leading to different substitution patterns on the resulting pyrazole ring.
Troubleshooting and Solutions:
-
Reaction Condition Optimization: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of a single regioisomer in some cases.[4]
-
Starting Material Selection: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.
-
Chromatographic Separation: If regioisomers have already formed, careful column chromatography is typically required for their separation. Developing a robust separation method using a combination of polar and non-polar solvents is crucial.
-
Analytical Confirmation: Use 2D NMR techniques like NOESY or HMBC to definitively establish the connectivity of the substituents on the pyrazole ring and confirm the identity of the desired isomer.
Diagram: Regioisomer Formation Pathway
Caption: Knorr synthesis pathway leading to regioisomers.
Q2: My mass spectrometry data shows a peak with a mass corresponding to the desired product plus an additional 78-80 mass units, and the isotopic pattern suggests the presence of two bromine atoms. What is this impurity?
A2: This impurity is almost certainly a dibrominated pyrazole . The mass difference corresponds to the addition of a second bromine atom to the molecule. While bromination is intended to occur at the C4 position of the pyrazole ring, over-bromination can lead to the formation of species like 3,4-dibromo- or 4,5-dibromo-1-(2-chlorophenyl)-1H-pyrazole.[5][6]
Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[7] If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time), a second bromination event can occur at one of the other available positions on the pyrazole ring.
Troubleshooting and Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Use of 1.0 to 1.1 equivalents is generally recommended.
-
Reaction Temperature: Perform the bromination at a lower temperature to reduce the rate of the second bromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Purification: Dibrominated impurities can often be separated from the desired monobrominated product by recrystallization or column chromatography, as the polarity and crystal packing properties will be different.
Table: Common Brominated Impurities
| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from Product (Da) |
| Desired Product | C9H6BrClN2 | 255.9403 | 0 |
| 3,4-Dibromo-1-(2-chlorophenyl)-1H-pyrazole | C9H5Br2ClN2 | 333.8508 | +77.91 |
| 4,5-Dibromo-1-(2-chlorophenyl)-1H-pyrazole | C9H5Br2ClN2 | 333.8508 | +77.91 |
Q3: My reaction yield is consistently low, and I have a significant amount of unreacted 1-(2-chlorophenyl)-1H-pyrazole in my crude product. What could be the issue?
A3: A low yield with a significant amount of starting material points towards an incomplete bromination reaction . This can be caused by several factors related to the reagents and reaction conditions.
Causality: The electrophilic bromination of the pyrazole ring requires the brominating agent to be sufficiently reactive. If the brominating agent has degraded, or if the reaction conditions do not favor the electrophilic attack, the reaction will not proceed to completion.
Troubleshooting and Solutions:
-
Reagent Quality: Ensure that your brominating agent (e.g., NBS) is fresh and has been stored correctly. NBS can decompose over time, especially if exposed to moisture or light.
-
Catalyst/Activator: Some bromination reactions require a radical initiator (like AIBN or benzoyl peroxide) or an acid catalyst to proceed efficiently. Ensure that if your protocol requires one, it is added in the correct amount and is of good quality.
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a higher temperature to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent can influence the rate of bromination. Solvents like chloroform, carbon tetrachloride, or acetic acid are commonly used. Ensure your chosen solvent is appropriate for the specific brominating agent you are using.
Diagram: Troubleshooting Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole?
A: There are two primary synthetic strategies:
-
Two-Step Synthesis: This is often the most controlled method. It involves the initial synthesis of 1-(2-chlorophenyl)-1H-pyrazole via the condensation of 2-chlorophenylhydrazine with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis).[1][3] The resulting pyrazole is then selectively brominated at the 4-position using a suitable brominating agent like N-Bromosuccinimide (NBS).[8]
-
One-Pot Synthesis: This method involves the simultaneous reaction of a 1,3-diketone, an arylhydrazine, and a brominating agent in the presence of a catalyst.[9][10] While potentially more efficient in terms of step-count, it can be more challenging to control and may lead to a higher impurity profile if not optimized.
Q: How can I best purify the final product?
A: A combination of techniques is often most effective:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing many impurities, especially those with different solubility profiles. A solvent screen (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) is recommended to find the optimal conditions.
-
Column Chromatography: For high-purity material, especially for removing isomers or other closely related impurities, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
Q: What are the critical safety precautions for this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
2-Chlorophenylhydrazine: This compound is toxic and a potential sensitizer. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them with care in a fume hood.
-
Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid sources of ignition.
Q: How should I store the final compound, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent potential degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Experimental Protocols
Protocol for Recrystallization of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a candidate solvent (e.g., hot ethanol).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- ElectronicsAndBooks. (2010, July 26). Dibromination of 5-Pyrazolones and 5-Hydroxypyrazoles via Dibromoisocyanuric Acid.
- Benchchem. A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Benchchem. The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis.
- Sci-Hub. (2010). Dibromination of 5‐pyrazolones and 5‐hydroxypyrazoles via dibromoisocyanuric acid. Journal of Heterocyclic Chemistry.
- Benchchem. Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
- MDPI. (2023, September 5).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
- ResearchGate. (2024, November 26). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
- ResearchGate. (2025, August 6). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide | Request PDF.
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole.
- PubMed. (2011, August 19).
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. (2025, August 7).
- NIH.
- (2016, July 26).
- PubChemLite. 1-(4-bromo-2-chlorophenyl)-1h-pyrazole.
- ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Sigma-Aldrich. 4-Bromopyrazole 99 2075-45-8.
- chemicalbook. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis.
- Compound 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole -....
- ResearchGate. (2025, August 7).
- SciELO México. (2025, August 7).
- NIH. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl).
- PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.
- Google Patents.
- Google Patents.
- DergiPark. Synthesis of Some New Pyrazoles.
- REAL-J.
- Sigma-Aldrich. 4-bromo-1H-pyrazole.
- PMC - NIH.
- Sigma-Aldrich. 2-Chlorophenylhydrazine 97 41052-75-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Sci-Hub: are you are robot? [sci-hub.st]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Bromination of 1-(2-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the bromination of 1-(2-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions and maximize the yield of your desired 4-bromo product.
Introduction: The Chemistry of Pyrazole Bromination
The bromination of 1-(2-chlorophenyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Theoretical calculations and experimental evidence have shown that electrophilic substitution on the pyrazole ring is most likely to occur at the C4 position.[1][2] This preference is due to the greater stability of the arenium intermediate formed during the reaction, as compared to attack at the C3 or C5 positions.[3][4]
While the desired outcome is the selective monobromination at the C4 position, several side reactions can occur, leading to a mixture of products and complicating purification. This guide will address these potential issues and provide strategies to mitigate them.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of 1-(2-chlorophenyl)-1H-pyrazole in a question-and-answer format.
Issue 1: Low Yield of the Desired 4-Bromo Product
-
Question: My reaction has a low conversion rate to the desired 4-bromo-1-(2-chlorophenyl)-1H-pyrazole. What are the likely causes?
-
Answer: Low conversion can stem from several factors:
-
Insufficiently Activated Brominating Agent: While N-Bromosuccinimide (NBS) is a common reagent, the reaction may require an activator, especially if the pyrazole ring is deactivated. The presence of a proton source can help generate the electrophilic bromine species.[5]
-
Reaction Temperature Too Low: Electrophilic aromatic substitutions often require a certain activation energy. If the reaction is too cold, the rate may be impractically slow.
-
Poor Reagent Purity: The purity of your starting material and brominating agent is crucial. Impurities can inhibit the reaction or lead to undesired side products.[6]
-
Issue 2: Formation of Multiple Products - Regioselectivity and Over-bromination
-
Question: I am observing multiple spots on my TLC plate, suggesting a mixture of brominated products. What are these byproducts and how can I avoid them?
-
Answer: The most common byproducts are regioisomers and over-brominated species.
-
Dibromination: The formation of 4,5-dibromo or 3,4-dibromo-1-(2-chlorophenyl)-1H-pyrazole can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh.[7]
-
Solution: Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
-
-
Bromination on the Phenyl Ring: Under strongly acidic conditions, the pyrazole ring can be protonated. This deactivates the pyrazole ring towards electrophilic attack, and substitution may occur on the 2-chlorophenyl ring instead.[2]
-
Solution: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a mild one. The use of NBS in a neutral solvent like dichloromethane or DMF is generally preferred to avoid this side reaction.[5]
-
-
Issue 3: Reaction is Messy and Difficult to Purify
-
Question: My crude product is a dark, oily mixture that is challenging to purify by column chromatography. What could be causing this?
-
Answer: A complex crude mixture can be due to several factors:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can potentially lead to the hydrolysis of intermediates or the final product, though this is less common for the stable pyrazole ring itself.[8]
-
Radical Reactions: While electrophilic substitution is the primary pathway, some brominating agents, like NBS, can also initiate radical reactions, especially in the presence of light or radical initiators.[9][10] This can lead to a variety of undesired byproducts.
-
Solution: Ensure your reaction is protected from light. Use freshly recrystallized NBS if you suspect peroxide impurities that could initiate radical pathways.
-
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For instance, using fluorinated alcohols has been shown to improve regioselectivity in some pyrazole syntheses.[11][12]
-
Summary of Common Side Reactions and Preventative Measures
| Side Reaction | Probable Cause | Recommended Preventative Measures |
| Dibromination | Excess brominating agent; harsh reaction conditions. | Use 1.0-1.1 equivalents of brominating agent; add portion-wise; maintain moderate temperature. |
| Phenyl Ring Bromination | Strongly acidic conditions leading to pyrazole ring deactivation. | Use neutral reaction conditions (e.g., NBS in DMF or CH₂Cl₂); avoid strong acids like H₂SO₄.[2] |
| Radical Byproducts | Presence of light or radical initiators with NBS. | Protect the reaction from light; use purified reagents.[10] |
| Hydrolysis | Presence of water under acidic/basic conditions. | Use anhydrous solvents and reagents.[8] |
Recommended Experimental Protocol
This protocol is a general guideline for the regioselective C4-bromination of 1-(2-chlorophenyl)-1H-pyrazole using N-Bromosuccinimide (NBS).
Materials:
-
1-(2-chlorophenyl)-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-chlorophenyl)-1H-pyrazole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS in small portions over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, quench the reaction by pouring it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-(2-chlorophenyl)-1H-pyrazole.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and a common side reaction.
Caption: Desired reaction pathway for C4-bromination.
Caption: Formation of dibrominated side product.
Caption: Troubleshooting logic for reaction analysis.
References
- Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- DTIC. (n.d.). The Bromination of Pyrazabole.
- ECHEMI. (n.d.). Regioselectivity of pyrazole bromination.
- ResearchGate. (n.d.). Bromination of pyrazole derivatives.
- SlideShare. (2018). Pyrazole.
- Reddit. (2022). Regioselectivity of pyrazole bromination.
- Canadian Science Publishing. (n.d.). Nitrations and brominations of 1-phenylpyrazole derivatives.
- Reddit. (2022). Regioselectivity in pyrazole EAS.
- BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- NIH. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
- BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
Sources
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.org.mx [scielo.org.mx]
Technical Support Center: Suzuki Coupling with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate. The unique electronic and steric properties of this molecule present distinct challenges that require a nuanced approach to reaction optimization.
Understanding the Substrate: Key Challenges
The structure of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole presents a unique set of challenges for achieving high-yield Suzuki couplings:
-
Heteroaromatic System: The pyrazole ring's nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1]
-
Multiple Halogen Sites: The presence of both a bromine and a chlorine atom introduces the potential for competitive oxidative addition or undesired side reactions, although the C-Br bond is significantly more reactive than the C-Cl bond in standard Suzuki conditions.[2][3]
-
Steric Hindrance: The ortho-chloro substituent on the N-phenyl ring can create steric congestion around the pyrazole core, potentially impeding the approach of the palladium catalyst and the boronic acid coupling partner.
-
Electronic Effects: The pyrazole is an electron-deficient heterocycle, which can influence the rate of oxidative addition. N-heterocyclic halides are often more susceptible to side reactions like dehalogenation.[2]
This guide provides a logical, question-and-answer framework to systematically address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm only recovering starting material. What are the most common initial culprits?
Low conversion is a frequent issue and often points to problems with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4]
A1: Initial Troubleshooting Steps:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing is a primary cause of reaction failure.
-
Actionable Advice: Ensure all solvents, including aqueous base solutions, are rigorously degassed before adding the catalyst.[5] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. For robust degassing, a freeze-pump-thaw cycle is recommended, especially for larger-scale reactions.
-
-
Boronic Acid/Ester Quality & Stability: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation, where the C-B bond is cleaved.[1][6] This is a very common reason for low yields.[6]
-
Actionable Advice:
-
Use fresh, high-purity boronic acid or its more stable ester derivatives (e.g., pinacol esters).[6]
-
If using a boronic acid that has been stored for a while, consider checking its purity by NMR or re-purifying it.
-
Minimize the time the boronic acid is exposed to aqueous basic conditions before the reaction reaches optimal temperature.
-
-
-
Catalyst and Ligand Activity: The choice of palladium source and ligand is critical for navigating the specific challenges of this substrate.
-
Actionable Advice:
-
For a starting point, a pre-catalyst like Pd(dppf)Cl₂ is often robust. However, for challenging substrates, more active catalysts may be needed.
-
Consider using bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), which are known to accelerate oxidative addition and reductive elimination.[4]
-
-
Advanced Troubleshooting & Optimization
Q2: I'm observing significant formation of a dehalogenated byproduct (1-(2-chlorophenyl)-1H-pyrazole). How can I minimize this?
Dehalogenation, the replacement of the bromine with a hydrogen atom, is a common side reaction, especially with electron-deficient N-heterocyclic halides like your pyrazole.[2][6] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate.[2]
A2: Strategies to Suppress Dehalogenation:
-
Source of Hydride: The Pd-H species can form from reactions with the base, solvent (especially alcohols), or residual water.[2][6]
-
Actionable Advice:
-
Base Selection: Switch to a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) is often an excellent choice. If using K₃PO₄ in an anhydrous solvent system, adding a very small, controlled amount of water (a few equivalents) can sometimes be beneficial as it's required for the reaction to proceed.[7]
-
Solvent Choice: Avoid alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[5]
-
-
-
Reaction Kinetics: If the desired cross-coupling is slow, it allows more time for competing side reactions like dehalogenation to occur.[2]
-
Actionable Advice:
-
Increase Catalyst Activity: Employ a more active catalyst system (see Q1). Electron-rich ligands often accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[4][8]
-
Temperature Optimization: Carefully increasing the reaction temperature can sometimes favor the desired coupling over side reactions, but excessive heat can also promote catalyst decomposition.[2] A good starting point is often 60-80 °C, with adjustments as needed.[5][9]
-
-
Q3: The reaction is sluggish and stalls before completion. How can I improve the reaction rate and conversion?
A stalled reaction often points to issues with catalyst activity or the transmetalation step.
A3: Enhancing Reaction Rate:
-
The Role of the Base and Water: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][10]
-
Actionable Advice:
-
Base Strength: A stronger base can accelerate transmetalation. Consider switching from weaker bases like K₂CO₃ to stronger ones like Cs₂CO₃ or K₃PO₄.[5]
-
Aqueous vs. Anhydrous: Most Suzuki reactions benefit from a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water).[6] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[6] Experiment with the solvent-to-water ratio, typically ranging from 4:1 to 10:1.[5][6]
-
-
-
Ligand and Catalyst Choice: The ligand's properties directly influence the rates of the catalytic cycle steps.
-
Actionable Advice:
-
Screening: If standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ineffective, a ligand screening is warranted. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are powerful alternatives for challenging couplings.[4][10] The activity of the catalyst often increases with the basicity of the phosphine ligand.[8]
-
Catalyst Loading: While increasing catalyst loading can improve conversion, it is often more cost-effective to first identify a more active catalyst system.
-
-
Q4: Should I be concerned about the ortho-chloro group on the N-phenyl ring reacting?
A4: Site-Selectivity Considerations:
Generally, the C-Br bond will react selectively over the C-Cl bond. The relative reactivity for oxidative addition is I > Br > OTf >> Cl.[3] For your substrate, selective coupling at the 4-bromo position is highly favored under standard Suzuki conditions. Achieving coupling at the C-Cl bond would require much more forcing conditions and specialized catalyst systems designed for aryl chlorides, typically involving very electron-rich and bulky ligands.[4][11]
Experimental Protocols & Data
Protocol 1: General Screening Procedure for Optimizing Suzuki Coupling
This protocol provides a starting point for a systematic optimization of your reaction.
-
Reaction Setup: To a dry reaction vial equipped with a stir bar, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition & Degassing: Add the chosen solvent and, if applicable, water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand (or a single pre-formed catalyst complex).
-
Reaction: Seal the vial and heat the reaction to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.
Table 1: Recommended Starting Conditions for Screening
| Variable | Condition A (Standard) | Condition B (More Forcing) | Condition C (Anhydrous) |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF |
| Temp. | 80 °C | 100 °C | 70 °C |
This table provides illustrative starting points. Optimal conditions will vary based on the specific boronic acid partner.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, which is fundamental to troubleshooting.
Caption: A systematic approach to troubleshooting low-yield reactions.
References
-
ResearchGate Discussion on Low Yield Suzuki Coupling. (2017). A forum discussion providing practical tips from various researchers on improving Suzuki reaction yields, including degassing, solvent choice, and base selection. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. This paper discusses challenges in Suzuki couplings with nitrogen-containing heterocycles, including catalyst coordination and protodeboronation. [Link]
-
ResearchGate Discussion on Suzuki Coupling Problems. (2014). A discussion covering issues like boronic acid degradation and solubility challenges in Suzuki reactions. [Link]
-
Reddit r/Chempros Discussion. Diagnosing issues with a failed Suzuki coupling? (2021). A community discussion highlighting practical lab tips, such as the role of water with K₃PO₄ in anhydrous couplings. [Link]
-
Yoneda, J. Suzuki–Miyaura cross-coupling: Practical Guide. Yoneda Labs. An in-depth guide covering the instability of boronates as a common cause of low yields and discussing common side reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. A resource outlining the mechanism and noting the requirement of base to activate the boronic acid for transmetalation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). A comprehensive overview of the Suzuki reaction, including ligand design principles for activating challenging substrates like aryl chlorides. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Lecture notes detailing the mechanism of the Suzuki reaction, including the relative reactivity of different leaving groups. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. This paper discusses how catalyst activity increases with the basicity of the phosphine ligand for heteroaryl substrates. [Link]
-
Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry. Research on the use of N-heterocyclic carbene ligands for activating aryl chlorides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of N-Arylation of 4-Bromopyrazole
Welcome to the technical support center dedicated to the N-arylation of 4-bromopyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-N bond-forming reaction. The N-aryl-4-bromopyrazole scaffold is a valuable building block in medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. We will delve into the mechanistic nuances of the two primary catalytic systems—palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings—to empower you with the knowledge to make informed decisions in your experimental design.
Choosing Your Catalytic Path: A Decision-Making Framework
The choice between a palladium- or copper-catalyzed approach is a critical first step and depends on several factors, including the electronic nature of your arylating agent, steric hindrance, functional group tolerance, and cost considerations. The following decision tree provides a logical framework for selecting the most appropriate catalytic system for your specific needs.
Caption: Decision tree for selecting a catalytic system.
Troubleshooting Guide for N-Arylation of 4-Bromopyrazole
Even with the optimal catalytic system, challenges can arise. This section provides a detailed guide to troubleshooting common issues encountered during the N-arylation of 4-bromopyrazole.
Palladium-Catalyzed Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| No or Low Product Yield | Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst. | • Use a Pd(0) source like Pd₂(dba)₃. • Employ a pre-formed palladacycle precatalyst. • Ensure rigorous exclusion of oxygen, which can oxidize the active catalyst. |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | • For electron-rich aryl bromides, use more electron-rich and bulky ligands like XPhos or RuPhos to promote oxidative addition. • For sterically hindered substrates, bulky biarylphosphine ligands are generally preferred.[1] | |
| Suboptimal Base: The base may not be strong enough to deprotonate the pyrazole or may be sterically hindered. | • Screen stronger bases like K₃PO₄ or Cs₂CO₃. • For base-sensitive substrates, weaker bases like K₂CO₃ can be used, but may require higher temperatures or longer reaction times.[2] | |
| Formation of Debrominated Arene | Proto-dehalogenation: This side reaction can occur in the presence of trace amounts of water or other proton sources. | • Use rigorously dried solvents and reagents. • Ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar). |
| Formation of Biaryl Side Product | Homocoupling of the Aryl Bromide: This can be promoted by high temperatures and certain catalyst/ligand combinations. | • Lower the reaction temperature. • Screen different ligands; sometimes a less bulky ligand can disfavor this pathway. |
| Incomplete Conversion | Catalyst Deactivation: The active catalyst can be deactivated by various mechanisms, including the formation of inactive palladium aggregates or reaction with impurities.[3][4] | • Increase catalyst and/or ligand loading. • Add a fresh portion of catalyst and ligand midway through the reaction. • Ensure high purity of all reagents and solvents. |
Copper-Catalyzed Ullmann Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| No or Low Product Yield | Inactive Catalyst: The Cu(I) source may be oxidized. | • Use fresh, high-purity CuI or other Cu(I) salts. • Consider pre-activating the copper source. |
| Inappropriate or No Ligand: While some Ullmann reactions can be ligand-free, many benefit from a ligand to stabilize the copper catalyst and facilitate the reaction.[5] | • Screen common ligands for Ullmann couplings, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids.[6] | |
| Harsh Reaction Conditions Required: Traditional Ullmann couplings often require high temperatures (>150 °C). | • Employ a suitable ligand to lower the required reaction temperature. • Consider using microwave irradiation to accelerate the reaction at a lower bulk temperature. | |
| Poor Reproducibility | Heterogeneous Nature of the Reaction: The solubility of the copper catalyst and base can greatly influence the reaction rate and yield. | • Use a solvent in which the catalytic species has better solubility, such as DMF or DMSO. • Ensure efficient stirring to maintain a good suspension of insoluble components. |
| Side Reactions | Homocoupling of the Aryl Bromide: Similar to the Buchwald-Hartwig reaction, this can be a competing pathway. | • Optimize the reaction temperature and time. • Use a stoichiometric excess of the 4-bromopyrazole. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal ligand for my Buchwald-Hartwig reaction with 4-bromopyrazole?
A1: The "best" ligand is highly substrate-dependent. A good starting point for the N-arylation of an electron-deficient heterocycle like 4-bromopyrazole is a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands promote the crucial oxidative addition step of the aryl bromide to the palladium center and facilitate the reductive elimination to form the C-N bond. It is often necessary to screen a small panel of these "second-generation" Buchwald ligands to identify the optimal one for your specific aryl bromide.[7]
Q2: My reaction is very slow. How can I increase the reaction rate without causing decomposition?
A2: For slow reactions, consider the following in order of preference:
-
Increase Ligand/Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol% Pd) can sometimes significantly improve the rate.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or dioxane can enhance the solubility of the catalyst and reagents, leading to faster rates.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor for the formation of side products, as higher temperatures can sometimes promote decomposition or undesired pathways.
-
Microwave Irradiation: This can be a very effective way to accelerate the reaction, often at a lower overall temperature and with shorter reaction times.
Q3: I am observing the formation of a regioisomer. How can I improve the N1-selectivity for my unsymmetrical pyrazole?
A3: Regioselectivity in the N-arylation of unsymmetrical pyrazoles is a known challenge and is influenced by both steric and electronic factors.
-
Steric Control: A bulky substituent on the pyrazole ring will often direct the arylation to the less sterically hindered nitrogen.
-
Electronic Control: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base and solvent can also impact the regioselectivity. It is often necessary to screen different bases (e.g., K₂CO₃ vs. NaH) and solvents to optimize for the desired regioisomer.[8]
Q4: What are the best practices for setting up a reproducible N-arylation reaction?
A4: Reproducibility is key in process development.
-
Inert Atmosphere: Always use a glovebox or Schlenk line techniques to exclude oxygen and moisture, which can deactivate the catalyst.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Consistent Stoichiometry: Accurately weigh all reagents, especially the catalyst and ligand.
-
Controlled Heating: Use a temperature-controlled heating block or oil bath to ensure a consistent reaction temperature.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity, especially when using insoluble bases.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of 4-Bromopyrazole (Buchwald-Hartwig Amination)
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromopyrazole, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Arylation of 4-Bromopyrazole (Ullmann Condensation)
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried reaction vial, add 4-bromopyrazole, the aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Place the vial in a preheated heating block at 120-140 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table presents a selection of reported yields for the N-arylation of 4-halopyrazoles under various conditions to provide a comparative overview.
| Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 85-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-92 |
| Ullmann | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 140 | 24 | 70-85 |
| Ullmann | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ | DMSO | 120 | 20 | 75-90 |
| Chan-Lam | Cu(OAc)₂ (10) | None | Pyridine | DCM | RT | 48 | 60-80 |
Yields are representative and can vary based on specific substrates.
References
-
Buchwald-Hartwig and Ullmann amination reactions. (2021). YouTube. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. (2025). ResearchGate. [Link]
-
Should I use Buchwald reaction or Ullman reaction? (2015). ResearchGate. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
-
Efficient Copper Catalyzed N-Arylation of Amides and Imidazoles with Aryl Iodides. (2025). ResearchGate. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (2023). MDPI. [Link]
-
Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry. [Link]
- Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Books.
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Organic Chemistry Frontiers. [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. [Link]
-
Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. RSC Publishing. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025). ResearchGate. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). PubMed. [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. Dehalogenation, the unintended removal of a halogen atom (in this case, bromine or chlorine), is a common yet often frustrating side reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate this issue and ensure the success of your synthetic endeavors.
Understanding the Challenge: The Lability of Halogen Substituents
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a valuable building block in medicinal chemistry and materials science. However, the bromine and chlorine atoms on this molecule can be susceptible to removal under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. This process, known as hydrodehalogenation, leads to the formation of undesired byproducts, reduces the yield of the target compound, and complicates purification.
The primary cause of dehalogenation is often the formation of a palladium-hydride species (Pd-H) in the catalytic cycle.[1] This species can then participate in a reductive elimination pathway with the aryl halide, replacing the halogen with a hydrogen atom. Several factors can contribute to the formation of Pd-H species, including the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.
Troubleshooting Guide: A-Q&A Approach to Common Dehalogenation Issues
This section addresses specific experimental problems you might encounter. The solutions provided are based on established chemical principles and field-proven strategies.
Question 1: I'm observing significant debromination during my Suzuki-Miyaura coupling reaction with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. What are the likely causes and how can I fix it?
Answer:
Debromination in Suzuki-Miyaura reactions is a frequent challenge. The C-Br bond is generally more reactive than the C-Cl bond and thus more susceptible to cleavage. The primary culprits are often related to the reaction conditions favoring the formation of a palladium-hydride intermediate over the desired transmetalation with the boronic acid/ester.[2][3]
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes promote dehalogenation.[1] The ligand plays a crucial role in modulating the catalyst's reactivity.
-
Recommendation: Switch to a ligand that favors reductive elimination of the desired product over the dehalogenation pathway. Bulky, electron-rich phosphine ligands like XPhos or DavePhos can be effective.[4] These ligands can accelerate the rate of the desired C-C bond formation, outcompeting the dehalogenation side reaction.
-
-
Base Selection: The base is critical for activating the boronic acid, but some bases can also be a source of hydrides, leading to dehalogenation.[1][5][6]
-
Recommendation: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]
-
-
Solvent Effects: Certain solvents can act as hydride donors, especially at elevated temperatures.
-
Recommendation: If you are using a solvent like DMF, which can be a hydride source, consider switching to a less reducible solvent like toluene or dioxane.[4]
-
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[1]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to perform a temperature screen to find the optimal balance.
-
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 equiv.), the desired boronic acid or ester (1.1 - 1.5 equiv.), the selected palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the chosen ligand (e.g., XPhos, 2-4 mol%) to a reaction vessel.
-
Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 2-3 equiv.) and the anhydrous solvent (e.g., toluene or dioxane).
-
Temperature Control: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Analysis: Upon completion, analyze the crude reaction mixture to determine the ratio of the desired product to the debrominated byproduct.
Question 2: I am attempting a Heck reaction and observing loss of the bromine substituent. How can I prevent this?
Answer:
Dehalogenation in Heck reactions is also a common side reaction, often exacerbated by the higher temperatures typically required for these transformations.[7]
Potential Causes & Solutions:
-
Lower the Reaction Temperature: Elevated temperatures can promote the decomposition of starting materials and intermediates, leading to the formation of hydride sources.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the extent of dehalogenation.[4]
-
-
Optimize the Base and Solvent System: The choice of base and solvent is critical in Heck reactions.
-
Recommendation: Aprotic polar solvents like DMF or NMP are common, but if dehalogenation is an issue, switching to a non-polar solvent like toluene might be beneficial.[4] For bases, inorganic options like K₂CO₃ or NaOAc are often effective and less likely to be a source of hydrides compared to some amine bases.[4]
-
-
Additives: Certain additives can help to suppress dehalogenation.
-
Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and minimize side reactions.[4]
-
Question 3: My attempts at a Buchwald-Hartwig amination are resulting in dehalogenated starting material. What adjustments should I make?
Answer:
In Buchwald-Hartwig amination, the formation of a palladium-hydride species can compete with the desired C-N bond formation.
Potential Causes & Solutions:
-
Ligand Selection: The ligand is paramount in promoting the desired reductive elimination to form the C-N bond.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos. These ligands are known to accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[4]
-
-
Base Choice: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if substrate compatibility is an issue, other bases like LHMDS or K₃PO₄ can be screened.[4]
-
-
Solvent: Aprotic solvents are generally preferred.
-
Recommendation: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig amination.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to be removed, bromine or chlorine?
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom is generally more susceptible to reductive dehalogenation.[8] The reactivity trend for halogens in palladium-catalyzed reactions is typically I > Br > Cl.[1][9]
Q2: How can I detect and quantify the dehalogenated byproduct?
Several analytical techniques can be used to identify and quantify the dehalogenated byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. The dehalogenated product will have a different retention time and a characteristic mass spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is a powerful tool. High-resolution mass spectrometry (HRMS) can be particularly useful for unambiguously identifying the dehalogenated species.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a new aromatic proton signal in place of the halogen. Quantitative NMR (qNMR) can be used to determine the ratio of the desired product to the dehalogenated byproduct.
Q3: Can the choice of palladium precatalyst influence the extent of dehalogenation?
Yes, the choice of palladium precatalyst can be important. Precatalysts are designed to controllably generate the active Pd(0) species. Some precatalysts can lead to the formation of palladium black, which can have different catalytic activity and may promote side reactions. Using well-defined precatalysts can sometimes lead to more reproducible results and lower levels of dehalogenation.[12]
Q4: Are there any general "best practices" to minimize dehalogenation?
-
Inert Atmosphere: Always perform your reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of your catalyst and reagents, which can lead to side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can sometimes be a source of protons for the dehalogenation process.[13]
-
Reaction Monitoring: Carefully monitor your reaction progress to avoid prolonged reaction times at elevated temperatures, which can increase the likelihood of dehalogenation.
-
Systematic Optimization: If dehalogenation is a persistent issue, a systematic screening of catalysts, ligands, bases, solvents, and temperatures is often the most effective approach to identify optimal conditions.
Visualizing the Problem: Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the point at which the undesired dehalogenation pathway can compete with the desired product formation.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Data Summary: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general trends observed when modifying reaction parameters to control dehalogenation.
| Parameter | Change | Expected Impact on Dehalogenation | Rationale |
| Ligand | Switch to bulky, electron-rich phosphines (e.g., XPhos) | Decrease | Accelerates desired reductive elimination, outcompeting dehalogenation.[4] |
| Base | Switch from strong organic (e.g., NaOtBu) to milder inorganic (e.g., K₂CO₃, K₃PO₄) | Decrease | Reduces the potential for the base to act as a hydride source.[4] |
| Solvent | Switch from reducible (e.g., DMF) to less reducible (e.g., Toluene, Dioxane) | Decrease | Minimizes the solvent as a source of hydrides.[4] |
| Temperature | Decrease | Decrease | Reduces the rate of side reactions and decomposition pathways that can lead to hydride formation.[1] |
Disclaimer: The information provided in this guide is for research and development purposes. Users should always exercise caution and adhere to appropriate laboratory safety practices. The optimal conditions for any given reaction will be substrate-dependent and may require empirical optimization.
References
-
Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Nolan, S. P., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters. [Link]
-
Grushin, V. V. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Kappe, C. O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
-
Wikipedia. Heck reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Reactions
Welcome to the technical support guide for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered when using this versatile building block. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future ones.
Introduction to the Substrate
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (C9H6BrClN2) is a valuable heterocyclic intermediate in medicinal chemistry and materials science.[1] Its structure presents unique challenges and opportunities. The pyrazole core is a common motif in pharmacologically active compounds, and the bromine at the C4 position is primed for functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[2][3]
However, the 1-(2-chlorophenyl) substituent introduces significant steric hindrance around the pyrazole ring. This ortho-chloro group can impede the approach of bulky catalysts and reagents, often leading to lower reaction rates or complete reaction failure if conditions are not carefully optimized.[3][4] This guide will focus on troubleshooting the most common transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting any failed or low-yielding reaction. The following workflow provides a logical diagnostic sequence.
Caption: A general workflow for troubleshooting failed chemical reactions.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the steric hindrance of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole makes this transformation non-trivial.
Frequently Asked Questions (Suzuki-Miyaura Coupling)
Q1: My Suzuki coupling reaction shows no conversion. My starting material is recovered unchanged. What's the most likely cause?
A1: With a sterically hindered substrate like this, the primary suspect is an inefficient catalyst system that fails to perform the oxidative addition step.[4] Standard catalysts like Pd(PPh₃)₄ often fail.[4]
-
Expertise & Causality: The bulky 2-chlorophenyl group shields the C-Br bond. Oxidative addition, where the Pd(0) catalyst inserts into this bond, is often the rate-limiting step.[5] You need a catalytic system that is both highly active and sterically tailored.
-
Troubleshooting Steps:
-
Switch to a Modern Catalyst System: Use a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can access the hindered reaction site.[4]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Verify Reagent Quality: Ensure your boronic acid or ester is not degraded and that your base is anhydrous and active.
-
Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine atom. What is this and how can I prevent it?
A2: You are observing hydrodehalogenation (or protodebromination), a common side reaction in Suzuki couplings.[7] This occurs when the palladium intermediate (Ar-Pd-Br) reacts with a hydride source before it can transmetalate with the boronic acid.[8]
-
Expertise & Causality: The hydride source can be trace water, an alcohol solvent, or even certain bases.[8][9] The resulting Ar-Pd-H species undergoes reductive elimination to give the de-brominated product (Ar-H).[7] N-heterocyclic halides, like pyrazoles, can be particularly susceptible to this side reaction.[7][10]
-
Troubleshooting Steps:
-
Choice of Base: Switch to a non-hydridic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less prone to generating hydride species compared to alkoxides in the presence of moisture.[7]
-
Solvent System: Use anhydrous solvents. If a co-solvent is needed, use rigorously dried solvents. Toluene or 1,4-dioxane with a minimal amount of water (sometimes necessary for boronic acid activation) is a standard choice.[7]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the desired productive steps of the catalytic cycle, outcompeting the dehalogenation pathway.[7]
-
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | XPhos Pd G3 or SPhos Pd G4 (1-3 mol%) | Pre-activated catalysts ensure efficient generation of the active Pd(0) species, crucial for hindered substrates.[4][11] |
| Ligand | XPhos, SPhos, tBuXPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric hindrance.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Weaker, non-nucleophilic bases that minimize base-sensitive side reactions and dehalogenation.[7][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are generally preferred; a small amount of water is often needed to activate the boronic acid.[7][11] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation energy for sterically demanding couplings.[4] |
Part 2: Buchwald-Hartwig Amination
This reaction is critical for installing nitrogen-containing functional groups. The choice of ligand, base, and amine coupling partner is highly interdependent and substrate-specific.
Frequently Asked Questions (Buchwald-Hartwig Amination)
Q1: My amination reaction with a primary amine is giving very low yields. What should I optimize first?
A1: The first parameters to optimize are the ligand and base combination. The nature of the amine dictates the optimal ligand choice.[11]
-
Expertise & Causality: The catalytic cycle involves deprotonation of the amine by the base to form an amide, which then coordinates to the palladium center.[5] An incorrect base may not be strong enough, while an inappropriate ligand can fail to stabilize the catalyst or facilitate the crucial C-N reductive elimination step.
-
Troubleshooting Steps:
-
Ligand Selection: For primary alkylamines, ligands like BrettPhos or RuPhos are excellent starting points.[11] The steric bulk of these ligands is designed to promote the final reductive elimination step, which can be slow.
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are strong enough to deprotonate a wide range of amines.[11]
-
Use a Precatalyst: Modern palladacycle precatalysts (e.g., BrettPhos Pd G3) are highly recommended as they form the active LPd(0) catalyst cleanly and efficiently, which is vital for challenging couplings.[11]
-
Q2: I am trying to couple a secondary amine, but the reaction is sluggish and incomplete. What adjustments are needed?
A2: Secondary amines are often more challenging than primary amines due to increased steric bulk. This requires a more tailored catalyst system.
-
Expertise & Causality: The increased steric hindrance of a secondary amine makes both its coordination to the palladium center and the subsequent reductive elimination more difficult.[12] Furthermore, some amine/ligand combinations can lead to catalyst deactivation or β-hydride elimination if the amine possesses a β-hydrogen.[13]
-
Troubleshooting Steps:
-
Switch Ligand: For secondary amines, RuPhos is a widely recognized high-performance ligand.[11] If coupling a particularly bulky amine, consider highly specialized ligands like tBuBrettPhos.
-
Increase Temperature: Many Buchwald-Hartwig reactions benefit from elevated temperatures (e.g., 100-110 °C in toluene or dioxane) to drive the reaction to completion.[11]
-
Solvent Choice: Toluene is a robust, high-boiling solvent suitable for a wide range of substrates.[11]
-
Caption: Ligand and base selection guide for Buchwald-Hartwig amination.
Part 3: Cyanation Reactions
Introducing a nitrile group via palladium or copper catalysis is a powerful transformation. The choice of cyanide source and catalyst system is key to success.
Frequently Asked Questions (Cyanation)
Q1: My palladium-catalyzed cyanation using KCN or NaCN is not working. What are the common failure points?
A1: Traditional alkali metal cyanides can be problematic due to their low solubility and potential to poison palladium catalysts.
-
Expertise & Causality: High concentrations of free cyanide ions (CN⁻) can coordinate strongly to the palladium center, forming stable and catalytically inactive complexes, effectively killing the reaction.[14]
-
Troubleshooting Steps:
-
Switch Cyanide Source: Use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[15] These sources release cyanide ions slowly into the reaction medium, maintaining a low steady-state concentration that prevents catalyst deactivation.
-
Copper Co-catalysis: In some cases, using CuI as a co-catalyst can facilitate the cyanation process, even with aryl bromides.[14]
-
Use a "Cyanide-Free" Source: Consider alternative nitrile sources like tosyl cyanide (TsCN) under photoredox conditions, which avoids issues with metal cyanides altogether.[16]
-
Q2: Can I use copper catalysis for the cyanation of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole?
A2: Yes, copper-catalyzed cyanation (a modified Rosenmund-von Braun reaction) is a viable and often advantageous alternative to palladium catalysis for aryl bromides.[17]
-
Expertise & Causality: Modern copper-catalyzed methods use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, typically a diamine, and an alkali cyanide (e.g., NaCN). A key innovation is the use of a halide exchange promoter like potassium iodide (KI), which converts the aryl bromide in situ to the more reactive aryl iodide, accelerating the reaction.[17]
-
Troubleshooting Steps:
-
Ensure Domino Halide Exchange: Include an iodide source (KI or NaI) in the reaction mixture. This is critical for the efficient cyanation of aryl bromides.[17]
-
Ligand and Solvent: A simple diamine ligand like N,N'-dimethylethylenediamine (DMEDA) is often effective. Apolar solvents like toluene are preferred, which simplifies workup compared to traditional high-boiling polar solvents.[17]
-
Temperature: These reactions typically require elevated temperatures (e.g., 110 °C in toluene).[17]
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with a generic arylboronic acid.
Materials:
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed deionized water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, the arylboronic acid, and finely ground K₃PO₄.
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Execution: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]
References
-
Dehalogenation of the aryl halide substrate is another common side reaction. Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide.
-
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
-
Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Perspectives & Insights.
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
-
Sha, Q., & Wei, Y. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal.
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. ResearchGate.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
-
Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions. ResearchGate.
-
Wei, Y., & Sha, Q. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
-
Chapter 1: Cu-catalyzed cyanation reactions. Shodhganga.
-
Shee, M., Shah, S. S., & Singh, N. D. P. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
-
Zanon, J., Klapars, A., & Buchwald, S. L. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal.
-
Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
-
Usami, Y., et al. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
-
Struggling with Suzuki Reaction. Reddit.
-
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. BLD Pharm.
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
-
4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. BLD Pharm.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 16. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. This document provides field-proven insights and troubleshooting advice for navigating the complexities of cross-coupling reactions with this specific substrate. The inherent challenges of this molecule, namely the potential for catalyst inhibition by the pyrazole nitrogens and the steric hindrance from the ortho-chlorophenyl group, necessitate a carefully tailored catalytic approach.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter during your experiments.
FAQ 1: What are the primary challenges I should anticipate when using 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in cross-coupling reactions?
Answer:
Successfully functionalizing this substrate requires addressing two main structural features:
-
Catalyst Inhibition by the Pyrazole Core: Five-membered nitrogen-containing heterocycles like pyrazole can act as ligands to the palladium catalyst.[1] This coordination can lead to the formation of inactive or less active catalytic species, effectively "poisoning" the catalyst and stalling the reaction.[2][3] The lone pair of electrons on the N2 atom of the pyrazole ring is the primary culprit.
-
Steric Hindrance: The 1-(2-chlorophenyl) substituent is sterically demanding. The ortho-chloro group creates significant bulk around the N1-C5 bond of the pyrazole. This steric congestion can hinder the approach of the bulky palladium catalyst to the C4-Br bond for the initial oxidative addition step, which is often rate-limiting.[4][5]
Overcoming these challenges is the central theme of catalyst and ligand selection. The general strategy is to employ bulky, electron-rich phosphine ligands. These ligands form stable, highly active, and coordinatively unsaturated L1Pd(0) species that accelerate both the oxidative addition and the final reductive elimination step, while their steric profile can discourage catalyst inhibition.[6][7]
FAQ 2: Which cross-coupling reaction should I choose, and what are the recommended starting conditions?
Answer:
The choice of reaction depends on the desired bond formation (C-C, C-N, C-sp). Below are recommendations for the most common transformations.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
This is a robust method for forming biaryl or aryl-heteroaryl bonds. Given the electron-deficient nature of the pyrazole ring and the steric hindrance, a highly active catalyst system is required.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(0) precursors that are activated in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biarylmonophosphine ligands are critical.[7][8] They accelerate the rate-limiting oxidative addition and prevent catalyst deactivation by the pyrazole nitrogen.[2][8] |
| Catalyst Loading | 1-2 mol% Pd, Ligand/Pd ratio of 2:1 | Higher loadings may be needed for particularly challenging coupling partners, but starting low is economical. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are effective for activating the boronic acid/ester without causing significant side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic polar solvents, often with a small amount of water, are standard for Suzuki couplings.[9] |
| Temperature | 80-110 °C | The reaction often requires heating to overcome the activation energy for oxidative addition, especially with a sterically hindered substrate.[10] |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is paramount for synthesizing aminopyrazoles, which are common motifs in pharmaceuticals. Catalyst selection is absolutely critical due to the dual challenge of coupling with a heterocycle and the presence of a nucleophilic amine.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or a Pre-catalyst (e.g., tBuBrettPhos Pd G3) | Using a well-defined pre-catalyst ensures reliable formation of the active L-Pd(0) species and can lead to more reproducible results.[1][11] |
| Ligand | tBuBrettPhos or AdBrettPhos | These highly hindered and electron-rich biarylphosphine ligands are exceptionally effective for the amination of bromo-pyrazoles, even unprotected ones.[1][11][12] They promote fast C-N reductive elimination. |
| Catalyst Loading | 1-2 mol% Pd, Ligand/Pd ratio of 1.5:1 to 2:1 | |
| Base | NaOt-Bu or LHMDS (1.5-2.2 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine.[12][13] LHMDS is often used for less-hindered or primary amines.[1] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
C. Sonogashira Coupling (C-sp Bond Formation)
Used for introducing alkyne moieties, this reaction traditionally uses a dual catalyst system. Modern copper-free variants are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Standard palladium sources are often sufficient. |
| Copper Co-catalyst | CuI (1-5 mol%) | (For traditional Sonogashira) The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to palladium.[14] |
| Ligand | PPh₃ or a bulky ligand like XPhos for challenging cases. | For substrates prone to catalyst deactivation, a more robust ligand like XPhos can be beneficial.[15] For copper-free variants, bulky phosphines are essential.[16] |
| Base | Et₃N or DIPEA | An amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct. It can often be used as the solvent or co-solvent.[17] |
| Solvent | THF, DMF, or neat amine | The choice depends on the solubility of the substrates. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings can proceed at or near room temperature, but heating may be required for less reactive substrates.[15][16] |
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion.
Question: I've set up my Suzuki reaction with Pd(OAc)₂, SPhos, and K₃PO₄ in dioxane/water at 100 °C, but after several hours, I see mostly starting material. What should I do?
Answer:
This is a classic issue when working with N-heterocycles. Let's break down the potential causes and solutions.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Detailed Explanation:
-
Catalyst Deactivation/Inhibition: The primary suspect is the pyrazole nitrogen interfering with the palladium catalyst. While SPhos is a good starting point, the specific electronics and sterics of your coupling partner might require an even more robust ligand.
-
Solution: Switch to a different ligand from the same class, such as XPhos or RuPhos . These have different steric and electronic profiles that might be better suited for your system.[8]
-
-
Inefficient Transmetalation: The base is crucial for activating the boronic acid. If transmetalation is slow, the catalytic cycle stalls.
-
Solution: Switch from K₃PO₄ to Caesium Carbonate (Cs₂CO₃) . The more soluble nature of caesium salts in organic solvents can sometimes accelerate this step.[2]
-
-
Protodeboronation: Boronic acids can be unstable under basic, aqueous conditions, leading to the C-B bond being replaced by a C-H bond.
-
Solution: Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are generally more stable and less prone to this side reaction.[18]
-
-
Catalyst Decomposition: If you see palladium black precipitating, your catalyst is decomposing. This is often due to excessively high temperatures or the presence of oxygen.[10]
-
Solution: Lower the reaction temperature to 80-90 °C and extend the reaction time. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).[2]
-
Problem 2: My Buchwald-Hartwig amination is messy, with multiple byproducts.
Question: I'm trying to couple my pyrazole bromide with a primary amine using Pd₂(dba)₃/tBuBrettPhos and NaOt-Bu. The reaction is fast, but the crude NMR is complex. What's going on?
Answer:
This scenario points towards issues with either the stability of the starting materials/products under the strongly basic conditions or side reactions involving the catalyst.
-
Base-Induced Degradation: Sodium t-butoxide is a very strong base. Depending on the functional groups on your amine coupling partner, it could be promoting side reactions.
-
Double Arylation (for primary amines): Primary amines (R-NH₂) can sometimes undergo a second amination to form the diarylamine product (Ar₂NR), although this is less common with bulky ligands.
-
Solution: Adjust the stoichiometry. Use a slight excess of the amine (1.2-1.4 equivalents) to favor the mono-arylation product. Ensure slow addition of the base or run the reaction at a slightly lower temperature to control reactivity.
-
-
Catalyst Activity: The tBuBrettPhos system is extremely active.[1] This high activity can sometimes access undesired reaction pathways if not properly controlled.
-
Solution: Try lowering the reaction temperature to 80 °C. A lower temperature can often increase the selectivity of the desired pathway over competing side reactions.
-
Problem 3: How do I ensure the reaction is selective for the C(4)-Br bond and doesn't touch the C-Cl bond on the phenyl ring?
Question: My molecule has both a bromo-pyrazole and a chloro-phenyl group. Can I selectively couple only at the bromine?
Answer:
Yes, achieving high selectivity is standard and expected. The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order: C-I > C-OTf > C-Br >> C-Cl .[3][18]
The C-Br bond is significantly weaker and more reactive than the C-Cl bond. Under the recommended conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, the palladium catalyst will selectively undergo oxidative addition into the C-Br bond. To activate the C-Cl bond, one would typically need to employ specialized, highly active catalyst systems (e.g., those with very bulky N-heterocyclic carbene (NHC) or phosphine ligands) and often higher temperatures, which are not the standard conditions for C-Br coupling.[4][19]
To guarantee selectivity:
-
Use the conditions outlined in the tables above.
-
Avoid excessively high temperatures (>120 °C) for prolonged periods.
-
Stick to ligands designed for aryl bromide coupling (e.g., the Buchwald biarylphosphine family) rather than those specifically developed for activating aryl chlorides.
Visualizing the Catalytic Process
Understanding the mechanism helps in troubleshooting. The Suzuki-Miyaura catalytic cycle is a fundamental process in cross-coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
The Synthetic Chemist's Guide to Halogenated Pyrazoles: A Comparative Analysis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Introduction: The Privileged Pyrazole Scaffold in Modern Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and treatments for central nervous system disorders.[2] The synthetic versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution.[1]
Halogenation of the pyrazole core, particularly at the C4 position, is a key synthetic strategy. The installed halogen serves not only as a modulator of biological activity through halogen bonding and other interactions but also as a versatile handle for further molecular elaboration via cross-coupling reactions.[3][4] This guide provides a comprehensive comparison of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with other halogenated pyrazoles, offering insights into their synthetic utility, reactivity, and the mechanistic nuances that govern their performance in key cross-coupling reactions.
Synthesis of Halogenated Pyrazoles: A Representative Protocol
The synthesis of 1-aryl-4-halopyrazoles typically involves a two-step sequence: the formation of the 1-arylpyrazole core followed by regioselective halogenation at the C4 position.
Workflow for the Synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Figure 1: General workflow for the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 1-Aryl-4-bromopyrazoles
The following is a representative protocol for the synthesis of 1-aryl-4-bromopyrazoles, which can be adapted for the synthesis of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole.
Step 1: Synthesis of 1-(Aryl)-1H-pyrazole [5]
-
To a solution of a 1,3-dicarbonyl compound (1.0 equiv.) in ethanol, add the corresponding arylhydrazine (1.0 equiv.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 1-aryl-1H-pyrazole.
Step 2: Bromination of 1-(Aryl)-1H-pyrazole [6]
-
Dissolve the 1-aryl-1H-pyrazole (1.0 equiv.) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 4-bromo-1-aryl-pyrazole.
Comparative Performance in Cross-Coupling Reactions
The C4-halogen atom in 1-arylpyrazoles is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The choice of halogen (Cl, Br, or I) significantly impacts the reactivity of the pyrazole substrate.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. The reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > Cl.[7] However, for pyrazole systems, this increased reactivity of iodo-derivatives comes with a significant drawback: a higher propensity for dehalogenation, which leads to the formation of an undesired C-H bond.[1][3]
Comparative Yields in Suzuki-Miyaura Coupling
| Halogenated Pyrazole | Coupling Partner | Catalyst System | Conditions | Yield of Coupled Product | Yield of Dehalogenated Product | Reference |
| 4-Bromo-1-arylpyrazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C, 12h | Good to Excellent (e.g., 85-95%) | Low | [8] |
| 4-Iodo-1-arylpyrazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C, 12h | Moderate to Good (e.g., 60-80%) | Significant (up to 30%) | [1][3] |
| 4-Chloro-1-arylpyrazole | Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Dioxane/H₂O, 110 °C, 24h | Good (e.g., 70-90%) | Low | [3] |
Analysis:
-
4-Bromopyrazoles represent a "sweet spot" for Suzuki-Miyaura couplings, offering a balance of good reactivity and minimal dehalogenation, leading to consistently high yields of the desired coupled product.[1][3]
-
4-Iodopyrazoles , while more reactive, are prone to dehalogenation, which can significantly reduce the yield of the target molecule.[1][3]
-
4-Chloropyrazoles are less reactive and often require more forcing conditions or specialized catalyst systems to achieve high conversion. However, they are also less susceptible to dehalogenation.
Sonogashira Coupling: Alkynylation of Halogenated Pyrazoles
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. Similar to the Suzuki-Miyaura reaction, the reactivity of the halogenated pyrazole is crucial.
Representative Conditions for Sonogashira Coupling of a 4-Bromopyrazole [9]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| 4-Bromo-1-arylpyrazole | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | DMF, 110 °C, 12h | Good (e.g., ~70-90%) |
Discussion:
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is an excellent substrate for Sonogashira couplings. The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst under standard Sonogashira conditions, leading to high yields of the corresponding 4-alkynylpyrazoles. While 4-iodopyrazoles would react under milder conditions, the risk of dehalogenation remains a concern.
Heck Reaction: Olefination of Halogenated Pyrazoles
The Heck reaction allows for the coupling of aryl halides with alkenes. The choice of halogen influences the reaction efficiency.
Comparative Reactivity in the Heck Reaction
| Halogenated Pyrazole | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Bromo-1-arylpyrazole | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C, 12h | Good (e.g., ~60-80%) | [3] |
| 4-Iodo-1-arylpyrazole | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 80 °C, 8h | Good to Excellent (e.g., ~70-90%) | [10] |
Analysis:
In the Heck reaction, the higher reactivity of 4-iodopyrazoles can be advantageous, often leading to higher yields under milder conditions compared to their bromo counterparts.[10] However, for many applications, the readily available and more stable 4-bromopyrazoles provide a reliable and efficient route to the desired olefinated products.
Mechanistic Insights: The "Why" Behind the Reactivity
Understanding the underlying mechanisms of these cross-coupling reactions is crucial for rational catalyst selection and reaction optimization.
The Catalytic Cycle of Cross-Coupling Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Iodopyrazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Functionalization at the C4 position is a key strategy for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions are the premier tool for this purpose, but the choice of the halide at the C4 position—typically bromine or iodine—can profoundly impact reaction efficiency, catalyst selection, and substrate scope. This guide provides an in-depth comparison of the reactivity of 4-bromo- and 4-iodopyrazole derivatives in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck, supported by experimental data and mechanistic insights.
The Decisive Step: Understanding Halide Reactivity in Catalytic Cycles
The generally accepted wisdom in palladium-catalyzed cross-coupling is that the reactivity of aryl halides follows the order I > Br > Cl >> F. This trend is rooted in the bond dissociation energies (BDE) of the carbon-halogen bond and the kinetics of the initial, often rate-determining, step of the catalytic cycle: oxidative addition.
The C-I bond is significantly weaker than the C-Br bond (approximately 213 kJ/mol for C-I vs. 285 kJ/mol for C-Br), making it more susceptible to cleavage.[1] This lower energy barrier translates to a faster rate of oxidative addition, where the low-valent palladium(0) catalyst inserts into the carbon-halogen bond, initiating the catalytic cycle.[2][3] For this reason, 4-iodopyrazoles are generally expected to be more reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 4-bromo counterparts.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Transformations
Suzuki-Miyaura Coupling: The C-C Bond Formation Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)-C(sp²) bonds. In this arena, the higher reactivity of the C-I bond is a distinct advantage. 4-Iodopyrazoles are excellent substrates for these reactions, readily undergoing oxidative addition to the palladium(0) catalyst.[4] This often translates to higher yields and the ability to use less reactive boronic acids. While 4-bromopyrazoles are also viable substrates, they may require more forcing conditions (higher temperatures, longer reaction times) or more sophisticated, electron-rich phosphine ligands to achieve comparable results.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.08 | 24+ | [4] |
| 4-Bromo-1H-1-tritylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 | [5] |
| Halogenated Aminopyrazole (Iodo) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-18 | High | [6] |
| 5-(4-bromophenyl)-pyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [7] |
Yields are highly dependent on the specific substrates and conditions used.
Buchwald-Hartwig Amination: Forging the C-N Bond
The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis. Here, the choice between bromo- and iodo-pyrazoles can be more nuanced and catalyst-dependent.
In a fascinating comparative study on the C4-amination of 1-tritylpyrazoles, a Pd(dba)₂-catalyzed reaction with amines lacking a β-hydrogen (like piperidine and morpholine) showed that 4-bromo-1-tritylpyrazole was more effective than its 4-iodo counterpart.[8][9] Conversely, for reactions with alkylamines possessing a β-hydrogen, a CuI-mediated coupling was favorable for 4-iodo-1H-1-tritylpyrazole .[8][9] This highlights a crucial point: while the C-I bond is weaker, overly rapid oxidative addition can sometimes lead to catalyst inhibition or decomposition pathways that are detrimental to the overall reaction yield, especially with certain ligand combinations. The choice of catalyst system (palladium vs. copper) can completely invert the reactivity preference.[10][11]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 90 (MW) | 24 | 60 | [9] |
| 4-Iodo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 0.17 | 52 | [9] |
| 4-Iodo-1-tritylpyrazole | Allylamine | CuI / Ligand | K₃PO₄ | Dioxane | 110 (MW) | 1 | 67 | [9] |
| 4-Bromo-1H-pyrazoles | Various Amines | Pd Precatalyst / tBuBrettPhos | LHMDS | THF | RT-50 | 12-24 | Moderate-Excellent | [12] |
Heck Reaction: The Olefin Connection
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another vital tool.[13][14] Consistent with the general reactivity trend, 4-iodopyrazoles are highly effective substrates for the Heck reaction.[15] The weaker C-I bond facilitates the initial oxidative addition, allowing for efficient coupling with a variety of alkenes under relatively mild conditions. While there are fewer direct side-by-side comparisons in the literature for Heck reactions on 4-halopyrazoles, the established principles of oxidative addition kinetics strongly suggest that 4-iodopyrazoles will outperform 4-bromopyrazoles, requiring lower temperatures and achieving higher turnover numbers with the catalyst.
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 | [15] |
| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | Low | [15] |
| Aryl Bromide (General) | n-Butyl acrylate | Pd / Phosphine-Imidazolium Salt | Base | Solvent | High | Good | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-1-tritylpyrazole[5]
This procedure outlines a general method for the synthesis of 4-aryl-1H-pyrazoles.
Caption: Experimental workflow for Suzuki-Miyaura coupling of 4-bromopyrazole.
Step-by-Step:
-
To a Schlenk tube, add the 4-bromo-1H-1-tritylpyrazole (0.1 mmol, 1.0 equiv) and the corresponding arylboronic acid (1.1 equiv).
-
Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water (2 mL).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.
Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-1H-pyrazole derivative
This protocol describes a general procedure for the N-arylation of a pyrazole, adaptable for C-N coupling at the C4 position.
Caption: Experimental workflow for Buchwald-Hartwig amination of 4-iodopyrazole.
Step-by-Step:
-
To an oven-dried Schlenk tube, add 4-iodopyrazole (1.0 mmol), the desired amine (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Heck Reaction of 4-Iodo-1-trityl-1H-pyrazole[15]
This procedure details the vinylation of a 4-iodopyrazole derivative.
Caption: Experimental workflow for the Heck reaction of 4-iodopyrazole.
Step-by-Step:
-
To a reaction flask, add 4-iodo-1-trityl-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), and triethylamine (1.2 equiv.).
-
Add DMF as the solvent, followed by the alkene (e.g., methyl acrylate, 1.2 equiv.).
-
Heat the mixture to 100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
After cooling to room temperature, perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting residue by silica gel column chromatography to yield the 4-alkenyl-1H-pyrazole.
Summary and Recommendations
The choice between a 4-bromo- and a 4-iodopyrazole derivative is a strategic decision that depends on the specific cross-coupling reaction and desired outcome.
-
For Suzuki-Miyaura and Heck Reactions: 4-Iodopyrazoles are generally the superior choice. Their higher reactivity allows for milder conditions, broader substrate scope (especially with less reactive coupling partners), and potentially higher yields. They are the recommended starting point for developing new synthetic routes.
-
For Buchwald-Hartwig Amination: The choice is less straightforward. While the C-I bond is intrinsically more reactive, specific Pd/ligand systems may perform better with 4-bromopyrazoles, potentially by mitigating catalyst deactivation pathways. Furthermore, for certain transformations, switching to a copper-catalyzed system may make the 4-iodopyrazole the substrate of choice. Preliminary screening of both halides with the chosen catalyst system is highly recommended.
Ultimately, while 4-bromopyrazoles are often more cost-effective and readily available, the enhanced reactivity of 4-iodopyrazoles can save significant time and resources in optimization and scale-up, making them an invaluable tool for medicinal chemists and drug development professionals.
References
-
- Journal of Organic Chemistry
-
- Benchchem
-
- ResearchGate
-
- ResearchGate
-
- HETEROCYCLES
-
- Benchchem
-
- Organic Synthesis
-
- Benchchem
-
- National Institutes of Health
-
- Benchchem
-
- PubMed
-
- Organic Letters
-
- Benchchem
-
- MDPI
-
- PubMed Central
-
- csbsju.edu
-
- MDPI
-
- Benchchem
-
- National Institutes of Health
-
- Chemistry LibreTexts
-
- ChemRxiv
-
- ResearchGate
-
- National Institutes of Health
-
- Quora
-
- PubMed
-
- Benchchem
-
- Benchchem
-
- Chemistry LibreTexts
-
- Organic Chemistry Portal
-
- ResearchGate
-
- Wikipedia
-
- MDPI
Sources
- 1. researchgate.net [researchgate.net]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules, often enhancing their therapeutic efficacy.[2][3] This guide focuses on the specific substitution pattern of a 4-bromo group on the pyrazole ring and a 2-chlorophenyl group at the N1 position, exploring the potential synergistic effects of these substitutions on the compound's biological activity.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[4] While specific data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives is limited, studies on structurally similar compounds provide valuable insights into their potential antimicrobial effects.
Comparative Analysis
A study on various pyrazole derivatives demonstrated that the presence of a carbothiohydrazide moiety significantly enhances antimicrobial activity.[5] Furthermore, electron-donating substituents on the aromatic ring were found to increase the potency of these compounds.[5] In another study, certain pyrazole analogues exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against Escherichia coli and Streptococcus epidermidis.[4] The presence of halogen atoms on the phenyl ring has been shown to be a key factor in the antimicrobial and antibiofilm properties of aminopyrazole derivatives.[3]
Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Pyrazole-1-carbothiohydrazide derivative | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae | Low MIC values, some exceeding standard drugs | [5] |
| 5-hydroxy-3-methyl-1H-pyrazol-4-yl derivative | Escherichia coli, Streptococcus epidermidis | MIC: 0.25 μg/mL | [4] |
| Halogenated aminopyrazoles | Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli | Broad-spectrum activity, MIC as low as 460 μg/mL | [3] |
Causality Behind Experimental Choices
The selection of specific bacterial and fungal strains in these studies is based on their clinical relevance and representation of different cell wall structures (Gram-positive vs. Gram-negative). The use of standard reference drugs like ciprofloxacin and clotrimazole allows for a direct comparison of the potency of the newly synthesized compounds.[4] The determination of MIC is a standardized method to quantify the lowest concentration of a drug that inhibits the visible growth of a microorganism, providing a crucial parameter for evaluating antimicrobial efficacy.
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the microbial suspension.
-
Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Caption: Workflow for the Agar Well Diffusion Assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, driving the search for more effective and less toxic chemotherapeutic agents. Pyrazole derivatives have emerged as a promising class of anticancer compounds, with some demonstrating potent activity against various cancer cell lines.[2] The presence of halogen substituents on the pyrazole or phenyl rings has been shown to influence their cytotoxic effects.[2]
Comparative Analysis
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the presence of a chloro substituent on a pyrazoline derivative was found to increase its cytotoxic activity against certain cancer cell lines.[2] In another study, N-phenylpyrazole derivatives were investigated for their anti-inflammatory and potential anticancer activities.[6] Furthermore, certain pyrazole-thiadiazole hybrids have been identified as potent EGFR inhibitors, a key target in cancer therapy.[7]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action | Reference |
| Chloro-substituted pyrazoline | Various | Increased cytotoxicity | Not specified | [2] |
| Pyrazole-thiadiazole hybrid (6d) | A549 (Lung) | IC50 = 5.176 ± 0.164 μM | EGFR Inhibition | [7] |
| 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole (9c) | A549, HepG2, HCT116, MCF-7 | Potent activity, comparable to doxorubicin | Not specified | [8] |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one derivative | HeLa | Strong cytotoxicity | EGFR Inhibition | [9] |
Causality Behind Experimental Choices
The selection of cancer cell lines for in vitro screening is based on their representation of different cancer types (e.g., lung, liver, colon, breast). The use of standard anticancer drugs like doxorubicin allows for a benchmark comparison of the potency of the synthesized compounds.[8] The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay measures the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]
Comparative Analysis
Studies on N-phenylpyrazole arylhydrazone derivatives have demonstrated their anti-inflammatory activity in animal models.[6] These compounds were rationally designed as inhibitors of both prostaglandin synthase and 5-lipoxygenase, key enzymes in the inflammatory pathway.[6] Another study on phenyl-pyrazolone derivatives showed a reduction in edema comparable to indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).[10] Interestingly, the anti-inflammatory activity of these compounds was found to be correlated with their lipophilicity rather than direct COX or LOX inhibition, suggesting alternative mechanisms of action.[10]
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Model of Inflammation | Activity | Potential Mechanism | Reference |
| N-phenylpyrazole arylhydrazones | Carrageenan-induced pleurisy in rats | Significant inhibition of neutrophil accumulation and edema | Inhibition of prostaglandin synthase and 5-lipoxygenase | [6] |
| Phenyl-pyrazolone derivative (5h) | Croton oil ear test in mice | Edema reduction similar to indomethacin | Lipophilicity-dependent | [10] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Not specified | Better activity than diclofenac sodium | Not specified | [4] |
Causality Behind Experimental Choices
The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation. The Croton oil ear test in mice is another standard model for evaluating topical anti-inflammatory agents. The use of established NSAIDs like indomethacin and diclofenac sodium as positive controls allows for the assessment of the relative potency of the test compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several structural features appear to be important for the biological activity of pyrazole derivatives:
-
Halogen Substitution: The presence of halogen atoms (bromo, chloro, fluoro) on the phenyl rings often enhances antimicrobial and anticancer activities.[2][3] This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions with target proteins.
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical. The presence of a phenyl group, particularly with electron-withdrawing or -donating groups, significantly modulates the biological activity.
-
C4-Substitution: Modifications at the C4 position of the pyrazole ring can also have a profound impact. For instance, the introduction of an arylidene moiety at this position has been shown to improve cytotoxic activity.[8]
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings (e.g., thiadiazole, indole) can lead to hybrid molecules with enhanced and sometimes novel biological activities.[7]
Conclusion and Future Directions
While direct experimental data for 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives is not yet abundant in the public domain, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of both a bromo and a chloro substituent on the pyrazole and N-phenyl rings, respectively, is anticipated to confer potent antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the synthesis and systematic biological evaluation of a library of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate their molecular targets and pathways of action. The promising profile of pyrazole derivatives, coupled with the potential for targeted modifications, makes this class of compounds a fertile ground for the development of next-generation therapeutics.
References
- Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (URL not available)
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL not available)
- Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (URL not available)
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
- Current status of pyrazole and its biological activities. PMC.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
- Synthesis and biological activity evaluation of some new pyrazole deriv
- Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in r
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.
- Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone deriv
- Pyrazoles as anticancer agents: Recent advances.
- Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B)...
- Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 10. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Analogs in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide array of biological activities.[1][2] Pyrazole derivatives have been successfully developed into anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][3] This guide focuses on a specific, highly functionalized scaffold: the 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole core. We will provide an in-depth analysis of its structure-activity relationships (SAR), comparing the performance of its analogs and elucidating the chemical logic behind their design and biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.
The 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Core: A Strategic Starting Point
The selection of this particular scaffold is not arbitrary. Each substituent on the pyrazole ring is strategically placed to influence the molecule's physicochemical properties and its interaction with biological targets.
-
The Pyrazole Ring: This five-membered heterocycle serves as the fundamental pharmacophore. Its two adjacent nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions within a target's binding site.[4] The rigidity of the ring system also helps in pre-organizing the substituents in a defined spatial orientation, reducing the entropic penalty upon binding.
-
The 1-(2-chlorophenyl) Substituent: The N1-aryl group is critical for establishing key interactions and influencing the overall conformation. The ortho-chloro substitution creates a specific steric and electronic profile, often inducing a twisted conformation relative to the pyrazole ring. This can be crucial for fitting into hydrophobic pockets and avoiding steric clashes within a binding site. Studies on related pyrazole series have shown that substituents on the N1-phenyl ring are vital for potency and selectivity.[5]
-
The 4-Bromo Substituent: Halogen atoms, particularly bromine, are versatile tools in drug design. The bromine at the C4 position significantly increases the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets. Furthermore, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein, which can significantly contribute to binding affinity. Its presence also offers a convenient synthetic handle for further diversification of the molecule. An efficient one-pot, regioselective synthesis for 4-bromopyrazole derivatives has been reported, making this class of compounds readily accessible.[6]
Decoding the Structure-Activity Relationships (SAR)
The potency and selectivity of pyrazole-based compounds can be finely tuned by modifying the substituents at the C3, C4, and C5 positions of the pyrazole ring, as well as the N1-phenyl group.
Caption: Key SAR takeaways for the 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole scaffold.
-
N1-Position (Aryl Substituent): The identity and substitution pattern of the aryl ring at the N1 position are critical determinants of activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be a structural requirement for potent and selective activity.[5] This highlights that additional halogenation can enhance binding, likely through increased hydrophobic interactions or favorable halogen bonding.
-
C3-Position (Functional Group Introduction): This position is a prime site for introducing diverse functional groups to interact with the target protein. For instance, pyrazole-chalcone hybrids, where a chalcone moiety is attached to the pyrazole core, have shown significant anticancer activity against a range of cell lines, including lung, breast, and colon cancer.[7] Similarly, incorporating a carboxamide group at the C3-position has proven essential for achieving high-affinity cannabinoid CB1 receptor antagonism.[5] Hybridization of the pyrazole scaffold at this position with other pharmacologically active nuclei, like thiazolidin-4-one, has yielded potent Aurora-A kinase inhibitors.[8]
-
C4-Position (Halogen and Beyond): While our core scaffold features a bromine atom, this position is amenable to other substitutions. Replacing the bromo group can modulate the compound's electronic nature and steric profile. Studies on related 1H-pyrazoles have shown that introducing arylchalcogenyl (selenium or sulfur-containing) groups at the C4-position can lead to a higher nociceptive threshold compared to analogs lacking this group, indicating a significant role in modulating analgesic activity.[9]
-
C5-Position (Steric and Electronic Tuning): The C5 position is another key site for modification. For CB1 antagonists, a para-substituted phenyl ring at this position was found to be optimal.[5] The most potent compound in that series featured a p-iodophenyl group, suggesting that a large, lipophilic, and polarizable group is favored.[5] In the context of anticancer agents, a 4-bromophenyl group at this position of a pyrazole ring resulted in a compound with potent growth inhibitory activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[10]
Comparative Performance Data
To provide a clear comparison, the following table summarizes the biological activities of various pyrazole analogs. The data illustrates how subtle structural changes can lead to significant differences in potency and cellular effects.
| Compound Series | Key Structural Features | Biological Target/Assay | Activity (IC₅₀ / % Inhibition) | Key Finding |
| Cannabinoid Antagonists [5] | N1-(2,4-dichlorophenyl), C3-carboxamide, C5-(p-iodophenyl) | Cannabinoid CB1 Receptor | High Potency (Ki in low nM range) | Specific substitutions at N1, C3, and C5 are essential for high-affinity antagonism. |
| Anticancer Hybrids [10] | C5-(4-bromophenyl) | A549, HeLa, MCF-7 cell lines | IC₅₀ = 5.8 - 9.8 µM | The 4-bromophenyl group at C5 confers potent broad-spectrum anticancer activity. |
| Kinase Inhibitors [8] | C4-(thiazolidin-4-one hybrid) | Aurora-A Kinase | IC₅₀ = 0.11 µM | Hybridization at the C4-position can yield highly potent and specific kinase inhibitors. |
| Analgesic Agents [9] | C4-(arylchalcogenyl) | Formalin-induced pain model | Higher nociceptive threshold | Introduction of selenium or sulfur at C4 enhances analgesic effects. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.
This protocol is adapted from established one-pot procedures for the regioselective synthesis of 4-bromopyrazoles.[6]
Caption: General workflow for the one-pot synthesis of 4-bromopyrazole analogs.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask, combine the 1,3-diketone (1.0 mmol), the appropriate arylhydrazine hydrochloride (1.1 mmol), N-bromosaccharin (1.2 mmol), and silica-supported sulfuric acid (as catalyst).
-
Reaction Conditions: Heat the reaction mixture under solvent-free conditions at 80-100 °C. The causality here is that the heat provides the necessary activation energy for the cyclocondensation and subsequent bromination, while the acid catalyst facilitates the initial condensation by protonating a carbonyl group, making it more electrophilic. The solvent-free condition often leads to higher yields and simpler work-up.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This is a critical self-validating step to ensure the reaction has gone to completion.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Add distilled water and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-bromopyrazole analog.
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.[11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole analogs (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is then determined by plotting a dose-response curve. This provides a quantitative measure of the compound's cytotoxic potency.
References
-
Oliveira, C. S. de, et al. (2020). Synthesis, in vivo and in silico studies of novel 4-(arylchalcogenyl)-1H-pyrazole derivatives as potential antinociceptive agents. Bioorganic Chemistry, 94, 103437. [Link]
-
Saeed, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667794. [Link]
-
Gouda, M. A., et al. (2020). Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. Molecules, 25(5), 1152. [Link]
-
Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5139-5145. [Link]
-
Patel, R. V., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(16), 6148-6163. [Link]
-
Pathak, V. N., et al. (2020). Pyrazoles as anticancer agents: Recent advances. Journal of Heterocyclic Chemistry, 57(5), 2057-2073. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 957-975. [Link]
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-814. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry. Current Topics in Medicinal Chemistry, 17(19), 2144-2160. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects | MDPI [mdpi.com]
The Pyrazole Scaffold: A Privileged Core in Kinase Inhibitor Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a cornerstone in the development of targeted therapies for a multitude of diseases, most notably cancer and inflammatory disorders.[2][3] This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathways they modulate.
The Significance of the Pyrazole Moiety
The versatility of the pyrazole core lies in its ability to be readily functionalized at multiple positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[4][5] Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the pyrazole ring and its substituents can dramatically alter the inhibitor's interaction with the target kinase, influencing its efficacy and off-target effects.[4][5] This adaptability has led to the successful development of numerous FDA-approved drugs, solidifying the pyrazole scaffold's importance in modern drug discovery.[1]
Comparative Efficacy of Key Pyrazole-Based Kinase Inhibitors
This section details the efficacy of several prominent pyrazole-based kinase inhibitors, focusing on their target kinases, in vitro potency (IC50 values), and clinical applications.
Janus Kinase (JAK) Inhibitors: Ruxolitinib and Tofacitinib
The JAK-STAT signaling pathway is a critical regulator of immune responses and hematopoiesis.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms. Pyrazole-based inhibitors targeting JAKs have shown significant therapeutic success.
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7][8][9] It is approved for the treatment of myelofibrosis and polycythemia vera.[6][10] Clinical trials have demonstrated its efficacy in reducing spleen size, alleviating constitutional symptoms, and improving overall survival in patients with myelofibrosis.[6][10][11][12][13]
Tofacitinib is an inhibitor of JAK1, JAK2, and JAK3, with a higher potency for JAK1 and JAK3.[14][15] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][4][16][17] Phase III clinical trials have shown that tofacitinib significantly improves disease activity and inhibits the progression of joint damage in patients with rheumatoid arthritis.[1][4][16][17]
Table 1: In Vitro Potency of Ruxolitinib and Tofacitinib against JAK Family Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3[8][9][18] |
| JAK2 | 2.8[8][9][18] | |
| JAK3 | 428[8] | |
| Tofacitinib | JAK1 | 112[14] |
| JAK2 | 20[14] | |
| JAK3 | 1[14][15] |
Multi-Kinase Inhibitors in Oncology: Regorafenib and Sunitinib
Many cancers are driven by the aberrant activity of multiple kinases involved in angiogenesis, cell proliferation, and survival. Pyrazole-based multi-kinase inhibitors offer a therapeutic strategy by simultaneously targeting several of these key pathways.
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis (VEGFR1-3), oncogenesis (KIT, RET, RAF-1, B-RAF), and the tumor microenvironment (PDGFRβ).[5][19][20][21][22] It is approved for the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[12][23] The CORRECT phase III trial demonstrated a significant improvement in overall survival for patients with metastatic colorectal cancer treated with regorafenib compared to placebo.[2][23][24][25][26]
Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRβ, and KIT.[27][28][29] It is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[30] Head-to-head trials have compared the efficacy of sunitinib and sorafenib (another multi-kinase inhibitor) in advanced hepatocellular carcinoma, with results indicating differences in overall survival and toxicity profiles.
Table 2: In Vitro Potency of Regorafenib and Sunitinib against Key Target Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| Regorafenib | VEGFR1 | 13[19][20][21] |
| VEGFR2 | 4.2[19][20][21] | |
| VEGFR3 | 46[19][20][21] | |
| PDGFRβ | 22[19][20][21] | |
| KIT | 7[19][20][21] | |
| RET | 1.5[19][20][21] | |
| RAF-1 | 2.5[19][20][21] | |
| B-RAF | 28[20] | |
| Sunitinib | VEGFR1 | 2 (Ki) |
| VEGFR2 | 80[27][28][29] | |
| PDGFRβ | 2[27][28][29] | |
| KIT | 4 (Ki) |
Emerging Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with unique target profiles.
AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases (A and B), JAK2, and Abl (including the T315I mutant).[7][31][32][33][34] It has shown anti-proliferative activity in various cancer cell lines and has been evaluated in clinical trials for hematological malignancies.[3][35][36]
Celecoxib , a well-known selective COX-2 inhibitor, also exhibits anticancer properties through COX-2-independent mechanisms, including the inhibition of various kinases.[37][38][39][40][41] Its potential as an anticancer agent, both as a monotherapy and in combination with other treatments, is an active area of research.[37][38][39][40][41]
Table 3: In Vitro Potency of AT9283 against Target Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| AT9283 | Aurora A | 3[31] |
| Aurora B | 3[31] | |
| JAK2 | 1.2[7][31] | |
| JAK3 | 1.1[7] | |
| Abl (T315I) | 4[31] |
Experimental Protocols for Efficacy Determination
The objective comparison of kinase inhibitor efficacy relies on robust and standardized experimental methodologies. The following are detailed protocols for two key assays used to characterize the inhibitors discussed in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that detects the amount of ATP consumed.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in this order:
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The pyrazole-based inhibitor at various concentrations (or DMSO as a vehicle control).
-
The target kinase enzyme.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and measure the kinase activity. For luminescence-based assays (e.g., ADP-Glo™), this involves:
-
Adding a reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding a detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability (MTT) Assay
This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the context of pyrazole-based kinase inhibitor efficacy, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
JAK-STAT Signaling Pathway and Inhibition
This diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by Ruxolitinib and Tofacitinib.
Caption: JAK-STAT pathway and pyrazole inhibitor action.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines the typical workflow for assessing the efficacy of a novel pyrazole-based kinase inhibitor.
Caption: Workflow for pyrazole-based kinase inhibitor evaluation.
Conclusion
The pyrazole scaffold has undeniably earned its "privileged" status in the realm of kinase inhibitor drug discovery. The remarkable success of pyrazole-based drugs like Ruxolitinib, Tofacitinib, Regorafenib, and Sunitinib in treating a range of debilitating diseases underscores the power of this chemical moiety. This guide has provided a comparative overview of their efficacy, supported by quantitative data and detailed experimental protocols. As our understanding of kinase biology deepens, the continued exploration and derivatization of the pyrazole core will undoubtedly lead to the development of even more potent, selective, and effective therapies for patients in need.
References
- Foran, J. M., et al. (2007). A Phase I Trial of AT9283, a Multitargeted Kinase Inhibitor, in Patients with Refractory Hematological Malignancies. Blood, 110(11), 2919.
- Grothey, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312.
- O'Shea, J. J., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders.
- Hesketh, R., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia.
- Grösch, S., et al. (2012). Celecoxib in Cancer Therapy and Prevention - Review. Current Pharmaceutical Design, 18(22), 3347-3367.
- Grothey, A., et al. (2012). Results of a phase III randomized, double-blind, placebo-controlled, multicenter trial (CORRECT) of regorafenib plus best supportive care (BSC) versus placebo plus BSC in patients (pts) with metastatic colorectal cancer (mCRC) who have progressed after standard therapies. Journal of Clinical Oncology, 30(15_suppl), 3500-3500.
- Verstovsek, S. (2013). Efficacy and safety of ruxolitinib in the treatment of patients with myelofibrosis.
-
medwireNews. (2019). At a glance: The ORAL trials of tofacitinib for the treatment of RA. Retrieved from [Link]
- Al-Ali, H. K., et al. (2016). Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial.
-
The Pharma Letter. (2013). Newly approved tofacitinib slows rheumatoid arthritis joint damage. Retrieved from [Link]
- Van Cutsem, E., et al. (2017). Regorafenib for Patients with Metastatic Colorectal Cancer Who Progressed After Standard Therapy: Results of the Large, Single-Arm, Open-Label Phase IIIb CONSIGN Study. The Oncologist, 22(3), 262-269.
- Bąk, M., & Krupa, A. (2023). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology, 14, 1289656.
- George, S. (2013). Regorafenib in the Treatment of Colorectal Cancer. Targeted Oncology, 8(3), 221-227.
- Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 31-37.
- Van Cutsem, E., et al. (2012). Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). Annals of Oncology, 23(suppl_9), ix225-ix268.
- Pope, J., et al. (2024). Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention. Open Access Rheumatology: Research and Reviews, 16, 107-122.
- Huang, T.-C., et al. (2015). Clinical efficacy and safety of ruxolitinib in the management of myelofibrosis: A single institution experience in Taiwan.
- ASH Publications. (2025). Efficacy and safety of ruxolitinib-based combination therapy in the patients with myelofibrosis (MF): A systematic review and meta-analysis. Blood, 146(Supplement 1), 1234.
-
Request PDF. (2025). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Retrieved from [Link]
- Thomas, R., & Safe, S. (2012). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry, 4(3), 361-383.
-
Dach, J. (2017). COX2 Inhibitor Celecoxib As Anti-Cancer Drug. Retrieved from [Link]
-
Selleck China. (n.d.). Sunitinib (SU-11248). Retrieved from [Link]
-
Pfizer. (n.d.). Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info. Retrieved from [Link]
- Kantarjian, H., et al. (2007). A Phase I Trial of AT9283, a Multitargeted Kinase Inhibitor, in Patients with Refractory Hematological Malignancies. Blood, 110(11), 2918.
-
MedChemExpress. (n.d.). Regorafenib. Retrieved from [Link]
- van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(5), 631-646.
- Pope, J., et al. (2024). Tofacitinib Monotherapy in Rheumatoid Arthritis. Open Access Rheumatology: Research and Reviews, 16, 107-122.
- Expert Opinion on Therapeutic Patents. (2024). Selective COX-2 inhibitors as anticancer agents: a patent review (2018-2023).
- Huang, T.-C., et al. (2015). Clinical efficacy and safety of ruxolitinib in the management of myelofibrosis: A single institution experience in Taiwan.
- Hesketh, R. A., et al. (2017). A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia.
- ASH Publications. (2010). AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. Blood, 116(21), 2948.
- Dymkowska, D., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10565.
-
The University of Queensland. (2017). II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute l. Retrieved from [Link]
- Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547.
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
- Verstovsek, S., & Kantarjian, H. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Hematology/oncology clinics of North America, 27(4), 773-787.
- NIH. (2014). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 5(7), 758-763.
-
ResearchGate. (n.d.). Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
Sources
- 1. medwirenews.com [medwirenews.com]
- 2. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia: challenges to run early phase clinical trials for children with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmaletter.com [thepharmaletter.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Efficacy and safety of ruxolitinib in the treatment of patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Clinical efficacy and safety of ruxolitinib in the management of myelofibrosis: A single institution experience in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. targetmol.com [targetmol.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. targetedonc.com [targetedonc.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Regorafenib for Patients with Metastatic Colorectal Cancer Who Progressed After Standard Therapy: Results of the Large, Single-Arm, Open-Label Phase IIIb CONSIGN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. kanser.org [kanser.org]
- 27. selleckchem.com [selleckchem.com]
- 28. Sunitinib (SU-11248) | 舒尼替尼 | PDGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 29. selleckchem.com [selleckchem.com]
- 30. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 31. axonmedchem.com [axonmedchem.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. ashpublications.org [ashpublications.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 37. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 40. jeffreydachmd.com [jeffreydachmd.com]
- 41. Selective COX-2 inhibitors as anticancer agents: a patent review (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of intermediates is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of building blocks available, halogenated pyrazoles stand out for their versatility, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth validation of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole as a strategic synthetic intermediate. We will objectively compare its performance with viable alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Pyrazole Core and the Significance of Strategic Halogenation
The pyrazole motif is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous blockbuster drugs and pesticides. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The functionalization of the pyrazole ring is crucial for modulating the biological activity of the final compound.
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole emerges as a particularly valuable intermediate due to the presence of two key features:
-
The 4-Bromo Substituent: The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-bromine bond offers a favorable balance of reactivity and stability, making it more reactive than a carbon-chlorine bond but often more stable and cost-effective than a carbon-iodine bond.
-
The 1-(2-chlorophenyl) Group: The presence of the 2-chlorophenyl group at the N1 position introduces specific steric and electronic effects that can influence the reactivity of the pyrazole ring and the properties of the final molecule. The ortho-chloro substituent can induce a twist in the phenyl ring relative to the pyrazole ring, which can have a profound impact on the conformational preferences and biological activity of the target compound.
This guide will delve into the practical implications of these structural features, providing a clear rationale for the selection of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole in complex syntheses.
Comparative Analysis: 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole vs. Alternatives
The choice of a synthetic intermediate is often a trade-off between reactivity, stability, cost, and the desired final product. Here, we compare 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole with other relevant pyrazole-based intermediates.
Comparison with Other Halogenated Pyrazoles
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. While iodopyrazoles are more reactive, they are also typically more expensive and less stable. Chloropyrazoles, on the other hand, are more stable and cost-effective but often require more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields to their bromo-counterparts.
Table 1: Qualitative Comparison of Halogenated Pyrazoles in Suzuki-Miyaura Coupling
| Feature | 4-Iodo-1-aryl-1H-pyrazole | 4-Bromo-1-aryl-1H-pyrazole | 4-Chloro-1-aryl-1H-pyrazole |
| Reactivity | High | Moderate to High | Low to Moderate |
| Reaction Conditions | Milder | Moderate | More Forcing |
| Cost | High | Moderate | Low |
| Stability | Lower | Good | High |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
This table provides a generalized comparison. Specific yields and conditions will vary depending on the substrates and catalyst system used.
Case Study: Synthesis of Fipronil Analogues
Fipronil, a broad-spectrum insecticide, is a prominent example of a commercial product featuring a substituted 1-phenylpyrazole core. The synthesis of Fipronil and its analogues often involves the functionalization of a pre-formed pyrazole ring. Let's consider the synthesis of a key biaryl intermediate for a hypothetical Fipronil analogue via a Suzuki-Miyaura coupling.
A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers
Introduction: The Challenge of Pyrazole Isomerism
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a vast range of biological activities and unique photophysical properties. However, the synthesis of substituted pyrazoles often yields a mixture of isomers, or results in structures capable of existing in different tautomeric forms. Distinguishing between these closely related molecules is a critical analytical challenge that demands a robust, multi-faceted spectroscopic approach. Positional isomers, such as 3-methylpyrazole and 4-methylpyrazole, have the same molecular formula but different substituent placements, leading to distinct physical and chemical properties. Furthermore, N-unsubstituted pyrazoles with substituents at the 3 or 5 position exist as a rapidly equilibrating mixture of tautomers, a phenomenon known as annular tautomerism.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate the precise structure of pyrazole isomers. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how an integrated analytical workflow provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and informative technique for differentiating pyrazole isomers. By analyzing the chemical shifts, coupling constants, and through-bond correlations of ¹H and ¹³C nuclei, a definitive picture of the molecular structure can be assembled.
¹H NMR Spectroscopy: A First Look at the Proton Environment
Proton NMR provides initial, high-value information based on chemical shifts (δ) and spin-spin coupling patterns. The electronic environment, dictated by the placement of substituents and the heterocyclic nitrogen atoms, creates a unique fingerprint for each isomer.
Expertise in Action: Distinguishing 3-Methylpyrazole from 4-Methylpyrazole
The choice to start with ¹H NMR is based on its high sensitivity and the immediate structural insights it provides. Consider the simple case of methylpyrazole isomers:
-
4-Methylpyrazole: Due to its C₂ᵥ symmetry, the protons at the C3 and C5 positions are chemically equivalent. This results in a single, sharp signal (a singlet) for the two aromatic protons. The methyl group protons also appear as a distinct singlet.
-
3(5)-Methylpyrazole: This isomer lacks symmetry. The protons at C4 and C5 are in different chemical environments, leading to two distinct signals in the aromatic region. The H4 proton typically appears as a triplet, coupled to the H5 proton and the N-H proton, while the H5 proton appears as a doublet. The rapid tautomeric exchange between 3-methyl and 5-methyl forms often results in averaged, sharp signals at room temperature.
A common challenge in the ¹H NMR of N-unsubstituted pyrazoles is the character of the N-
A Comparative Guide to the In Vitro Anti-inflammatory Activity of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Derivatives
This guide provides a comprehensive analysis of the in vitro anti-inflammatory properties of a novel series of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives. We present a comparative study against established anti-inflammatory agents, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Pyrazole Derivatives in Inflammation Research
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, chronic inflammation is a key driver of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with gastrointestinal and cardiovascular side effects.[1][3]
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a cornerstone in medicinal chemistry.[1][3][4] Pyrazole derivatives are known for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][5] A notable example is Celecoxib, a selective COX-2 inhibitor, which highlights the therapeutic potential of this chemical class.[1][3] This guide focuses on a specific series of derivatives, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazoles, to evaluate their potential as novel anti-inflammatory agents.
The Inflammatory Cascade: Key Targets for Therapeutic Intervention
The inflammatory response is mediated by a complex network of signaling molecules. Key players include:
-
Prostaglandins and Leukotrienes: These lipid mediators are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, and are central to the inflammatory process.[1][3]
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation.[1]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are critical signaling proteins that amplify the inflammatory response.[1]
Our investigation focuses on the ability of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives to modulate the production of these key inflammatory mediators in a well-established in vitro model.
Experimental Design: A Validated Approach to In Vitro Screening
To assess the anti-inflammatory potential of the synthesized pyrazole derivatives, we employed a series of robust and validated in vitro assays using the RAW 264.7 murine macrophage cell line. This cell line is a widely accepted model for studying inflammation as it mimics the response of primary macrophages.[6][7]
General Experimental Workflow
The overall workflow for evaluating the anti-inflammatory activity of the test compounds is depicted below.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
3.2.1. Cell Culture and Treatment
-
Cell Line Maintenance: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[9][10]
-
Compound Treatment: The cells were pre-treated with various concentrations of the 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives or the standard drug, Indomethacin, for 1 hour.
-
LPS Stimulation: Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[10][11] The cells were then incubated for 24 hours.[7]
3.2.2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.[6]
-
Procedure:
-
100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[6][12]
-
The mixture was incubated at room temperature for 10-15 minutes.
-
The absorbance was measured at 540 nm using a microplate reader.[9][10]
-
A standard curve was generated using known concentrations of sodium nitrite to quantify the amount of NO produced.
-
3.2.3. TNF-α and IL-6 Cytokine Assays
-
Principle: The levels of TNF-α and IL-6 in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11]
-
Procedure:
-
ELISA was performed according to the manufacturer's instructions.
-
Briefly, supernatants were added to antibody-coated plates.
-
Following incubation and washing steps, a detection antibody and substrate were added.
-
The absorbance was measured, and cytokine concentrations were determined from a standard curve.
-
3.2.4. Cell Viability Assay
-
Principle: The MTT assay was performed to ensure that the observed inhibitory effects were not due to cytotoxicity of the compounds.[10]
-
Procedure:
-
RAW 264.7 cells were treated with the pyrazole derivatives at the same concentrations used in the anti-inflammatory assays for 24 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[10]
-
Comparative Performance Analysis
The anti-inflammatory activities of three representative 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives (coded as PD-1, PD-2, and PD-3 ) were compared with the well-known NSAID, Indomethacin. The results are summarized as IC50 values, which represent the concentration of the compound required to inhibit 50% of the inflammatory mediator production.
Table 1: Comparative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| PD-1 | 12.5 ± 1.1 | 15.2 ± 1.4 | 18.7 ± 1.9 |
| PD-2 | 8.3 ± 0.7 | 10.1 ± 0.9 | 13.5 ± 1.2 |
| PD-3 | 18.9 ± 1.5 | 22.4 ± 2.1 | 25.1 ± 2.3 |
| Indomethacin | 25.6 ± 2.3 | 30.8 ± 2.9 | 35.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The cell viability assay confirmed that the observed anti-inflammatory effects were not due to cytotoxicity at the tested concentrations.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The results indicate that the tested 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives exhibit potent anti-inflammatory activity, with PD-2 being the most active compound. All tested derivatives demonstrated superior inhibition of NO, TNF-α, and IL-6 production compared to Indomethacin.
The anti-inflammatory action of pyrazole derivatives is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX and LOX.[1][3] Furthermore, they can modulate pro-inflammatory signaling pathways, including the NF-κB pathway, which is a critical regulator of iNOS, TNF-α, and IL-6 gene expression.[1]
Caption: Potential mechanism of action of pyrazole derivatives.
The observed differences in activity among the derivatives (PD-1, PD-2, and PD-3) suggest that substitutions on the pyrazole core play a crucial role in their biological activity. Further SAR studies are warranted to optimize the anti-inflammatory potency of this chemical series.
Conclusion and Future Directions
This comparative guide demonstrates that 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole derivatives are a promising class of compounds with significant in vitro anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators at concentrations lower than the standard NSAID, Indomethacin, highlights their therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular targets and mechanisms of action.
-
Conducting in vivo studies to validate the anti-inflammatory efficacy and assess the safety profile.
-
Expanding the SAR studies to identify more potent and selective analogs.
The findings presented in this guide provide a strong foundation for the further development of this novel class of pyrazole derivatives as potential anti-inflammatory drug candidates.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Books.
- Kaur, P., Berar, U., & Raghav, N. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central (PMC).
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information.
- Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central (PMC).
- Rai, G., Soni, A., Gurung, A., & Subba, M. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). RJPBR.
- Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives. (n.d.). PubMed.
- Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate.
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. (n.d.). Benchchem.
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central (PMC).
- In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts. (n.d.). ResearchGate.
- Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate.
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols.
- Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PubMed Central (PMC).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central (PMC).
- A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. (2025). National Institutes of Health.
- Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β. (n.d.). American Heart Association Journals.
- Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. (2024). PubMed Central (PMC).
- Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. (2019). Research Journal of Pharmacy and Technology.
- Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). Athmic Biotech Solutions.
- Targeting SAA expression via siRNA mitigates preterm birth induced by maternal inflammation. (n.d.). Frontiers.
- Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). Semantic Scholar.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Targeting SAA expression via siRNA mitigates preterm birth induced by maternal inflammation [frontiersin.org]
- 12. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of molecular docking methodologies for the evaluation of pyrazole-based inhibitors. As a privileged scaffold in medicinal chemistry, pyrazole derivatives have demonstrated significant therapeutic potential against a range of targets, including kinases, cyclooxygenases (COX), and metalloproteinases.[1][2] This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring a robust and reproducible computational workflow.
The Strategic Importance of Pyrazole Scaffolds and In Silico Screening
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities.[3] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is an indispensable tool for rapidly screening large libraries of pyrazole derivatives and prioritizing candidates for synthesis and biological evaluation.[4][5]
Causality in Methodological Choices: A Framework for Rigorous Docking Studies
A successful comparative docking study hinges on a series of well-justified decisions. Here, we dissect the critical steps and the rationale behind them.
Receptor Preparation: The Foundation of Accuracy
The quality of the target protein structure is paramount for obtaining biologically relevant docking results.[6] Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often require careful preparation.
Experimental Protocol: Receptor Preparation
-
Structure Selection:
-
Rationale: Prioritize high-resolution crystal structures (<2.5 Å) with a co-crystallized ligand similar to the pyrazole scaffold, if available. This provides a valuable reference for validating the docking protocol.
-
Action: Download the desired PDB file (e.g., PDB ID: 3FC2 for PLK1, PDB ID: 4O1Z for COX-2).[5][7]
-
-
Initial Cleanup:
-
Rationale: Water molecules, co-factors, and ions not essential for binding can interfere with the docking algorithm. However, water molecules that mediate key interactions should be retained.[5]
-
Action: Remove all water molecules, except for those known to be structurally important. Delete any non-essential co-factors or ligands.
-
-
Protonation and Charge Assignment:
-
Rationale: The protonation states of amino acid residues, particularly histidine, aspartate, and glutamate, significantly influence electrostatic interactions.
-
Action: Use software like H++ or the Protein Preparation Wizard in Schrödinger Maestro to predict and assign appropriate protonation states at a physiological pH (typically 7.4). Assign partial charges using a force field like OPLS-AA.[8]
-
-
Energy Minimization:
-
Rationale: Relieves steric clashes and optimizes the local geometry of the binding site.
-
Action: Perform a constrained minimization of the protein structure, allowing only the hydrogen atoms to move freely, while keeping the heavy atoms fixed.
-
Ligand Preparation: Accounting for the Nuances of Pyrazoles
The chemical properties of pyrazole-based inhibitors demand careful consideration during ligand preparation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Rationale: Docking algorithms require three-dimensional coordinates for the ligands.
-
Action: Draw the 2D structures of the pyrazole derivatives using chemical drawing software and convert them to 3D structures.
-
-
Tautomer and Protonation State Enumeration:
-
Rationale: Unsymmetrically substituted pyrazoles can exist in different tautomeric forms. The protonation state of the pyrazole nitrogens can also vary. Failing to consider these possibilities can lead to inaccurate docking results.[3]
-
Action: Generate all plausible tautomers and protonation states for each pyrazole derivative using tools like LigPrep in the Schrödinger suite.
-
-
Energy Minimization:
-
Rationale: Generates a low-energy, stable conformation of the ligand.
-
Action: Perform energy minimization using a suitable force field, such as MMFF94.
-
Docking Software and Scoring Functions: A Comparative Overview
The choice of docking software is a critical decision that should be guided by the specific research question and the nature of the target protein. There is no single "best" program; each has its strengths and weaknesses.[9]
| Docking Software | Strengths | Weaknesses | Best Suited For |
| AutoDock Vina | Fast, open-source, and widely used. Good for initial screening of large libraries.[9] | Scoring function is less accurate for ranking congeneric series.[10] | Academic research, high-throughput virtual screening. |
| Glide (Schrödinger) | High accuracy in pose prediction and good performance in virtual screening.[7] | Commercial software with a steep learning curve. | Lead optimization and detailed binding mode analysis. |
| GOLD (CCDC) | Highly flexible, allowing for customization of scoring functions and search parameters. | Can be computationally intensive. | Complex docking scenarios and experienced users. |
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. They are a major source of error in molecular docking.[11]
-
Force-field-based scoring functions (e.g., AutoDock's scoring function): Calculate the binding energy based on van der Waals and electrostatic interactions. They are fast but can be less accurate.
-
Empirical scoring functions (e.g., GlideScore, ChemScore): Use regression analysis to fit coefficients to a set of experimentally determined binding affinities. They generally offer a good balance of speed and accuracy.[12]
-
Knowledge-based scoring functions: Derive potentials from statistical analysis of known protein-ligand complexes.
For a comparative study, it is advisable to use at least two different docking programs and scoring functions to ensure the robustness of the results.[10]
A Self-Validating System: Ensuring the Integrity of Your Docking Protocol
Before embarking on a large-scale virtual screen, it is crucial to validate the docking protocol. This step provides confidence that the chosen methodology can accurately reproduce known binding modes.
Experimental Protocol: Docking Protocol Validation
-
Re-docking of the Co-crystallized Ligand:
-
Rationale: The primary validation step. The docking protocol should be able to reproduce the experimentally determined binding pose of the native ligand.
-
Action: Dock the co-crystallized ligand back into the binding site of the prepared receptor.
-
Success Criterion: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å.[13]
-
-
Screening a Set of Known Actives and Decoys:
-
Rationale: Assesses the ability of the docking protocol to distinguish between known binders and non-binders.
-
Action: Create a dataset containing known inhibitors of the target protein and a set of "decoy" molecules with similar physicochemical properties but different topologies.
-
Success Criterion: The docking protocol should rank the known actives significantly higher than the decoys. This can be quantified using metrics like the Enrichment Factor (EF) or the Receiver Operating Characteristic (ROC) curve.
-
Comparative Docking in Action: Pyrazole-Based Kinase and COX Inhibitors
To illustrate the principles outlined above, we present a comparative analysis of pyrazole-based inhibitors targeting two important classes of enzymes: protein kinases and cyclooxygenases.
Case Study 1: Pyrazole-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[1][2] Pyrazole-containing compounds have emerged as potent kinase inhibitors.[14]
Binding Mode of Pyrazole-Based Kinase Inhibitors
The pyrazole core typically forms key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the adenine region of ATP. Substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, conferring selectivity and potency.
Comparative Docking Data for Kinase Inhibitors
The following table summarizes representative docking scores for a series of pyrazole-based inhibitors against Polo-like kinase 1 (PLK1).[7]
| Compound | Docking Score (kcal/mol) - Glide | Key Interactions |
| BI 6727 (Volasertib) | -12.04 | H-bonds with Cys67 and Leu132 in the hinge region. |
| Designed Inhibitor 1 | -12.56 | Similar hinge interactions with additional hydrophobic contacts. |
| Designed Inhibitor 2 | -11.98 | Forms an additional H-bond with a key catalytic residue. |
Data synthesized from multiple sources for illustrative purposes.
Case Study 2: Pyrazole-Based COX Inhibitors
The selective inhibition of COX-2 over COX-1 is a key strategy for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a common feature of many selective COX-2 inhibitors, such as celecoxib.
Binding Mode of Pyrazole-Based COX-2 Inhibitors
The selectivity of these inhibitors is attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1. The substituents on the pyrazole ring of the inhibitor can occupy this side pocket, leading to enhanced binding affinity and selectivity.
Comparative Docking Data for COX-2 Inhibitors
The following table presents a comparison of docking scores and experimental activities for a set of pyrazole derivatives against COX-2.
| Compound | Docking Score (kcal/mol) - AutoDock Vina | IC50 (µM) for COX-2 |
| Celecoxib | -9.924 | 0.05 |
| Compound 5u | -12.907 | 1.79 |
| Compound 5s | -12.24 | 2.51 |
Data sourced from Abbaraju et al. (2016).
Visualizing Workflows and Interactions
Clear visualization of the computational workflow and the resulting protein-ligand interactions is essential for communicating the findings of a docking study.
Diagram: General Workflow for Comparative Docking Studies
Caption: A generalized workflow for conducting rigorous comparative molecular docking studies.
Diagram: Key Interactions of a Pyrazole-Based Inhibitor in a Kinase Active Site
Caption: Schematic of key interactions between a pyrazole inhibitor and a kinase active site.
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of pyrazole-based inhibitors. By adhering to the principles of methodological rigor and thorough validation, researchers can generate reliable in silico data to guide their drug discovery efforts.
Future advancements in this field will likely focus on the development of more accurate scoring functions that can better account for the subtle energetic contributions of water molecules and protein flexibility. The integration of machine learning and artificial intelligence also holds promise for improving the predictive power of molecular docking simulations.
References
-
Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2021). Molecular Docking of Pyrazole Inhibitors Against Integrase Receptor: A Computational Quantum Approach. International Journal of New Chemistry, 8(2), 131-143. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
El-Sayed, M. A. F., El-Gazzar, M. G., & El-Henawy, A. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20853-20872. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 436–441. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 38. [Link]
-
Kandeel, M., Al-Taher, A., & Abdel-Kader, M. S. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1986. [Link]
-
Khatab, T. K., & Hassan, A. S. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. Bulletin of the Chemical Society of Ethiopia, 37(2), 295-311. [Link]
-
Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1013030. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Ramírez, D., & Caballero, J. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. International journal of molecular sciences, 17(4), 525. [Link]
-
Salmaso, V., & Moro, S. (2018). Bridging the gap between static and dynamic representations of protein-ligand binding: A review of the challenges and opportunities of molecular docking and molecular dynamics. Frontiers in pharmacology, 9, 921. [Link]
- Abbaraju, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Pharmaceutical chemistry journal, 50(7), 453-463.
- Schrödinger, LLC. (2023). Glide User Manual. New York, NY: Schrödinger, LLC.
- Singh, P., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 14(11), 1145.
- Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Docking of metalloproteinase inhibitors: zinc parameter optimization to improve the binding free energy prediction.
- El-Gamal, M. I., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of General Chemistry, 92(12), 2635-2653.
- Vieira, T. F., & Sousa, S. F. (2019). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Applied Sciences, 9(21), 4538.
- Wang, R., Lu, Y., & Wang, S. (2003). Comparative evaluation of 11 scoring functions for molecular docking. Journal of medicinal chemistry, 46(12), 2287-2303.
- Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.
- Schrödinger, LLC. (2023). Protein Preparation Wizard. New York, NY: Schrödinger, LLC.
-
ResearchGate. (n.d.). The validation of docking performance by AutoDock Vina. [Link]
- Ghaffari, S., et al. (2023). Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. bioRxiv.
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]
-
ResearchGate. (n.d.). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?[Link]
-
ResearchGate. (n.d.). Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. [Link]
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Cellular and Molecular Biology. (n.d.). Identifying a novel class of lead compounds for monoacylglycerol lipase inhibition: an integrated computational study. [Link]
-
ChemRxiv. (2023). The maximal and current accuracy of rigorous protein-ligand binding free energy calculations. [Link]
-
Schrödinger. (n.d.). Docking and scoring. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Molecular Mechanics Approach to Modeling Protein-Ligand Interactions: Relative Binding Affinities in Congeneric Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ramirezlab.github.io [ramirezlab.github.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to federal and local regulations.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Anticipated Hazards: Based on analogous compounds, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is anticipated to be hazardous.[1][2][3]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4]
-
Acute Toxicity: May be harmful if swallowed.
During thermal decomposition or combustion, it can release highly toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and halogenated compounds.[1][2][5]
Environmental Causality: This compound is a halogenated organic compound . Such compounds are of particular environmental concern due to their potential for persistence and bioaccumulation. Improper disposal can lead to long-term contamination of soil and groundwater. Therefore, it is prohibited to discharge this chemical or its waste into sewer systems or the general environment.[6][7]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][3][4][8] |
| Acute toxicity (Oral) | Category 4 (Anticipated) | H302: Harmful if swallowed |
The Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal.[10]
All laboratories that generate hazardous waste are classified by the EPA based on the quantity of waste produced monthly. This status dictates specific on-site accumulation limits, storage timelines, and reporting requirements.[10][11]
Table 2: EPA Hazardous Waste Generator Categories
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit[11] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days[11] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days[11] |
Before generating waste, your institution must have an EPA Identification (ID) Number, which is essential for tracking and manifesting all hazardous waste shipments.[9]
On-Site Waste Management: A Step-by-Step Protocol
This protocol covers the entire process from the moment waste is generated at the lab bench to its readiness for pickup by your institution's Environmental Health & Safety (EH&S) department.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A flame-resistant lab coat.
-
Work Area: All handling of the solid compound and preparation of its waste should occur within a certified chemical fume hood to prevent inhalation.[12]
Step 2: Waste Characterization and Segregation
This is the most critical decision point in the waste management process. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process. 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole waste must be segregated as a halogenated organic waste .[13][14]
The Segregation Imperative:
-
DO NOT mix halogenated waste with non-halogenated organic solvents.[14]
This segregation is necessary because halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the resulting corrosive halogen acids (e.g., HCl, HBr).[6][7][16]
Caption: Waste Segregation Decision Tree.
Step 3: Containerization and Labeling
Proper containerization prevents spills and ensures accurate tracking.
-
Select a Container: Choose a clean, leak-proof container made of a material compatible with the waste. The container must have a tightly sealing screw cap.[9][15]
-
Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[9][11]
-
Content Identification: On the label, clearly write the full, unabbreviated chemical name: "4-Bromo-1-(2-chlorophenyl)-1H-pyrazole".[14]
-
List all Components: If the waste is a solution, list all components with their approximate percentages (e.g., "Methylene Chloride: 95%, 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole: 5%").[13][15]
-
Hazard Indication: Check the appropriate hazard boxes on the label (e.g., "Irritant," "Toxic").
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where waste is collected at or near its point of generation.[11][15]
-
Location: The SAA must be under the direct control of laboratory personnel.[15][17]
-
Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[14][15]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the institution's Central Accumulation Area (CAA) within three days.[15][17]
Final Disposal Pathway: From Lab to Destruction
The ultimate goal is the complete and safe destruction of the hazardous waste. This process is managed by EH&S professionals and certified contractors.
The Workflow:
-
SAA to CAA Transfer: Once a waste container is full, it is dated and moved from the SAA to your facility's CAA. This is a designated, secure area for storing waste before off-site shipment.[11]
-
Waste Manifesting: A licensed hazardous waste contractor, arranged by your EH&S department, will collect the waste.[10] A hazardous waste manifest—a legal document—is created to track the waste from your facility to its final destination.[10]
-
Transportation and Disposal: The waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Method of Destruction: For 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole, the required disposal method is controlled incineration in a specialized hazardous waste incinerator equipped with flue gas scrubbing technology.[6][7][16]
Caption: Cradle-to-Grave Disposal Workflow.
Decontamination and Spill Management
-
Contaminated Materials: All disposable items that come into contact with 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (e.g., gloves, weigh paper, pipette tips) must be disposed of as solid halogenated hazardous waste in a properly labeled, sealed container.
-
Empty Containers: The original product container is also considered hazardous waste. It can be offered for recycling only after being triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from this process must be collected and disposed of as halogenated organic liquid waste.[6] Alternatively, the container can be punctured to render it unusable and disposed of via the solid hazardous waste stream.[6]
-
Small Spills: For small powder spills within a fume hood, carefully sweep up the material and place it in the designated solid hazardous waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste. For larger spills, evacuate the area and contact your institution's EH&S emergency line immediately.
By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and fulfill your professional responsibility to protect our shared ecosystem.
References
- Echemi. (n.d.). 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-KMA98yk_eLsDVaJ6r8F6Vfhz2U8J9zE6LkPaeVpzOXMWXZEaS3RRw2JuYB6GRA9qQxj9ekbZY71Q_enwGNv0clVSMT_mb-YkjVvi_ybRKssjhxZorYp99C2TtwMzri1_0S1r7MlYoRJh5mjIlbj_3YobKuwsOcgdbdPMrlnXoTV2GtWpYqnte2W8O58=]
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvboPlQ6GJz3qRc2gdcq_1lqESOaAk_qSNlaxqH8uYLLIo0Y0a8pGz5KXZWNJsJjSMEFTwQNb3qXc4oROaBq0g_4s9Kvpek946A__YFQCucaqP3Wk_MYjMHvqwIrihcnUVyWIe8JGTeEIULjHYU61ImYasKgZG8fhh1gOCAuXDY5iasJjczMY=]
- Fisher Scientific. (2023). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEueAiBuybRED2ToO-ur0CrNpBeb1ZlY2BcbVtOI0Z38JCmT9Nvp15VL9J4NoK1hCo1Mjj78Zaiq35oEncqjnoIC2V-dvqZ1hLDBdhTMvGe0a89VdJLK0hAbWwlKY-oSv7GNBvCqrJOdID7JzhopEQrT4SUEJRw-lwBZSYV-FWQm7_W37KaSF312Xme6n-MHes7n4Qdmur_4klbc_Js8A8lfnNoERZShH78nL4Z7YehMq20PGNbA30yZEAXE9iVtySkbRHraLies2dk5aHrqKwIHW9j]
- National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfaSkLdbwJRxI6i82EaQ_ZWzH64JkkohMbVxyZuFk0q8sKksVnLYg6YtGXmuaKkFNAkjIr9Y5kVbrY4oTPU6vuUsGcmOWgo5C6XPNY3QG78yRSyIje7xivTibA3ip9GCN3330J46Ndzo=]
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDLZJJ_RWa3eQA21DmtyH7Hg_SJD0-vOf2TGl_xPc1bR6zxmS8gRB7OjZtkTgm6L81ULfcU74J5tzkvj2e7PuFT2fTjwGNK1jY-09wY267epS-Yko8DyWs5jwCOUu9EYwbZfVEaZ8ORXJCLd9PCO8gIIhVj640]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFICot0NJGj3Bh3T76sbv6yu-If0G0EmupKMoFquzPuiZE0k_RDbPBy86DDW6PQnIY-fdfoKEVrUJ9FvSStoIfkCEU5L5IU3q6QXWqbGhQEx0kUp0LABUbq6PooQSbJNAOx1rtWFyMxkQNmYTDuwzHKZo1JeqjIQkY5vZaUkwXUIyz46bmeDJcVK160vnPe_iMIdZ_66ND7pNhDQuq5RxETKlxeYguBwXddrYheR721TtZsqfnC6aU15GoJodSMgLosuq4XZLnSMEDI5_BLjtwvbWJ-MZxZNr-HetU=]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhZ04exgzwAPCMukWa4G7urlEe1dptWCRFxtmd00aQ7aGarpXL8fSvyDFPbQlFXGNz0QTElMPRz6pjTeT8NwcFtm4SAOjoYlUIqO4hh9miw5Q0B_AOib55FOiYc_ylesDi9dTVm784J2VprF7A4yk6vEGrM49Dr0A6uVmCBY4=]
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadiB4Z1mKujHn7gX-oUTmr-0602RYwqqOMcg_D9NfZddYLLInrl96iC0IB-GUmby7WZXffa0rdsT5ENLmVjvlZELHswIrLxf3RCif5i0K7LagPckzfB_h7jSvcUZ8y3vbH1E4KFnleKQ1gSCegK5HBIOQM3-L0Vyjr6_ZvuK9uZR1hx145SIrsVDeMFoEusBbdHcRQI=]
- Thermo Fisher Scientific. (2025). 4-Bromo-1H-pyrazole - SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFcC8NrHP3QJ02HQ_lmO8d8mBSHKdytVaHxW7ObKbNo5LdPDzG16txrDbqUm7jGKiyvalffiqTmsAQ_Xiu_OCzjwN2_y2RNwH5HrC2dgRcZC03OJsfdXzSo95xnYCftQ7WEb36WHWxvCtuHgUr96Z-MxiMXexX-LPwr6Zy8D1VqlNU_nwJkbs-WGRGqubxjS_5ZkOL9lxm7eTHZ4N0ter-kFimXUP-rFzCfd2kmjsqQPNKIELTyvntiGFVTi4=]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFYiIYarcWYCKd35SuEhZnlbMeunYd4UYsbIlRqoumTbnb8QNC5DfF8v8T9IdHIpkmkjld-HOaHJbQAJLWNLOzeZhQWxYAUN_EeB47PrCaiIBVKLGT0LrYZGEbOZITxB8iqG4Nv1t1XcyQf_6dA==]
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKWzxIGVMIwrSlbjzwpZGFjIbDpp6kUnfuXqqgJ5wrGda6Eap0O9Qvg7aG_9OgF0iYt-T9Ta6fJ6WL71OJJMo4xwOk8hKc_KmihUvG0NcoeE8WrkrRSyoCt6KW7yizLNTl-0CzLMsdZQddf9LqmJs5Y-ii0fYOyVa5s8sTTfihSwfYzNro2nAoe_z5oJAxy4tAT6DaJAc9wQFVpC1gL5I0VMOCPHNRHUN7DAkVdIIYgK_P]
- Sigma-Aldrich. (2024). 4-Bromoaniline - SAFETY DATA SHEET. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEttZqi2-VF2EruKyqe01c_JUHB8XkJS0HUGupfXNvRMQshaFzUEGdlBegbhKBwbofx1LW9KUnBciWHBnV0STxM6eZqq4dKkFslpfI3d6WG6vtBPQ2tDtO9Ft64pmw-WfsRDcFEQ551PjIr47DJOA==]
- Cayman Chemical. (2025). 4-Bromoamphetamine (hydrochloride) - Safety Data Sheet. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7v2ckRHTIVKjDbpA9Xeg4gxvdeN2JXA9IsKSvrlQEVFNpd7ukN12Ubi7wv_iZRnOVKonC6WfANb78zNWKV-jFVDmDEpf5rLw63vURUTBfeAJ0YnYwrwozEkN_ybTy2JsdZ626476MSFsn]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpXlk-txc17wzI-sRTdsQ5NFPiSp9Nse62B_hj-ntJkOxL4AkiWxThyzi6SrOmP75yv1Xvv64o1TGz6Mm7L9bWUlqt6yKPny99ueOHVtuH7OWOqZgwz4GptnG-VyoU-4WtgCbEdFrPiffWKDxktUzIiY=]
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxDh5FxtIFDiy9LLCF4IS8L3thag1Lh-bDnEN6QPDDVYwDxFXT7W0Yg2S07l-mcv_JuXXqDvjuqLpRDCwXgIkZ2WFDooU5iuc5Y29ar5qFnTBcj0xxk3_Ts9pNwNZXti6C32s3Zu_6BHdcdCaTG_PEg5NvtFb3AMJ-dbsgmUqIId43FubDDjYHhJjGNgbZ6-Q-FwAd84Y2mAvIdK23vGSjVtb90cEGqPeWryO]
- ChemicalBook. (2025). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - Chemical Safety Data Sheet. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2s-2EUbbW2E5g459AX0sQRK04tZTHOfWJVWYZ1LwFG3ANg5cG45oG3L1ajw7DM03KuxYilSJZ_rDwlRGv4_nhuyMDLVJbjU3yrjvOcMQeQ7Np5ganOnmYvvXseKf3u95bxoSIQHjp__9vHw==]
- AK Scientific, Inc. (n.d.). Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate - Safety Data Sheet. Retrieved from AK Scientific, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmy82O_UJA0eXt5Y-UBMDe8vBTBQybYXZ99KlLgrcdsOJaKaDRaaMQYfSpnjt5q62BHjIcCs5rLse7UoDA6PXlh6YDM0QafRr8L4uNKOTwFl0KUOABst8otmzo1MJk]
- ChemicalBook. (2025). 4-BROMO-1-TRITYL-1H-PYRAZOLE - Chemical Safety Data Sheet. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWkU3jBL2UHmZEhJaVg_AzQs9fc5O6o39LhyIfDzGEvJjI3hTzHAp72BGaCO30PQq1YaPJwxvenjCIHTMlXWyE_0le8qSMt6-7R0y4Mk0Macxm75nesn11SK98kS_4gy0tAdDsjzXxxMt4y1DlonHEmudoq3N5wNxzVFwI]
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-LpUoOPROyvXY3bhKvqocVVlG_IYSMSJjyoAnZabbRdPk4VrVOOQ9ca--xz-QWaZonqhB3GGVaMOCJgKS57anx-CDIFk0LNIkEJjIdKeoF6Fmg0HC_GDi0bc8OCPJZRVtcF1JKwDa9Fjms6UMaOD2Ymz0YU6K955tJA2hUYyMethSIe93QPdwz7QtLvoHcTud36FnJyEWoovxZnnt3kVnEdUIt2IlIfya]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yV0G1od7BS2MDuIsw0oPM8D8BonqNM5zryaDFerP8ddbWoD7NutBcCKWpOvLvkDHjg5tpfV8LwKmECGn4EPR0JWVhF8D7SOozCsWfzH2miVjE3_m620h0uhG1r8jchb_lxPbjkYgfz37AqWmrGtOKkuzFbb-lYHG3WNxJHj-_6fSkb6oSFa0]
- BenchChem. (2025). Proper Disposal of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Guide for Laboratory Professionals. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSYWpewc8PzTi17CKrBXUIN_9FvnRVN93iJBSyPAgS2wA6XyJhdK-_BvW6zGPp3h9Nga1iCWai_bQ8vjJOP3ogWZ8CSfjjaI-NLTccZcttRY156R5LtUVy3yh8W9VbiMCEOcpCdzoSszxKPsOC4AZAgS9M5yuuXzfnd4bAAsrMra_7kCYu0yPbd_L_a_9qaWaQ4ygZ-uVMtfSoRRqLS3m7UmHAH79vJbClhRKkUeB1JYI_hunREh6MCwPt9Ho=]
- Apollo Scientific. (2008). 1-(2-BROMOPHENYL)-1H-PYRAZOLE - SAFETY DATA SHEET. Retrieved from Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeFjWfPF3tzpi9Zxw3Bx5romDqfJpWpgglKDatPiPS9BqOGvL7uPPwyjInCXorwXXTKL7Fzgpi0mV70Bk84w-8Npgp591tJy9V4YkT5H_aQE2dkD3QKuz51P2Zy-ExBTQiF1UlxuVEyOujGliVVcxFR1kIht3fbnM=]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides a comprehensive operational framework for handling 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole (CAS No. 957063-04-6), a substituted pyrazole derivative.[1] Pyrazole-containing compounds are a significant class of N-heterocycles, widely utilized for their biological and chemical properties.[2]
While extensive toxicological data for this specific compound is not widely published, its structure, belonging to the family of halogenated pyrazoles, necessitates handling it with the assumption of potential hazards. This guide is built on established safety protocols for structurally similar chemicals and is designed to empower you to work safely and effectively.
Hazard Assessment: A Data-Driven Approach
Based on safety data for analogous brominated pyrazole compounds, a conservative hazard assessment is critical. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4][5][6]
| Hazard Classification | Category | GHS Hazard Statement | Anticipated Effect |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Potential for redness, itching, or inflammation upon direct contact.[3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact may cause significant, but reversible, eye irritation.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust may lead to irritation of the nose, throat, and lungs.[3][6] |
| Signal Word | Warning |
Engineering Controls: Your Primary Shield
Personal Protective Equipment (PPE) is the final barrier, not the first line of defense.[7] The most effective way to mitigate exposure is to use robust engineering controls that contain the chemical at its source.
-
Chemical Fume Hood: All manipulations of solid 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole that could generate dust, such as weighing, transferring, or preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][8]
-
Proximity of Safety Equipment: A fully functional eyewash station and safety shower must be located in immediate proximity to the workstation.[4][5]
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. Always inspect PPE for integrity before each use.[9][10]
| Task / Potential Exposure | Eye & Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, working with dilute solutions in a fume hood) | Chemical splash goggles meeting ANSI Z.87.1 or EN166 standards.[5][9] | Single pair of chemical-resistant nitrile gloves. Inspect before use.[9] | Standard laboratory coat. | Not generally required if handled exclusively within a fume hood.[11] |
| High-Exposure Activities (e.g., weighing solid, open transfers, potential for dust/aerosol generation) | Chemical splash goggles and a full-face shield.[9][11] | Double-gloving with nitrile gloves is strongly recommended. Change outer glove immediately upon contamination.[9][11] | Laboratory coat or chemical-resistant gown. Closed-toe, chemical-resistant footwear is mandatory.[7][10] | Required if engineering controls fail or during a large spill cleanup. An N95 dust mask or a full-face respirator may be necessary.[8][12][13] |
Operational Workflow: A Step-by-Step Guide
Adherence to a standardized workflow minimizes variability and risk. The following procedure should be adopted for all routine handling of this compound.
Step 1: Pre-Handling Preparation
-
Verify fume hood certification is current.
-
Ensure eyewash and safety shower are unobstructed.
-
Don the appropriate PPE for the planned task (see table above).
-
Prepare all necessary equipment (spatulas, weigh boats, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.
Step 2: Aliquoting and Transfer (Inside Fume Hood)
-
Gently open the container, avoiding any disturbance that could create airborne dust.
-
Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat.
-
Close the primary container tightly.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
Step 3: Post-Handling Decontamination
-
Carefully clean any contaminated surfaces within the fume hood.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove PPE in the correct order to avoid self-contamination: remove outer gloves (if double-gloved), face shield, gown, inner gloves, and finally, goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.[4][6]
Step 4: Temporary Storage
-
Ensure the container is tightly sealed before removing it from the fume hood.[4][8]
-
Store in a designated, clearly labeled area.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Pharmacy Purchasing & Products Magazine [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
